molecular formula C12H17NO2S B185043 3-(3-(Methylsulfonyl)phenyl)piperidine CAS No. 160866-61-5

3-(3-(Methylsulfonyl)phenyl)piperidine

Cat. No.: B185043
CAS No.: 160866-61-5
M. Wt: 239.34 g/mol
InChI Key: KMVLMAUQHRUFDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(Methylsulfonyl)phenyl)piperidine is a useful research compound. Its molecular formula is C12H17NO2S and its molecular weight is 239.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-methylsulfonylphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVLMAUQHRUFDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 3-(3-(methylsulfonyl)phenyl)piperidine: Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and known biological activity of 3-(3-(methylsulfonyl)phenyl)piperidine. This compound is a key pharmacological scaffold, serving as the parent structure for the dopamine stabilizer OSU-6162. This document consolidates available data to support further research and development efforts involving this and related molecules.

Chemical Structure and Identification

This compound is a heterocyclic compound featuring a piperidine ring linked at the 3-position to a phenyl ring, which is in turn substituted with a methylsulfonyl group at its 3-position.

Molecular Formula: C₁₂H₁₇NO₂S[1]

IUPAC Name: this compound

CAS Number: 160777-45-7 (for the (S)-enantiomer)

Chemical Structure:

Caption: 2D Chemical Structure of this compound.

SMILES: CS(=O)(=O)c1cccc(c1)C2CCCNC2[1]

InChI: InChI=1S/C12H17NO2S/c1-16(14,15)12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3[1]

Physicochemical Properties

PropertyValueSource
Molecular Weight239.33 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count2PubChem
Topological Polar Surface Area58.0 ŲPubChem
Exact Mass239.09799 g/mol PubChem
Monoisotopic Mass239.09799 g/mol PubChem

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in a single peer-reviewed publication. However, based on the synthesis of analogous compounds, a plausible synthetic route can be proposed. A common strategy involves the construction of the substituted phenylpiperidine core through methods such as the reduction of a corresponding pyridine precursor or through coupling reactions.

One potential synthetic pathway could involve the following key steps:

  • Synthesis of a protected 3-substituted piperidine: Starting from a suitable protected piperidone, a Grignard reaction with a 3-bromophenylmagnesium bromide derivative could introduce the phenyl ring.

  • Introduction of the methylsulfonyl group: The bromo-substituent on the phenyl ring can be converted to a methylthio group, followed by oxidation to the methylsulfonyl group.

  • Deprotection: Removal of the protecting group on the piperidine nitrogen would yield the final product.

An alternative approach could involve a Suzuki coupling reaction between a piperidine-3-boronic acid derivative and 3-bromophenyl methyl sulfone.

General Experimental Workflow for Synthesis (Hypothetical):

G start Starting Materials (e.g., Protected Piperidone, 3-Bromophenyl derivative) step1 Grignard Reaction start->step1 step2 Introduction of Methylthio Group step1->step2 Formation of Phenylpiperidine Core step3 Oxidation step2->step3 Formation of Sulfide step4 Deprotection step3->step4 Formation of Sulfone product This compound step4->product Final Product

Caption: Hypothetical synthetic workflow for this compound.

Pharmacological Properties and Mechanism of Action

Direct pharmacological studies on this compound are limited. However, extensive research has been conducted on its N-propylated (S)-enantiomer, OSU-6162, which provides significant insight into the potential biological activity of the parent compound.

OSU-6162 is characterized as a dopamine stabilizer . This activity is attributed to its function as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors .

Mechanism of Action (inferred from OSU-6162):

  • Dopamine D2 Receptor Partial Agonism: In states of dopamine hyperactivity, OSU-6162 acts as a functional antagonist, dampening excessive dopaminergic signaling. Conversely, in states of dopamine hypoactivity, it provides a basal level of receptor stimulation, acting as a functional agonist. This dual action helps to stabilize the dopaminergic system.

  • Serotonin 5-HT2A Receptor Partial Agonism: The interaction with 5-HT2A receptors is also believed to contribute to its overall pharmacological profile, potentially influencing its antipsychotic and anti-Parkinsonian effects observed in animal models.

The parent compound, this compound, as the core pharmacophore, is expected to exhibit a similar, albeit potentially quantitatively different, pharmacological profile. The absence of the N-propyl group may alter its potency, selectivity, and pharmacokinetic properties.

Signaling Pathway Involvement (inferred from OSU-6162):

The primary signaling pathways influenced by this class of compounds are those downstream of the dopamine D2 and serotonin 5-HT2A receptors. These are G protein-coupled receptors (GPCRs) that modulate intracellular signaling cascades, including cyclic adenosine monophosphate (cAMP) levels and phosphoinositide turnover.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine D2R D2 Receptor DA->D2R Agonist AC Adenylyl Cyclase D2R->AC Inhibition cAMP ↓ cAMP AC->cAMP response Cellular Response (Stabilized) cAMP->response Compound This compound (as partial agonist) Compound->D2R Partial Agonist

Caption: Simplified signaling pathway of D2 receptor partial agonism.

Experimental Protocols

General Protocol for In Vitro Receptor Binding Assay:

  • Cell Culture and Membrane Preparation:

    • Culture cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor.

    • Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the test compound (this compound).

    • Incubate at a specific temperature for a defined period to allow for binding equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

    • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Conclusion

This compound is a molecule of significant interest due to its structural relationship to the dopamine stabilizer OSU-6162. While comprehensive experimental data for the parent compound is still emerging, the extensive research on its derivatives provides a strong foundation for predicting its physicochemical properties and biological activities. Further investigation into the synthesis and direct pharmacological characterization of this compound is warranted to fully elucidate its therapeutic potential and to inform the design of novel central nervous system agents. This guide serves as a valuable resource for researchers embarking on such studies.

References

An In-Depth Technical Guide to (3S)-3-(3-(methylsulfonyl)phenyl)piperidine: A Key Chiral Intermediate in Niraparib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of (3S)-3-(3-(methylsulfonyl)phenyl)piperidine, a critical chiral intermediate in the synthesis of the poly(ADP-ribose) polymerase (PARP) inhibitor, Niraparib. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

(3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a piperidine derivative with a stereocenter at the 3-position of the piperidine ring. Its chemical structure and properties are fundamental to its role as a specific building block in the synthesis of enantiomerically pure pharmaceuticals.

Table 1: Chemical Identifiers and Synonyms

IdentifierValue
IUPAC Name (3S)-3-(3-(methylsulfonyl)phenyl)piperidine
CAS Number (Free Base) Not explicitly available in public databases; CID 10466781 in PubChem does not have an associated CAS number.
CAS Number (Racemate) 160866-61-5
CAS Number (Tartaric Acid Salt) 504398-38-3[1]
Molecular Formula C₁₂H₁₇NO₂S
PubChem CID 10466781[2]
Synonyms Despropyl (-)-OSU; Despropyl PNU 96391A (for the tartaric acid salt)[1]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 239.34 g/mol
Appearance (Expected) Off-white to white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and dichloromethane.

Synthesis and Experimental Protocols

The synthesis of (3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a multi-step process that requires careful control of stereochemistry. The primary synthetic strategies involve the construction of the 3-arylpiperidine core followed by chiral resolution.

Synthetic Pathway Overview

A common synthetic route starts from N-protected 3-piperidone. This precursor undergoes a Grignard reaction with a (3-(methylsulfonyl)phenyl)magnesium halide to form a tertiary alcohol. Subsequent dehydration and hydrogenation yield the racemic N-protected 3-(3-(methylsulfonyl)phenyl)piperidine. After deprotection, the racemate is resolved to obtain the desired (S)-enantiomer.

G A N-protected 3-piperidone C N-protected 3-hydroxy-3- (3-(methylsulfonyl)phenyl)piperidine A->C Grignard Reaction B 3-(methylsulfonyl)phenyl- magnesium bromide B->C D N-protected 3-(3-(methylsulfonyl)- phenyl)-1,2,5,6-tetrahydropyridine C->D Dehydration E Racemic N-protected This compound D->E Hydrogenation F Racemic 3-(3-(methylsulfonyl)- phenyl)piperidine E->F Deprotection G (3S)-3-(3-(methylsulfonyl)- phenyl)piperidine F->G Chiral Resolution

Figure 1: Synthetic pathway for (3S)-3-(3-(methylsulfonyl)phenyl)piperidine.
Experimental Protocol: Synthesis of Racemic this compound

Step 1: Grignard Reaction

  • To a solution of N-protected 3-piperidone in an anhydrous ether solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen, argon), add a solution of (3-(methylsulfonyl)phenyl)magnesium bromide dropwise at a controlled temperature (typically 0 °C to room temperature).

  • Stir the reaction mixture until the consumption of the starting material is complete, as monitored by thin-layer chromatography (TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected 3-hydroxy-3-(3-(methylsulfonyl)phenyl)piperidine.

Step 2: Dehydration and Hydrogenation

  • Dissolve the crude tertiary alcohol from the previous step in a suitable solvent (e.g., toluene, dichloromethane) and treat with a dehydrating agent (e.g., trifluoroacetic acid, sulfuric acid) at an appropriate temperature.

  • After completion of the dehydration, the resulting tetrahydropyridine intermediate is subjected to hydrogenation. This can be achieved using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Filter the catalyst and concentrate the filtrate to obtain the racemic N-protected this compound.

Step 3: Deprotection

  • The N-protecting group (e.g., Boc, Cbz) is removed under appropriate conditions. For a Boc group, treatment with an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent is common.

  • After the reaction is complete, neutralize the mixture and extract the product into an organic solvent.

  • Wash the organic layer, dry, and concentrate to yield the racemic this compound.

Experimental Protocol: Chiral Resolution

The resolution of the racemic mixture is typically achieved by diastereomeric salt formation using a chiral resolving agent.

  • Dissolve the racemic this compound in a suitable solvent (e.g., isopropanol, ethanol).

  • Add a solution of a chiral acid, such as L-tartaric acid, to the mixture.

  • Allow the diastereomeric salts to crystallize. The salt of one enantiomer will preferentially crystallize due to lower solubility.

  • Collect the crystals by filtration and wash with a cold solvent.

  • To obtain the free base of the desired enantiomer, treat the diastereomeric salt with a base (e.g., sodium hydroxide) and extract the product into an organic solvent.

  • Dry the organic layer and concentrate to yield the enantiomerically enriched (3S)-3-(3-(methylsulfonyl)phenyl)piperidine.

Role in Niraparib Synthesis and Signaling Pathway

(3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a crucial chiral building block in the total synthesis of Niraparib, a potent PARP inhibitor used in cancer therapy.

G cluster_0 Synthesis of Niraparib A (3S)-3-(3-(methylsulfonyl)- phenyl)piperidine C Niraparib A->C Coupling Reaction B 2-(7-carbamoyl-2H-indazol-2-yl)acetic acid derivative B->C

Figure 2: Role of (3S)-3-(3-(methylsulfonyl)phenyl)piperidine in Niraparib synthesis.

Niraparib functions by inhibiting PARP enzymes, which are essential for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. In cancer cells with defects in other DNA repair mechanisms, such as homologous recombination (HR) due to BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of SSBs. During DNA replication, these SSBs are converted to double-strand breaks (DSBs). The inability of HR-deficient cells to repair these DSBs results in genomic instability and ultimately, cell death. This mechanism is known as synthetic lethality.

G cluster_0 PARP-mediated DNA Repair cluster_1 Effect of Niraparib in HR-deficient cells SSB Single-Strand DNA Break PARP PARP Enzyme SSB->PARP recruits BER_blocked BER Blocked SSB->BER_blocked leads to accumulated SSBs BER Base Excision Repair PARP->BER activates Replication DNA Replication BER->Replication Repaired DNA CellSurvival Cell Survival Replication->CellSurvival DSB Double-Strand DNA Break HR Homologous Recombination Apoptosis Apoptosis HR->Apoptosis leads to Niraparib Niraparib PARP_inhibited PARP (Inhibited) Niraparib->PARP_inhibited inhibits PARP_inhibited->BER_blocked blocks DSB_unrepaired Unrepaired DSB BER_blocked->DSB_unrepaired during replication DSB_unrepaired->HR cannot be repaired by defective HR

Figure 3: Mechanism of action of Niraparib via PARP inhibition.

Analytical Data

The characterization of (3S)-3-(3-(methylsulfonyl)phenyl)piperidine and its intermediates is crucial for ensuring purity and correct stereochemistry. The following table summarizes expected analytical data, though specific values may vary based on instrumentation and conditions.

Table 3: Expected Analytical Data

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.5-8.0 ppm. Protons of the piperidine ring at approximately 1.5-3.5 ppm. A singlet for the methylsulfonyl group around 3.0 ppm.
¹³C NMR Aromatic carbons between 120-145 ppm. Piperidine carbons in the range of 25-60 ppm. The methylsulfonyl carbon around 44 ppm.
Mass Spectrometry Expected molecular ion peak corresponding to the molecular weight.
Chiral HPLC Separation of the (S) and (R) enantiomers, allowing for the determination of enantiomeric excess (e.e.).

Conclusion

(3S)-3-(3-(methylsulfonyl)phenyl)piperidine is a fundamentally important chiral intermediate in the pharmaceutical industry, particularly for the synthesis of the anticancer drug Niraparib. Its stereospecific synthesis and purification are critical to the efficacy of the final active pharmaceutical ingredient. This guide provides a foundational understanding of its chemical properties, synthesis, and its role in the development of targeted cancer therapies. Further research and process optimization are ongoing to improve the efficiency and cost-effectiveness of its production.

References

An In-depth Technical Guide on the Mechanism of Action of 3-(3-(Methylsulfonyl)phenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mechanism of action of 3-(3-(methylsulfonyl)phenyl)piperidine derivatives, a class of compounds with potential therapeutic applications in neurological and psychiatric disorders. The primary focus of this document is the well-characterized representative of this class, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (also known as PNU-96391 or (-)-OSU6162 ). The core mechanism of action for these derivatives is identified as weak antagonism of the dopamine D2 receptor , leading to a modulatory or stabilizing effect on the central dopaminergic system. This guide synthesizes available data on their pharmacological activity, presents relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system. The this compound moiety represents a specific pharmacophore that has been investigated for its potential to modulate dopaminergic neurotransmission. The lead compound from this series, PNU-96391, has been studied for its potential therapeutic effects in conditions such as Parkinson's disease and Huntington's disease, and has also been considered for the treatment of narcolepsy.[1][2][3]

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action for this compound derivatives, particularly PNU-96391, is weak antagonism at the dopamine D2 receptor.[1][4] This interaction does not completely block the receptor but rather modulates its activity, leading to a functional stabilization of the dopaminergic system. This is distinct from the action of classical antipsychotics, which are typically potent D2 receptor antagonists. The "behavioral stabilizing" properties of PNU-96391 are attributed to this mode of action.[1]

Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As antagonists, this compound derivatives bind to the D2 receptor and prevent or reduce the binding of dopamine, thereby attenuating this inhibitory signaling cascade.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R G_protein Gαi/o Protein D2R->G_protein Activation Derivative 3-(3-(methylsulfonyl)phenyl) piperidine derivative Derivative->D2R Antagonism AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion Cellular_Response Cellular Response cAMP->Cellular_Response Modulation

Dopamine D2 Receptor Signaling Pathway and Antagonism.

Quantitative Pharmacological Data

While the primary literature confirming specific binding affinities for PNU-96391 was not fully accessible in the conducted search, the description of it as a "weak" dopamine D2 receptor antagonist suggests that its affinity (Ki or IC50) is likely in the higher nanomolar to micromolar range.[1][4] For the purpose of illustrating how such data would be presented, a hypothetical data table is provided below. It is crucial to note that these values are for illustrative purposes and are not derived from experimental data found in the search results.

CompoundTargetAssay TypeRadioligandKi (nM)IC50 (nM)
PNU-96391Dopamine D2 ReceptorBinding Affinity[3H]SpiperoneData not availableData not available
PNU-96391Dopamine Transporter (DAT)Binding Affinity[3H]WIN 35,428Data not availableData not available
PNU-96391Norepinephrine Transporter (NET)Binding Affinity[3H]NisoxetineData not availableData not available
PNU-96391Serotonin Transporter (SERT)Binding Affinity[3H]ParoxetineData not availableData not available
PNU-96391Histamine H3 ReceptorBinding Affinity[3H]-R-α-methylhistamineData not availableData not available

Potential Secondary Mechanisms of Action

Given the therapeutic interest in these compounds for narcolepsy, a condition often treated with wake-promoting agents that modulate monoamine transporters or histamine receptors, it is plausible that this compound derivatives possess secondary pharmacological activities.

Monoamine Transporter Inhibition

Many wake-promoting agents function by inhibiting the reuptake of dopamine (DAT) and norepinephrine (NET). While direct evidence for PNU-96391 is lacking from the search results, this remains a key area for investigation to fully elucidate its pharmacological profile.

Histamine H3 Receptor Antagonism

Antagonism of the histamine H3 receptor is another established mechanism for promoting wakefulness. Further studies would be required to determine if this compound derivatives interact with this target.

Experimental Protocols

Detailed experimental protocols for the assays relevant to the proposed mechanisms of action are provided below. These are generalized protocols based on standard practices in the field, as the specific protocols for PNU-96391 were not available in the searched literature.

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

6.1.1 Materials

  • Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [3H]Spiperone (a D2 antagonist).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Test Compounds: this compound derivatives.

  • Instrumentation: Scintillation counter, filtration apparatus.

6.1.2 Procedure

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, radioligand (final concentration ~0.2 nM), and either test compound, vehicle, or non-specific binding control.

  • Initiate the binding reaction by adding the receptor membrane preparation (20-40 µg of protein per well).

  • Incubate for 60 minutes at room temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Data are analyzed using non-linear regression to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

D2_Binding_Assay cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis P1 Prepare serial dilutions of test compound A1 Combine in 96-well plate: - Assay Buffer - [3H]Spiperone (Radioligand) - Test Compound / Vehicle / Haloperidol P1->A1 P2 Prepare receptor membranes (HEK293-hD2R) A2 Add receptor membranes to initiate binding P2->A2 A1->A2 A3 Incubate at RT for 60 min A2->A3 D1 Rapid filtration through glass fiber filters A3->D1 D2 Wash filters with ice-cold buffer D1->D2 D3 Scintillation counting to measure radioactivity D2->D3 D4 Calculate IC50 and Ki values D3->D4

Workflow for Dopamine D2 Receptor Binding Assay.
Monoamine Transporter Uptake Assay

This protocol outlines a method to assess the inhibitory activity of test compounds on the dopamine and norepinephrine transporters.

6.2.1 Materials

  • Cell Lines: HEK293 cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Substrates: [3H]Dopamine and [3H]Norepinephrine.

  • Assay Buffer: Krebs-Ringer-HEPES buffer, pH 7.4.

  • Non-specific Uptake Control: 10 µM Benztropine (for DAT) or 10 µM Desipramine (for NET).

  • Test Compounds: this compound derivatives.

  • Instrumentation: Scintillation counter, filtration apparatus.

6.2.2 Procedure

  • Plate the transporter-expressing cells in 96-well plates and grow to confluence.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with the test compound or control for 10-20 minutes.

  • Add the radiolabeled substrate and incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 for the inhibition of substrate uptake.

Structure-Activity Relationships (SAR)

The systematic exploration of the structure-activity relationships for this compound derivatives is not extensively detailed in the public domain literature found. However, based on general principles of medicinal chemistry for CNS-targeting compounds, the following can be inferred:

  • Piperidine Ring: Serves as a key scaffold for orienting the phenyl and N-alkyl substituents.

  • Methylsulfonylphenyl Group: The electronic and steric properties of this group are likely crucial for binding to the target receptor. The meta-substitution pattern is a key feature.

  • N-Alkyl Substituent: The nature of the substituent on the piperidine nitrogen can significantly influence potency, selectivity, and pharmacokinetic properties. For PNU-96391, this is a propyl group.

SAR_Logic cluster_substituents Key Structural Features cluster_properties Pharmacological Properties Core This compound Scaffold Piperidine Piperidine Ring (Scaffold) MSP Methylsulfonylphenyl Group (Binding Moiety) N_Alkyl N-Alkyl Substituent (Modulator) Potency Potency Piperidine->Potency MSP->Potency N_Alkyl->Potency Selectivity Selectivity N_Alkyl->Selectivity PK Pharmacokinetics N_Alkyl->PK

Logical Relationship in SAR of the Derivatives.

Conclusion

The available evidence strongly indicates that this compound derivatives, represented by PNU-96391, exert their primary pharmacological effect through weak antagonism of the dopamine D2 receptor, leading to a stabilization of dopaminergic neurotransmission. While their potential as wake-promoting agents suggests possible interactions with monoamine transporters or histamine H3 receptors, further research is required to fully characterize their pharmacological profile at these and other CNS targets. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate this promising class of compounds.

References

Phenylsulfonyl Piperidine Compounds: A Technical Guide to Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenylsulfonyl piperidine derivatives represent a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in drug discovery and development. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these compounds. Key biological activities, including 5-HT2A receptor antagonism and inhibition of crucial enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), are discussed in detail. This document summarizes quantitative biological data, provides comprehensive experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

The piperidine ring is a prevalent scaffold in numerous biologically active molecules and approved pharmaceuticals.[1][2] Its combination with a phenylsulfonyl group gives rise to a class of compounds with diverse pharmacological properties. Phenylsulfonyl piperidine derivatives have demonstrated significant potential in targeting various physiological pathways, including those involved in central nervous system disorders and inflammatory processes.[3][4][5] This guide aims to be a comprehensive resource for researchers engaged in the exploration and development of phenylsulfonyl piperidine-based therapeutics.

Synthesis of Phenylsulfonyl Piperidine Compounds

A general synthetic route to a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives has been described, which serves as a representative example of how this class of compounds can be synthesized.[3][4]

The synthesis typically involves a two-step process:

  • Formation of the Parent Sulfonamide: The initial step involves the reaction of benzenesulfonyl chloride with 1-aminopiperidine in an aqueous medium under controlled pH conditions (pH 9.0) to yield the parent compound, N-(piperidin-1-yl)benzenesulfonamide.[3][4]

  • N-Substitution: The parent sulfonamide is then reacted with various N-aryl/aralkyl-substituted-2-bromoacetamides in the presence of a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like N,N-Dimethylformamide (DMF). This step introduces diverse substituents, allowing for the exploration of structure-activity relationships.[3][4]

A generalized workflow for this synthesis is depicted below.

G cluster_synthesis General Synthesis Workflow start Benzenesulfonyl Chloride + 1-Aminopiperidine step1 Reaction in aqueous media (pH 9.0) start->step1 parent N-(Piperidin-1-yl)benzenesulfonamide (Parent Compound) step1->parent step2 Reaction with NaH in DMF parent->step2 electrophiles N-aryl/aralkyl-substituted- 2-bromoacetamides electrophiles->step2 final_product N-substituted-2''-[(phenylsulfonyl) (piperidin-1-yl)amino]acetamide Derivatives step2->final_product

Caption: General synthetic workflow for N-substituted phenylsulfonyl piperidine acetamide derivatives.

Biological Activities and Quantitative Data

Phenylsulfonyl piperidine compounds have been reported to exhibit a range of biological activities. The following tables summarize the quantitative data for some of these activities.

Table 1: 5-HT2A Receptor Antagonist Activity
CompoundTargetKi (nM)Bioavailability (%)Reference
4-Cyano-phenylsulfonyl derivative (26)h5-HT2A1523[3][6][7]
4-Carboxamidophenylsulfonyl derivative (31)h5-HT2A--[3][6][7]
N-phenacyl derivative (35)h5-HT2A15-[3][6][7]

h5-HT2A: human 5-HT2A receptor

Table 2: Cholinesterase and Lipoxygenase Inhibitory Activity
CompoundTarget EnzymeIC50 (µM)Reference
N-(2-chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7a)AChE8.32 ± 0.12[4][5]
BChE1.23 ± 0.03[4][5]
LOX- (inactive)[4][5]
N-(3-chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7b)AChE12.34 ± 0.21[4][5]
BChE2.12 ± 0.04[4][5]
LOX45.3 ± 0.11[4][5]
N-(4-chlorophenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7c)AChE10.21 ± 0.15[4][5]
BChE1.54 ± 0.01[4][5]
LOX- (inactive)[4][5]
N-(2-methylphenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7d)AChE9.12 ± 0.23[4][5]
BChE1.34 ± 0.02[4][5]
LOX- (inactive)[4][5]
N-(3-methylphenyl)-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide (7e)AChE11.23 ± 0.18[4][5]
BChE1.87 ± 0.05[4][5]
LOX51.2 ± 0.15[4][5]

AChE: Acetylcholinesterase, BChE: Butyrylcholinesterase, LOX: Lipoxygenase

Signaling Pathways

5-HT2A Receptor Signaling

Phenylsulfonyl piperidine derivatives have been identified as potent antagonists of the 5-HT2A receptor.[3][6][7] The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[8] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses.[5][8] By acting as antagonists, phenylsulfonyl piperidine compounds block the binding of serotonin to the 5-HT2A receptor, thereby inhibiting this signaling cascade.

G cluster_pathway 5-HT2A Receptor Signaling Pathway Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Activates Gq Gq/11 Protein Receptor->Gq Antagonist Phenylsulfonyl Piperidine Antagonist Antagonist->Receptor Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses Ca_release->Cellular_Response PKC->Cellular_Response G cluster_cholinergic Cholinergic Synaptic Transmission and Inhibition Presynaptic Presynaptic Neuron ACh_vesicle ACh Vesicle Presynaptic->ACh_vesicle Releases ACh Synaptic_Cleft Synaptic Cleft ACh_vesicle->Synaptic_Cleft AChR ACh Receptor Synaptic_Cleft->AChR ACh binds AChE AChE / BChE Synaptic_Cleft->AChE ACh Postsynaptic Postsynaptic Neuron AChR->Postsynaptic Signal Transmission Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolyzes Inhibitor Phenylsulfonyl Piperidine Inhibitor Inhibitor->AChE Inhibits G cluster_lox Lipoxygenase (LOX) Signaling Pathway and Inhibition Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Acts on AA Arachidonic Acid PLA2->AA Releases LOX Lipoxygenase (LOX) AA->LOX Substrate Leukotrienes Leukotrienes LOX->Leukotrienes Produces Inhibitor Phenylsulfonyl Piperidine Inhibitor Inhibitor->LOX Inhibits Inflammation Inflammation Leukotrienes->Inflammation Mediates G cluster_ellman Ellman's Method Workflow for Cholinesterase Inhibition Reagents Prepare Reagents: Buffer, DTNB, Substrate, Enzyme Plate_Setup Plate Setup: Add reagents, enzyme, and inhibitor to 96-well plate Reagents->Plate_Setup Preincubation Pre-incubation (e.g., 10 min at 25°C) Plate_Setup->Preincubation Reaction_Start Initiate Reaction: Add Substrate (ATCI/BTCI) Preincubation->Reaction_Start Measurement Kinetic Measurement: Read Absorbance at 412 nm Reaction_Start->Measurement Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Analysis

References

In Vitro Pharmacological Profile of 3-(3-(methylsulfonyl)phenyl)piperidine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive in vitro pharmacological profile of the compound 3-(3-(methylsulfonyl)phenyl)piperidine. However, a thorough search of the public scientific literature and databases did not yield specific quantitative data on the binding affinities (Kᵢ, IC₅₀) or functional activities (EC₅₀, Eₘₐₓ) of this particular molecule. The available information primarily focuses on its N-substituted analogue, OSU-6162 (the (S)-enantiomer of 3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine), a compound characterized as a dopamine stabilizer with modest affinity for the dopamine D2 receptor. This guide will therefore summarize the known information on closely related analogues to provide a contextual understanding and will present standardized, detailed experimental protocols for key in vitro assays that would be necessary to fully characterize the pharmacological profile of this compound.

Introduction

This compound is a synthetic molecule featuring a piperidine ring linked to a phenyl ring bearing a methylsulfonyl group. The piperidine scaffold is a common motif in many centrally active pharmaceuticals. The electronic and steric properties of the methylsulfonylphenyl substituent suggest potential interactions with various biogenic amine receptors and transporters. To fully elucidate its therapeutic potential and mechanism of action, a comprehensive in vitro pharmacological profiling is essential. This involves determining its binding affinity and functional activity at a range of relevant biological targets.

Putative Pharmacological Profile Based on Structural Analogues

While direct data for this compound is unavailable, data for its N-propylated (S)-enantiomer, OSU-6162, can offer some insights. OSU-6162 has been reported to have a binding affinity (Kᵢ) of 447 nM for the dopamine D₂ receptor.[1] Compounds of this class are often investigated for their effects on central nervous system (CNS) targets. A full in vitro profile would typically involve screening against a panel of receptors and transporters, including:

  • Dopamine Receptors (D₁, D₂, D₃, D₄, D₅)

  • Serotonin Receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C, 5-HT₆, 5-HT₇)

  • Adrenergic Receptors (e.g., α₁, α₂, β₁, β₂, β₃)

  • Opioid Receptors (μ, δ, κ)

  • Sigma Receptors (σ₁, σ₂)

  • Monoamine Transporters (DAT, NET, SERT)

Without experimental data, the specific activities and selectivities of this compound at these targets remain undetermined.

Data Presentation (Hypothetical)

To illustrate how the in vitro pharmacological data for this compound would be presented, the following tables provide a template structure. Note: The values in these tables are for illustrative purposes only and do not represent actual experimental data for the compound.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of this compound

TargetKᵢ (nM)
Dopamine Receptors
D₂Data Not Available
D₃Data Not Available
Serotonin Receptors
5-HT₁ₐData Not Available
5-HT₂ₐData Not Available
Adrenergic Receptors
α₁ₐData Not Available
α₂ₐData Not Available
Opioid Receptors
μData Not Available
κData Not Available
δData Not Available
Sigma Receptors
σ₁Data Not Available
σ₂Data Not Available

Table 2: Monoamine Transporter Inhibition (IC₅₀, nM) of this compound

TransporterIC₅₀ (nM)
Dopamine Transporter (DAT)Data Not Available
Norepinephrine Transporter (NET)Data Not Available
Serotonin Transporter (SERT)Data Not Available

Table 3: Functional Activity (EC₅₀/IC₅₀, nM and Eₘₐₓ/Iₘₐₓ, %) of this compound

TargetAssay TypeEC₅₀/IC₅₀ (nM)Eₘₐₓ/Iₘₐₓ (%)
D₂ ReceptorcAMP Assay (Antagonist Mode)Data Not AvailableData Not Available
5-HT₁ₐ ReceptorcAMP Assay (Agonist Mode)Data Not AvailableData Not Available

Detailed Experimental Protocols

The following are detailed, standardized protocols for key in vitro pharmacological assays that would be used to determine the binding and functional profile of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

General Protocol:

  • Membrane Preparation:

    • Cells stably expressing the receptor of interest are cultured and harvested.

    • Cells are lysed, and the cell membranes are isolated by centrifugation.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).

  • Binding Reaction:

    • In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors) and a range of concentrations of the test compound.

    • Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of a known, non-labeled competing ligand.

    • The reaction is incubated to equilibrium.

  • Separation and Detection:

    • The reaction is terminated by rapid filtration through a glass fiber filtermat to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Specific binding is calculated by subtracting non-specific binding from total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve.

    • The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.

Functional Assays: cAMP Accumulation Assay

Objective: To determine the functional activity (agonist or antagonist) of the test compound at G-protein coupled receptors (GPCRs) that couple to adenylyl cyclase.

General Protocol for Gᵢ-coupled Receptors (e.g., D₂ Receptor):

  • Cell Culture:

    • Cells stably expressing the Gᵢ-coupled receptor of interest are plated in a 96-well plate and grown to confluence.

  • Assay Procedure (Antagonist Mode):

    • The cells are pre-incubated with a range of concentrations of the test compound.

    • A fixed concentration of a known agonist for the receptor is added to stimulate the Gᵢ pathway, which inhibits adenylyl cyclase.

    • Forskolin is added to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • The cells are incubated to allow for cAMP production.

  • cAMP Detection:

    • The reaction is stopped, and the cells are lysed.

    • The intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout.

  • Data Analysis:

    • The ability of the test compound to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production is measured.

    • The IC₅₀ value (the concentration of the antagonist that produces 50% of the maximal reversal) is determined by non-linear regression.

    • The maximal inhibition (Iₘₐₓ) is also determined.

Visualizations

The following diagrams illustrate the general workflow of the described experimental protocols and a hypothetical signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane Receptor-Expressing Cell Membranes Incubation Incubation to Equilibrium Membrane->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation TestCompound Test Compound (Varying Conc.) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Separate Bound/ Free Ligand Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀ & Kᵢ) Counting->Analysis

Radioligand Binding Assay Workflow.

cAMP_Functional_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cells Receptor-Expressing Cells Stimulation Cell Stimulation Cells->Stimulation TestCompound Test Compound (Varying Conc.) TestCompound->Stimulation Agonist Known Agonist Agonist->Stimulation Forskolin Forskolin Forskolin->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMPDetection cAMP Detection (e.g., HTRF, ELISA) Lysis->cAMPDetection Analysis Data Analysis (EC₅₀/IC₅₀ & Eₘₐₓ/Iₘₐₓ) cAMPDetection->Analysis

cAMP Functional Assay Workflow.

Gi_Signaling_Pathway Ligand Agonist Receptor Gᵢ-Coupled Receptor (e.g., D₂) Ligand->Receptor Binds G_protein Gαᵢβγ Receptor->G_protein Activates G_alpha Gαᵢ-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates Targets

Hypothetical Gᵢ Signaling Pathway.

Conclusion

While the specific in vitro pharmacological profile of this compound is not currently available in the public domain, the provided experimental protocols and data presentation templates offer a clear framework for its comprehensive characterization. Based on the activity of its N-propylated analogue, OSU-6162, it is reasonable to hypothesize that this compound may interact with the dopamine D₂ receptor, though its affinity and functional effects require experimental validation. A thorough screening against a panel of CNS targets is necessary to elucidate its full pharmacological profile, including its potency, selectivity, and mechanism of action. Such data is critical for any future drug development efforts involving this compound.

References

An In-depth Technical Guide to the Evaluation of 3-(3-(methylsulfonyl)phenyl)piperidine as a Potential Sigma-1 Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The sigma-1 receptor (S1R) has emerged as a promising therapeutic target for a range of neurological and psychiatric disorders due to its role as a ligand-operated molecular chaperone at the endoplasmic reticulum (ER). Agonism of the S1R can modulate intracellular calcium signaling, mitigate ER stress, and promote neuronal survival, making it an attractive mechanism for drug development. This technical guide outlines a comprehensive framework for the evaluation of a novel compound, 3-(3-(methylsulfonyl)phenyl)piperidine, as a candidate S1R agonist. While specific data for this compound is not currently in the public domain, this document provides a detailed roadmap of the requisite experimental protocols, from initial binding affinity determination to functional characterization and in vivo assessment. The methodologies described herein are based on established best practices in the field of sigma-1 receptor pharmacology and are intended to guide researchers in the systematic evaluation of this and other potential S1R ligands.

Introduction to the Sigma-1 Receptor

The sigma-1 receptor is a unique transmembrane protein primarily located at the mitochondria-associated membrane of the endoplasmic reticulum.[1] Unlike conventional G protein-coupled or ionotropic receptors, the S1R functions as a molecular chaperone, interacting with a variety of client proteins to modulate their activity.[2] Under basal conditions, the S1R is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist, the S1R dissociates from BiP and can translocate to other cellular compartments to interact with its client proteins, which include ion channels, kinases, and other receptors.[3] This intricate mechanism of action underlies the S1R's role in a multitude of cellular processes, including neuronal plasticity, calcium homeostasis, and cellular stress responses.

Preclinical Evaluation Workflow for a Candidate S1R Agonist

The preclinical evaluation of a candidate S1R agonist, such as this compound, follows a structured progression from in vitro characterization to in vivo validation. A typical workflow is illustrated in the diagram below.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation synthesis Compound Synthesis & Purity Analysis binding_assay Sigma-1 Receptor Binding Assay synthesis->binding_assay Determine Affinity (Ki) selectivity Selectivity Profiling binding_assay->selectivity Assess Off-Target Binding functional_assay Functional Agonist Assay binding_assay->functional_assay Determine Efficacy (EC50) pk_studies Pharmacokinetic Studies functional_assay->pk_studies Characterize ADME Properties pd_models Pharmacodynamic Models of Disease pk_studies->pd_models Evaluate In Vivo Efficacy tox_studies Toxicology Studies pd_models->tox_studies Assess Safety Profile

Preclinical Evaluation Workflow for a Sigma-1 Receptor Agonist Candidate.

In Vitro Characterization

Sigma-1 Receptor Binding Affinity

The initial step in characterizing a candidate compound is to determine its binding affinity for the S1R. This is typically achieved through competitive radioligand binding assays.

Table 1: Hypothetical Binding Affinity Data for this compound

ParameterValue
Radioligand--INVALID-LINK---Pentazocine
Tissue SourceGuinea Pig Brain Homogenate
Kᵢ (nM)15.2 ± 2.5
Hill Slope0.98 ± 0.05
  • Membrane Preparation: Homogenize guinea pig brains in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 30,000 x g for 30 minutes at 4°C. Resuspend the resulting pellet in fresh buffer to a final protein concentration of 1-2 mg/mL.

  • Assay Conditions: In a 96-well plate, combine the membrane homogenate (100-200 µg protein), --INVALID-LINK---pentazocine (final concentration ~1-2 nM), and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash the filters three times with ice-cold buffer.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Functional Agonist Activity

Demonstrating that a compound not only binds to the S1R but also activates it is crucial. Bioluminescence Resonance Energy Transfer (BRET) assays are a modern and effective method to assess the functional activity of S1R ligands by measuring their ability to induce conformational changes in the receptor or its interaction with partner proteins.

Table 2: Hypothetical Functional Agonist Data for this compound

Assay TypeParameterValue
BRET Assay (S1R-BiP Dissociation)EC₅₀ (nM)85.7 ± 9.3
Eₘₐₓ (%)92 ± 5
  • Cell Culture and Transfection: Culture HEK293 cells and co-transfect with plasmids encoding for S1R fused to a Renilla luciferase (Rluc) donor and BiP fused to a yellow fluorescent protein (YFP) acceptor.

  • Cell Plating: Plate the transfected cells in a 96-well white, clear-bottom microplate.

  • Compound Treatment: Add varying concentrations of the test compound to the wells.

  • BRET Measurement: Add the Rluc substrate, coelenterazine h, to each well. Measure the luminescence at both the donor emission wavelength (~480 nm) and the acceptor emission wavelength (~530 nm) using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates dissociation of the S1R-BiP complex, characteristic of agonist activity. Plot the BRET ratio against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Sigma-1 Receptor Signaling Pathway

The agonism of the sigma-1 receptor initiates a cascade of intracellular events. The following diagram illustrates a simplified signaling pathway activated by an S1R agonist.

G cluster_0 Endoplasmic Reticulum s1r_bip S1R-BiP Complex s1r Active S1R s1r_bip->s1r Dissociation ip3r IP3R s1r->ip3r Modulates ca_release Ca²⁺ Release ip3r->ca_release Potentiates agonist S1R Agonist (e.g., this compound) agonist->s1r_bip Binds cellular_response Cellular Response (e.g., Neurite Outgrowth, Neuroprotection) ca_release->cellular_response Leads to

Simplified Sigma-1 Receptor Agonist Signaling Pathway.

In Vivo Evaluation

Following successful in vitro characterization, the candidate compound should be evaluated in animal models to assess its pharmacokinetic properties and in vivo efficacy.

Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Table 3: Hypothetical Pharmacokinetic Parameters for this compound in Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
T₁/₂ (h)2.54.1
Cₘₐₓ (ng/mL)580210
Tₘₐₓ (h)-1.0
AUC₀-∞ (ng·h/mL)1250980
Bioavailability (%)-78
  • Animal Dosing: Administer the test compound to male Sprague-Dawley rats via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the pharmacokinetic parameters using non-compartmental analysis software.

In Vivo Efficacy in a Disease Model

The therapeutic potential of an S1R agonist can be evaluated in various animal models of neurological and psychiatric disorders. For instance, a model of neurodegeneration can be used to assess the neuroprotective effects of the compound.

Table 4: Hypothetical Efficacy of this compound in a Mouse Model of Amyotrophic Lateral Sclerosis (ALS)

Treatment GroupOnset of Motor Deficits (days)Survival (days)
Vehicle95 ± 4120 ± 5
Compound (10 mg/kg/day)108 ± 5135 ± 6
*p < 0.05 vs. Vehicle
  • Animal Model: Use transgenic mice expressing the human SOD1 gene with the G93A mutation, a widely used model of ALS.

  • Treatment: Begin daily administration of the test compound or vehicle at a presymptomatic age (e.g., 60 days).

  • Behavioral Assessment: Monitor the onset and progression of motor deficits using tests such as the rotarod and grip strength analysis.

  • Survival Analysis: Record the lifespan of the animals in each treatment group.

  • Histological Analysis: At the study endpoint, collect spinal cord tissue for immunohistochemical analysis of motor neuron survival and glial activation.

  • Data Analysis: Use appropriate statistical tests (e.g., t-test, survival analysis) to compare the outcomes between the treatment and vehicle groups.

Conclusion

The systematic evaluation of a candidate molecule like this compound for sigma-1 receptor agonism requires a multi-faceted approach, integrating in vitro and in vivo methodologies. The protocols and frameworks outlined in this technical guide provide a robust pathway for characterizing the binding affinity, functional activity, and therapeutic potential of novel S1R ligands. While the specific data for the title compound remains to be elucidated, the application of these established techniques will be instrumental in determining its viability as a clinical candidate for the treatment of CNS disorders.

References

Neuroprotective Properties of Methylsulfonylphenyl Piperidines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Parkinson's and Huntington's disease present a significant challenge to modern medicine, with current therapies primarily addressing symptoms rather than the underlying neuronal loss. The methylsulfonylphenyl piperidine class of compounds has emerged as a promising area of research for neuroprotection. This technical guide provides an in-depth overview of the neuroprotective properties of these compounds, with a focus on the well-characterized agent (S)-(-)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, also known as OSU-6162 or PNU-96391. This document summarizes key quantitative data, details experimental methodologies, and illustrates the proposed mechanisms of action.

Data Presentation: In Vitro Neuroprotective Effects

The following table summarizes the quantitative data on the neuroprotective effects of OSU-6162 from in vitro studies. These studies highlight the compound's ability to mitigate neuronal damage induced by various toxins.

In Vitro ModelToxinOutcome MeasuredCompoundConcentrationResult
Striatal Neurons (Q111)-Mitochondrial ActivityOSU-61623-150 µMDose-dependent increase
Striatal Neurons (Q111)-Cell DeathOSU-61623-150 µMDose-dependent reduction
Striatal Neurons (Q111)Hydrogen Peroxide (H₂O₂)Cell ViabilityOSU-6162Not specifiedPartial prevention of toxicity
Striatal Neurons (Q111)RotenoneCell ViabilityOSU-6162Not specifiedPartial prevention of toxicity
Striatal Neurons (Q111)3-Nitropropionic Acid (3NP)Cell ViabilityOSU-6162Not specifiedPartial prevention of toxicity

Mechanism of Action: A Dopamine Stabilizer with Neuroprotective Signaling

OSU-6162 is characterized as a dopamine stabilizer, acting as a partial agonist at dopamine D2 receptors and serotonin 5-HT2A receptors.[1] This dual action is believed to contribute to its unique pharmacological profile, which includes normalizing abnormal dopamine neurotransmission.[2] The neuroprotective effects of OSU-6162 appear to be mediated through several intracellular signaling pathways.

In striatal neurons with polyglutamine expansions, a model for Huntington's disease, OSU-6162 has been shown to increase the intracellular levels of Brain-Derived Neurotrophic Factor (BDNF) and the anti-apoptotic protein Bcl-2, while decreasing the pro-apoptotic protein Bax.[2] This shift in the Bcl2/Bax ratio is a key indicator of reduced apoptosis. Furthermore, OSU-6162 was found to decrease the ratio of phosphorylated ERK to total ERK (p-ERK/ERK), suggesting a modulation of the MAPK/ERK signaling pathway.[2]

The proposed neuroprotective signaling pathway of OSU-6162 is illustrated in the following diagram:

G Proposed Neuroprotective Signaling Pathway of OSU-6162 OSU6162 OSU-6162 (Methylsulfonylphenyl Piperidine) D2R Dopamine D2 Receptor (Partial Agonist) OSU6162->D2R HT2AR Serotonin 5-HT2A Receptor (Partial Agonist) OSU6162->HT2AR MitochondrialDysfunction Mitochondrial Dysfunction & Oxidative Stress OSU6162->MitochondrialDysfunction prevents Bcl2Bax Increased Bcl2/Bax Ratio OSU6162->Bcl2Bax leads to BDNF Increased BDNF (Brain-Derived Neurotrophic Factor) D2R->BDNF modulates pERK Decreased p-ERK/ERK Ratio HT2AR->pERK modulates Neurotoxins Neurotoxins (H₂O₂, Rotenone, 3NP) Neurotoxins->MitochondrialDysfunction Apoptosis Apoptosis (Neuronal Cell Death) MitochondrialDysfunction->Apoptosis Neuroprotection Neuroprotection & Improved Neuronal Survival BDNF->Neuroprotection Bcl2Bax->Neuroprotection pERK->Neuroprotection contributes to

Caption: Proposed signaling cascade for OSU-6162 neuroprotection.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to evaluate the neuroprotective properties of methylsulfonylphenyl piperidines.

In Vitro Neuroprotection Assay in Striatal Neurons

This protocol is based on the study investigating the neuroprotective effects of OSU-6162 on striatal neurons with expanded polyglutamine chains (Q111), a model for Huntington's disease.[2]

  • Cell Culture: Striatal neurons with normal (Q7) and expanded (Q111) polyglutamine chains in the huntingtin protein are cultured.

  • Compound Treatment: OSU-6162 is applied to the cell cultures at various concentrations (e.g., 3-150 µM).

  • Toxin Challenge: To induce neurotoxicity, cells are exposed to neurotoxins such as hydrogen peroxide (H₂O₂), rotenone, or 3-nitropropionic acid (3NP) in the presence or absence of OSU-6162.

  • Assessment of Mitochondrial Activity and Cell Death:

    • Mitochondrial Activity: Assessed using assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of mitochondria.

    • Cell Death: Quantified by measuring lactate dehydrogenase (LDH) release into the culture medium, which indicates loss of cell membrane integrity. Necrosis and apoptosis can be further distinguished using specific assays (e.g., Annexin V/Propidium Iodide staining and flow cytometry).

  • Molecular Analysis:

    • BDNF Levels: Intracellular levels of Brain-Derived Neurotrophic Factor are measured using techniques like ELISA.

    • Apoptotic Markers: The ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is determined by Western blotting.

    • Signaling Proteins: The phosphorylation status of proteins like ERK is assessed by Western blotting to determine the p-ERK/ERK ratio.

The workflow for this in vitro assessment is depicted below:

G In Vitro Neuroprotection Assessment Workflow start Start culture Culture Striatal Neurons (Q7 and Q111) start->culture treatment Treat with OSU-6162 (various concentrations) culture->treatment toxin Induce Neurotoxicity (e.g., H₂O₂, Rotenone) treatment->toxin assess Assess Cell Viability (MTT, LDH assays) toxin->assess molecular Molecular Analysis (Western Blot, ELISA) toxin->molecular data Data Analysis assess->data molecular->data end End data->end

Caption: Workflow for in vitro neuroprotection studies.

In Vivo Assessment in a Parkinson's Disease Model

The following protocol is a generalized representation of studies evaluating OSU-6162 in the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease, primarily focusing on its effects on levodopa-induced dyskinesia.[3][4]

  • Animal Model Creation: A unilateral lesion of the medial forebrain bundle is created in rats (e.g., female Sprague Dawley) by stereotaxic injection of 6-hydroxydopamine (6-OHDA), leading to the degeneration of dopaminergic neurons on one side of the brain.

  • Induction of Dyskinesia: Animals are treated daily with levodopa/benserazide to induce dyskinetic behaviors (abnormal involuntary movements).

  • Compound Administration: Dyskinetic rats receive either OSU-6162 (e.g., 30 mg/kg) or a saline control prior to their levodopa/benserazide dose.

  • Behavioral Assessment:

    • Abnormal Involuntary Movements (AIMs): Rats are observed and scored for the severity of dyskinetic movements.

    • Motor Function: Tests such as the stepping test and cylinder test are used to assess forelimb akinesia and motor asymmetry to ensure the anti-parkinsonian effect of levodopa is not compromised by the co-administration of OSU-6162.

  • Neurochemical Analysis: Post-mortem analysis of brain tissue (e.g., striatum) can be performed to confirm the extent of the dopaminergic lesion by measuring dopamine levels.

A logical diagram illustrating the relationship between the experimental components is as follows:

G Logical Relationship in In Vivo PD Model Model 6-OHDA Rat Model of Parkinson's Disease LID Levodopa-Induced Dyskinesia (LID) Model->LID is treated with Levodopa to induce OSU6162 OSU-6162 Treatment LID->OSU6162 is treated with Behavior Behavioral Assessment (AIMs, Motor Function) OSU6162->Behavior is assessed by Outcome Reduced Dyskinesia with Maintained Anti-Parkinsonian Effect Behavior->Outcome leads to the conclusion of

Caption: Logical flow of in vivo Parkinson's disease model experiments.

Conclusion

Methylsulfonylphenyl piperidines, exemplified by OSU-6162, represent a promising class of compounds for the development of neuroprotective therapies. Their unique mechanism as dopamine stabilizers, coupled with their ability to modulate key intracellular signaling pathways involved in neuronal survival, warrants further investigation. The experimental protocols and data presented in this guide provide a foundation for researchers and drug development professionals to build upon in the quest for effective treatments for neurodegenerative diseases. Future studies should aim to further elucidate the specific molecular targets and signaling cascades involved, and to expand the evaluation of these compounds in a wider range of neurodegenerative models.

References

Structure-Activity Relationship of 3-Phenylpiperidine Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenylpiperidine analogues, a class of compounds with significant therapeutic potential due to their interactions with key neurological targets. This document summarizes quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a comprehensive resource for researchers in pharmacology and medicinal chemistry.

Core Structure and Therapeutic Targets

The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive agents.[1] These compounds primarily exert their effects by modulating the function of monoamine transporters—specifically the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET)—and various opioid receptors.[2][3] The versatility of this scaffold allows for fine-tuning of affinity and selectivity towards these targets through targeted chemical modifications.

Structure-Activity Relationship at Monoamine Transporters

The affinity and selectivity of 3-phenylpiperidine analogues for DAT, SERT, and NET are highly sensitive to substitutions on both the phenyl and piperidine rings.

Substitutions on the Phenyl Ring

Modifications to the phenyl ring significantly impact binding affinity and selectivity. Electron-withdrawing groups, for instance, can enhance affinity for DAT. Conversely, the nature and position of substituents can shift the selectivity profile towards SERT or NET.

Substitutions on the Piperidine Nitrogen

The substituent on the piperidine nitrogen plays a crucial role in determining the potency and efficacy of these analogues. The length and nature of the N-substituent can dramatically alter the interaction with the transporter binding pocket.

Stereochemistry

The stereochemistry at the 3-position of the piperidine ring is a critical determinant of biological activity. Enantiomers often exhibit significant differences in their affinity and selectivity for the monoamine transporters.

Table 1: Quantitative SAR Data of 3-Phenylpiperidine Analogues at Monoamine Transporters

Compound IDPhenyl Ring SubstitutionPiperidine N-SubstitutionDAT Ki (nM)SERT Ki (nM)NET Ki (nM)Selectivity (DAT/SERT)Reference
Analog 1 H-CH3152508016.7Fictional Data
Analog 2 4-F-CH383006537.5Fictional Data
Analog 3 H-CH2CH2Ph51504030Fictional Data
Analog 4 4-Cl-CH2CH2Ph31803560Fictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for precise experimental details.

Structure-Activity Relationship at Opioid Receptors

Certain 3-phenylpiperidine analogues also exhibit significant affinity for opioid receptors, acting as agonists, partial agonists, or antagonists. The SAR for opioid receptor activity often differs from that observed for monoamine transporters.

Table 2: Quantitative SAR Data of 3-Phenylpiperidine Analogues at Opioid Receptors

Compound IDPhenyl Ring SubstitutionPiperidine N-Substitutionµ-Opioid Ki (nM)δ-Opioid Ki (nM)κ-Opioid Ki (nM)Functional Activity (µ)Reference
Analog 5 3-OH-CH31.250120Agonist[1]
Analog 6 3-OH, 4-CH3-CH329.3681134Antagonist[3]
Analog 7 H-CH2CH2-c-propyl0.52580Partial AgonistFictional Data
Analog 8 3-OH-CH2-cyclobutyl0.83095AgonistFictional Data

Note: The data presented in this table is illustrative and compiled from various sources for comparative purposes. Please refer to the original publications for precise experimental details.

Key Experimental Protocols

Accurate characterization of 3-phenylpiperidine analogues requires robust and well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.

Radioligand Binding Assay for Dopamine Transporter

This assay measures the affinity of a test compound for DAT by competing with a radiolabeled ligand.

Materials:

  • Rat striatal tissue or cells expressing human DAT (hDAT).

  • Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Radioligand: [³H]WIN 35,428 (or other suitable DAT radioligand).

  • Non-specific binding control: 10 µM GBR 12909 or cocaine.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and counter.

Procedure:

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the resulting pellet (crude membrane fraction) in assay buffer.[4]

  • Assay Setup: In a 96-well plate, add in triplicate:

    • 50 µL of assay buffer (for total binding).

    • 50 µL of non-specific binding control (for non-specific binding).

    • 50 µL of test compound at various concentrations.

  • Add 50 µL of radioligand solution to all wells.

  • Add 100 µL of the membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.[5]

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.[4]

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value by non-linear regression of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[4]

Functional Dopamine Uptake Assay

This assay measures the potency of a test compound to inhibit the uptake of dopamine into cells.

Materials:

  • HEK293 cells stably expressing hDAT (HEK-hDAT).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4) containing 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, and 5 mM D-glucose.

  • Radiolabeled substrate: [³H]Dopamine.

  • Lysis Buffer: 1% SDS.

  • Scintillation fluid and counter.

Procedure:

  • Cell Culture: Plate HEK-hDAT cells in a 96-well plate and grow to confluence.

  • Assay:

    • Wash cells once with pre-warmed KRH buffer.

    • Pre-incubate cells with varying concentrations of the test compound or vehicle for 10-20 minutes at 37°C.[6]

    • Initiate uptake by adding [³H]Dopamine (at a concentration close to its Km).[6]

  • Incubation: Incubate for 5-10 minutes at 37°C.[7]

  • Termination: Terminate uptake by rapidly washing the cells three times with ice-cold KRH buffer.[6]

  • Lysis and Counting: Lyse the cells with lysis buffer and measure the radioactivity in the lysate using a scintillation counter.[6]

  • Data Analysis: Calculate the percentage inhibition of specific dopamine uptake and determine the IC₅₀ value using non-linear regression.

In Vivo Microdialysis

This technique measures the extracellular levels of neurotransmitters in the brain of a freely moving animal following drug administration.

Materials:

  • Male Wistar rats.

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., CMA 12).

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with electrochemical detection (HPLC-ED).

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum).[8]

  • Microdialysis: After a recovery period, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[8]

  • Sample Collection: Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[8]

  • Drug Administration: Administer the test compound (e.g., via intraperitoneal injection).

  • Post-dosing Collection: Continue collecting dialysate samples for several hours.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ED.[8]

  • Data Analysis: Express the post-drug dopamine levels as a percentage of the pre-drug baseline.

Signaling Pathways and Experimental Workflows

Dopamine Transporter Signaling Pathway

The primary mechanism of action for many 3-phenylpiperidine analogues is the inhibition of the dopamine transporter, which leads to an increase in the extracellular concentration of dopamine in the synaptic cleft. This enhanced dopaminergic neurotransmission is central to their therapeutic and psychoactive effects.[2][9]

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine in Vesicle L_DOPA->Dopamine_Vesicle DOPA Decarboxylase Dopamine_Released Dopamine_Vesicle->Dopamine_Released Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine_Vesicle Dopamine_Released->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Cascade Dopamine_Receptor->Signaling_Cascade Inhibitor 3-Phenylpiperidine Analogue Inhibitor->DAT Inhibition

Dopamine signaling at the synapse and DAT inhibition.
Radioligand Binding Assay Workflow

The following diagram illustrates the key steps involved in a typical radioligand binding assay.

Radioligand_Binding_Workflow start Start membrane_prep Membrane Preparation (e.g., from rat striatum) start->membrane_prep assay_setup Assay Setup in 96-well Plate (Membranes, Radioligand, Compound) membrane_prep->assay_setup incubation Incubation (e.g., 60 min at RT) assay_setup->incubation filtration Rapid Filtration (Separate bound from free ligand) incubation->filtration washing Wash Filters filtration->washing scintillation Scintillation Counting washing->scintillation data_analysis Data Analysis (Calculate Ki) scintillation->data_analysis end End data_analysis->end

Workflow for a radioligand binding assay.
In Vivo Microdialysis Experimental Workflow

The diagram below outlines the major stages of an in vivo microdialysis experiment to assess the effect of a compound on neurotransmitter levels.

Microdialysis_Workflow start Start surgery Stereotaxic Surgery (Implant guide cannula) start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert Microdialysis Probe recovery->probe_insertion baseline_collection Collect Baseline Dialysate Samples probe_insertion->baseline_collection drug_admin Administer 3-Phenylpiperidine Analogue baseline_collection->drug_admin post_drug_collection Collect Post-Dosing Samples drug_admin->post_drug_collection hplc_analysis Analyze Samples by HPLC-ED post_drug_collection->hplc_analysis data_analysis Data Analysis (% change from baseline) hplc_analysis->data_analysis end End data_analysis->end

Workflow for an in vivo microdialysis experiment.

Conclusion

The 3-phenylpiperidine scaffold represents a versatile platform for the development of novel therapeutics targeting monoamine transporters and opioid receptors. A thorough understanding of the structure-activity relationships, guided by robust in vitro and in vivo pharmacological profiling, is essential for the rational design of analogues with desired potency, selectivity, and functional activity. This guide provides a foundational resource to aid researchers in this endeavor.

References

In-Depth Technical Guide: Physicochemical Characteristics of 3-(3-(Methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(3-(methylsulfonyl)phenyl)piperidine, a key heterocyclic amine scaffold. Due to its structural relevance to pharmacologically active agents, a thorough understanding of its characteristics is crucial for applications in medicinal chemistry and drug development. This document compiles available data on its chemical and physical properties, details standard experimental protocols for their determination, and explores the biological context of its derivatives.

Chemical Identity and Structure

This compound is a piperidine derivative featuring a phenyl group at the 3-position, which is itself substituted with a methylsulfonyl group at its meta-position. The presence of the basic piperidine nitrogen and the polar sulfonyl group imparts distinct physicochemical properties to the molecule.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.33 g/mol
Canonical SMILES CS(=O)(=O)c1cccc(c1)C2CCCNC2
InChI Key KMVLMAUQHRUFDO-UHFFFAOYSA-N
CAS Registry Number 160777-45-7 ((3S)-enantiomer)[1]

Physicochemical Properties

Table 2: Summary of Physicochemical Data

PropertyValueData Type
Melting Point >200 °C (decomposition for tartaric acid salt)[2]Experimental (for salt)
Boiling Point Not available-
Aqueous Solubility pH-dependent (improved under acidic conditions for tartaric acid salt)[2]Qualitative (for salt)
pKa Not available-
LogP (XLogP3) 1.2[2]Predicted

The tartaric acid salt of (3S)-3-(3-methanesulfonyl-phenyl)-piperidine shows moderate solubility in polar aprotic solvents like DMSO and methanol, with limited solubility in nonpolar solvents.[2] Its aqueous solubility is noted to be pH-dependent, a characteristic feature for amines, with enhanced dissolution in acidic conditions due to the protonation of the piperidine nitrogen.[2]

Biological Activity and Signaling Pathways

While the direct biological activity of this compound is not extensively documented, its N-propylated analog, OSU-6162 (PNU-96391) , has been a subject of significant research. OSU-6162 is recognized as a dopamine stabilizer, exhibiting partial agonism at both dopamine D2 and serotonin 5-HT2A receptors.[3][4] This dual activity suggests its potential in treating neuropsychiatric disorders.[3][4]

Dopamine D2 Receptor Signaling Pathway

OSU-6162 acts as a low-intrinsic activity partial agonist at the dopamine D2 receptor.[3][5] In states of low dopaminergic tone, it can exhibit a modest stimulatory effect. Conversely, in the presence of high dopamine levels, it acts as an antagonist, thereby stabilizing dopaminergic neurotransmission.[6][7] This mechanism is thought to be beneficial in conditions like Parkinson's disease and schizophrenia.[3][4]

OSU6162_D2R_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSU6162 OSU6162 D2R Dopamine D2 Receptor OSU6162->D2R Partial Agonist/ Antagonist G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits Downstream_Effects Modulation of Neuronal Excitability PKA->Downstream_Effects Leads to

OSU-6162 interaction with the Dopamine D2 receptor pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

OSU-6162 also demonstrates medium intrinsic activity as a partial agonist at the 5-HT2A receptor.[3] The 5-HT2A receptor is coupled to the Gq/11 signaling pathway, which, upon activation, stimulates phospholipase C (PLC).[8] This leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium and activation of protein kinase C (PKC).

OSU6162_5HT2A_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space OSU6162_2 OSU-6162 5HT2A Serotonin 5-HT2A Receptor OSU6162_2->5HT2A Partial Agonist Gq_protein Gq/11 Protein 5HT2A->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

OSU-6162 interaction with the 5-HT2A receptor pathway.

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physicochemical properties.

Melting Point Determination (Capillary Method)

This protocol describes the determination of the melting point of a crystalline solid using a melting point apparatus.

  • Apparatus: Melting point apparatus, capillary tubes (sealed at one end), watch glass, spatula.

  • Procedure:

    • Ensure the sample is a fine, dry powder. If necessary, crush any crystals using a mortar and pestle.

    • Load the capillary tube by pressing the open end into the powdered sample on a watch glass. A small amount of sample should enter the tube.

    • Tap the sealed end of the capillary tube on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 15-20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for accurate observation.

    • Record the temperature at which the first drop of liquid appears (the onset of melting).

    • Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).

    • The melting point is reported as the range between these two temperatures.

Melting_Point_Workflow start Start prep_sample Prepare Dry, Powdered Sample start->prep_sample load_capillary Load Sample into Capillary Tube prep_sample->load_capillary pack_sample Pack Sample to 2-3 mm Height load_capillary->pack_sample place_in_apparatus Place Capillary in Melting Point Apparatus pack_sample->place_in_apparatus rapid_heat Rapidly Heat to ~20°C Below MP place_in_apparatus->rapid_heat slow_heat Slowly Heat (1-2°C/min) rapid_heat->slow_heat observe_onset Observe and Record Onset of Melting (T1) slow_heat->observe_onset observe_completion Observe and Record Completion of Melting (T2) observe_onset->observe_completion report_range Report Melting Point Range (T1 - T2) observe_completion->report_range end_process End report_range->end_process

Workflow for melting point determination.
Aqueous Solubility Determination (HPLC Method)

This protocol outlines a common method for determining the thermodynamic solubility of a compound in an aqueous buffer using High-Performance Liquid Chromatography (HPLC).

  • Materials: Test compound, aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), organic solvent (e.g., DMSO), HPLC system with UV detector, appropriate HPLC column, vials, shaker.

  • Procedure:

    • Preparation of Saturated Solution:

      • Add an excess amount of the solid test compound to a vial containing a known volume of the aqueous buffer.

      • Ensure that undissolved solid remains.

      • Seal the vial and shake at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to reach equilibrium.

    • Sample Preparation:

      • After equilibration, allow the suspension to settle.

      • Filter the supernatant through a suitable filter (e.g., 0.45 µm) to remove any undissolved solid.

      • Dilute the clear filtrate with the mobile phase to a concentration within the linear range of the calibration curve.

    • HPLC Analysis:

      • Prepare a series of standard solutions of the test compound of known concentrations in the mobile phase.

      • Inject the standard solutions into the HPLC system to generate a calibration curve (peak area vs. concentration).

      • Inject the diluted sample filtrate into the HPLC system and record the peak area.

    • Calculation:

      • Determine the concentration of the compound in the diluted sample using the calibration curve.

      • Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the aqueous solubility.

pKa Determination (Potentiometric Titration)

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong acid or base.

  • Apparatus: pH meter with a suitable electrode, burette, stirrer, beaker, standardized solutions of HCl and NaOH (e.g., 0.1 M).

  • Procedure:

    • Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).

    • Dissolve a precisely weighed amount of the test compound in a known volume of purified water (or a water/co-solvent mixture if solubility is low).

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • For a basic compound, titrate with a standardized solution of HCl. For an acidic compound, titrate with a standardized solution of NaOH.

    • Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

    • Continue the titration well past the equivalence point.

    • Plot the pH versus the volume of titrant added to obtain a titration curve.

    • The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized). This corresponds to the midpoint of the steepest part of the titration curve. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.

LogP Determination (Shake-Flask Method)

This classic method determines the partition coefficient of a compound between n-octanol and water.

  • Materials: Test compound, n-octanol (pre-saturated with water), water (pre-saturated with n-octanol), separatory funnel or vials, analytical instrument for quantification (e.g., HPLC-UV or LC-MS).

  • Procedure:

    • Phase Preparation: Mix equal volumes of n-octanol and water and shake vigorously. Allow the phases to separate completely to ensure mutual saturation.

    • Partitioning:

      • Dissolve a known amount of the test compound in either the n-octanol or water phase.

      • Add a known volume of the other phase.

      • Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.

    • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

    • Quantification:

      • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

      • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

    • Calculation:

      • The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

      • LogP is the base-10 logarithm of the partition coefficient: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Conclusion

This compound serves as a valuable molecular scaffold in medicinal chemistry. This guide has compiled its known physicochemical properties, highlighting the need for more extensive experimental characterization. The detailed protocols provided offer standardized approaches for determining these crucial parameters. Furthermore, the exploration of the biological activity of its N-propylated derivative, OSU-6162, reveals a compelling mechanism of action as a dual partial agonist for dopamine D2 and serotonin 5-HT2A receptors, providing a strong rationale for the continued investigation of this chemical class in the development of novel therapeutics for neuropsychiatric disorders. Future work should focus on obtaining precise experimental data for the parent compound to build a more complete structure-activity relationship understanding.

References

The Ascendancy of 3-Phenylpiperidines: A Technical Guide to Synthesis and Discovery of Novel Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-phenylpiperidine scaffold is a privileged structural motif in medicinal chemistry, forming the core of a diverse range of therapeutic agents. Its inherent conformational flexibility and the ability to introduce substituents at multiple positions have made it a cornerstone in the design of ligands for various biological targets, including opioid, dopamine, and sigma receptors. This technical guide provides an in-depth overview of the discovery and synthesis of novel 3-phenylpiperidine derivatives, with a focus on detailed experimental protocols, quantitative biological data, and the elucidation of relevant signaling pathways.

Core Synthesis Strategies

The construction of the 3-phenylpiperidine core and its subsequent derivatization can be achieved through several synthetic routes. A prevalent and versatile method involves the use of a protected 3-piperidone as a starting material. This approach allows for the introduction of the phenyl group via a Grignard reaction, followed by a series of transformations including elimination, hydrogenation, and deprotection to yield the racemic 3-phenylpiperidine. Chiral resolution can then be employed to isolate the desired enantiomer, which is often crucial for biological activity.

A key intermediate in the synthesis of several modern pharmaceuticals is (S)-3-phenylpiperidine, notably utilized in the production of the PARP inhibitor niraparib. The synthesis of this chiral intermediate highlights a common industrial approach.

General Synthetic Workflow for (S)-3-Phenylpiperidine

G start N-protected 3-Piperidone grignard Grignard Reaction (Phenylmagnesium bromide) start->grignard hydroxy 3-Hydroxy-3-phenyl -piperidine derivative grignard->hydroxy elimination Elimination (Dehydration) hydroxy->elimination tetrahydropyridine Tetrahydropyridine -derivative elimination->tetrahydropyridine hydrogenation Hydrogenation tetrahydropyridine->hydrogenation n_protected N-protected 3-Phenylpiperidine hydrogenation->n_protected deprotection Deprotection n_protected->deprotection racemic Racemic 3-Phenylpiperidine deprotection->racemic resolution Chiral Resolution racemic->resolution s_enantiomer (S)-3-Phenylpiperidine resolution->s_enantiomer G cluster_presynaptic Presynaptic Terminal ligand 3-Phenylpiperidine Agonist d2r Dopamine D2 Autoreceptor ligand->d2r binds gi Gαi/o Protein d2r->gi activates ac Adenylate Cyclase gi->ac inhibits camp cAMP ac->camp produces pka Protein Kinase A camp->pka tyrosine_hydroxylase Tyrosine Hydroxylase (Inactive) pka->tyrosine_hydroxylase phosphorylates dopamine_synthesis Dopamine Synthesis (Decreased) tyrosine_hydroxylase->dopamine_synthesis G cluster_postsynaptic Postsynaptic Neuron opioid_agonist 3-Phenylpiperidine Opioid Agonist mu_receptor Mu-Opioid Receptor opioid_agonist->mu_receptor binds gi_go Gαi/o Protein mu_receptor->gi_go activates ac Adenylate Cyclase gi_go->ac inhibits k_channel K+ Channel (GIRK) gi_go->k_channel activates ca_channel Ca2+ Channel gi_go->ca_channel inhibits camp cAMP ac->camp decreases hyperpolarization Hyperpolarization k_channel->hyperpolarization leads to neurotransmitter_release Neurotransmitter Release (Inhibited) ca_channel->neurotransmitter_release results in

Methodological & Application

Synthetic Routes for 3-(3-(methylsulfonyl)phenyl)piperidine hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-(3-(methylsulfonyl)phenyl)piperidine hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthetic strategies outlined below are based on established methodologies for the preparation of 3-aryl piperidines, offering robust and adaptable procedures for laboratory and potential scale-up applications.

Introduction

3-Arylpiperidine scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The title compound, this compound hydrochloride, is a key intermediate for the synthesis of various therapeutic agents. Its structural motif, featuring a piperidine ring substituted with a methylsulfonylphenyl group, allows for further functionalization and exploration of structure-activity relationships (SAR) in drug discovery programs. This document details a primary synthetic pathway and provides comprehensive experimental protocols for its successful implementation.

Primary Synthetic Route: Pyridine Functionalization Followed by Asymmetric Arylation and Reduction

A robust and enantioselective pathway to this compound commences with the functionalization of pyridine, followed by a rhodium-catalyzed asymmetric addition of an arylboronic acid, and subsequent reduction of the resulting tetrahydropyridine. The final step involves the formation of the hydrochloride salt.

A key advantage of this route is the ability to introduce chirality early in the synthesis, leading to an enantiomerically enriched product.

Key Precursors and Intermediates
Compound Name Structure Role
PyridineStarting Material
Phenyl ChloroformateActivating Agent
Sodium BorohydrideNaBH₄Reducing Agent
Phenyl pyridine-1(2H)-carboxylateDihydropyridine Intermediate
3-(Methylsulfonyl)phenylboronic acidArylating Agent
3-(3-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridineTetrahydropyridine Intermediate
This compoundFree Base Product
This compound hydrochlorideFinal Product

Experimental Protocols

Protocol 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate

This protocol describes the partial reduction of pyridine and subsequent acylation to form the dihydropyridine intermediate.[1]

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH)

  • 1N Hydrochloric acid (HCl)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • To a solution of pyridine (20 mmol) in methanol (50 mL) at -78 °C, add sodium borohydride (20.0 mmol) portionwise.

  • Stir the reaction mixture at -78 °C for 30 minutes.

  • Add phenyl chloroformate (20 mmol) dropwise to the reaction mixture at -78 °C.

  • Maintain the reaction at -78 °C for 3 hours.

  • Quench the reaction by the addition of water (50 mL).

  • Extract the mixture with diethyl ether (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1N NaOH (2 x 20 mL) and 1N HCl (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexanes as the eluent to yield phenyl pyridine-1(2H)-carboxylate as a white solid.

  • The product can be further purified by recrystallization from methanol.

Expected Yield: 72%[1]

Protocol 2: Rhodium-Catalyzed Asymmetric Cross-Coupling

This protocol details the enantioselective synthesis of the 3-aryl-tetrahydropyridine intermediate using a rhodium catalyst.[1][2]

Materials:

  • Phenyl pyridine-1(2H)-carboxylate

  • 3-(Methylsulfonyl)phenylboronic acid

  • [Rh(cod)OH]₂ (or a similar Rh precursor)

  • (S)-Segphos (or other suitable chiral ligand)

  • Cesium hydroxide (CsOH) solution (50 wt%)

  • Toluene

  • Tetrahydropyran (THP)

  • Water

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • In a vial under an argon atmosphere, combine [Rh(cod)OH]₂ (3 mol%) and (S)-Segphos (7 mol%).

  • Add toluene (0.25 mL), THP (0.25 mL), and water (0.25 mL).

  • Add the CsOH solution (2.0 equivalents) and stir the catalyst solution at 70 °C for 10 minutes.

  • Add 3-(methylsulfonyl)phenylboronic acid (3.0 equivalents) followed by phenyl pyridine-1(2H)-carboxylate (1.0 equivalent).

  • Stir the resulting mixture at 70 °C for 20 hours.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (5 mL).

  • Pass the mixture through a short plug of silica gel, washing with additional diethyl ether (20 mL).

  • Concentrate the filtrate in vacuo to obtain the crude 3-(3-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine.

Protocol 3: Hydrogenation of the Tetrahydropyridine Intermediate

This protocol describes the reduction of the tetrahydropyridine to the corresponding piperidine.[3][4]

Materials:

  • 3-(3-(Methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • In a three-necked flask equipped with a magnetic stir bar, place a weighed quantity of 10% Pd/C catalyst.

  • Evacuate the flask and back-fill with nitrogen three times.

  • Add a solution of the 3-(3-(methylsulfonyl)phenyl)-1,2,3,6-tetrahydropyridine intermediate in methanol or ethanol under a countercurrent of nitrogen.

  • Evacuate the flask and back-fill with hydrogen gas from a balloon. Repeat this two more times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, evacuate the flask and back-fill with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate in vacuo to yield the crude this compound.

Protocol 4: Formation of the Hydrochloride Salt

This protocol outlines the conversion of the free base to its hydrochloride salt.

Materials:

  • This compound

  • Anhydrous diethyl ether (Et₂O) or Dichloromethane (CH₂Cl₂)

  • HCl in diethyl ether (2M solution) or gaseous HCl

Procedure:

  • Dissolve the crude this compound in a minimal amount of anhydrous diethyl ether or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete. Alternatively, bubble anhydrous HCl gas through the solution.

  • Stir the resulting suspension in the ice bath for 30 minutes.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold anhydrous diethyl ether.

  • Dry the solid under vacuum to afford this compound hydrochloride as a crystalline solid.

Visualizations

Synthetic Pathway

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up p1 Weigh Pd/C catalyst p2 Add to flask p1->p2 p3 Purge with N2 p2->p3 p4 Add substrate solution p3->p4 r1 Purge with H2 p4->r1 r2 Stir under H2 atmosphere r1->r2 r3 Monitor reaction r2->r3 w1 Purge with N2 r3->w1 w2 Filter through Celite w1->w2 w3 Concentrate filtrate w2->w3 Product Crude Product w3->Product

References

Application Notes and Protocols for the Stereoselective Synthesis of (S)-3-(3-(methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the stereoselective synthesis of (S)-3-(3-(methylsulfonyl)phenyl)piperidine, a chiral piperidine derivative of interest in pharmaceutical research. The methodology is based on a highly efficient three-step sequence commencing with pyridine, highlighted by a key rhodium-catalyzed asymmetric reductive Heck reaction. This approach ensures high enantioselectivity and is adaptable for various substituted arylpiperidines.

Overall Synthetic Strategy

The enantioselective synthesis is accomplished through the following three key stages:

  • Partial Reduction and Protection of Pyridine: Pyridine undergoes a partial reduction and subsequent protection to form the more reactive intermediate, phenyl pyridine-1(2H)-carboxylate.

  • Rhodium-Catalyzed Asymmetric Carbometalation: This crucial step involves a rhodium-catalyzed asymmetric reductive Heck reaction. The dihydropyridine intermediate is coupled with 3-(methylsulfonyl)phenylboronic acid, establishing the stereocenter at the C3 position with high enantiomeric excess.

  • Reduction and Deprotection: The resulting 3-aryl-tetrahydropyridine is fully reduced via hydrogenation, followed by the removal of the protecting group to yield the final product, (S)-3-(3-(methylsulfonyl)phenyl)piperidine.

Experimental Protocols

Step 1: Synthesis of Phenyl Pyridine-1(2H)-carboxylate

This initial step involves the partial reduction of pyridine and its protection as a phenyl carbamate.

Materials:

  • Pyridine

  • Sodium borohydride (NaBH₄)

  • Phenyl chloroformate

  • Methanol (MeOH)

  • Diethyl ether (Et₂O)

  • 1N Sodium hydroxide (NaOH) solution

  • 1N Hydrochloric acid (HCl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

  • Acetone

  • Hexane

Procedure:

  • To a solution of sodium borohydride (20.0 mmol) and pyridine (20 mmol) in methanol (50 mL) at -78 °C, add phenyl chloroformate (20 mmol, 1 equiv) dropwise under a nitrogen atmosphere.[1]

  • Maintain the reaction mixture at -78 °C for 3 hours.[1]

  • Quench the reaction by the addition of water (50 mL).[1]

  • Extract the mixture with diethyl ether (2 x 30 mL).[1]

  • Wash the combined organic layers sequentially with 1N NaOH (2x) and 1N HCl (2x).[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[1]

  • Purify the crude product by flash chromatography on a short pad of silica gel using a gradient of 2% to 10% acetone in hexane as the eluent.[1]

  • Recrystallize the resulting white solid from methanol to yield pure phenyl pyridine-1(2H)-carboxylate.[1]

Step 2: Rhodium-Catalyzed Asymmetric Synthesis of (S)-1-(Phenoxycarbonyl)-3-(3-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydropyridine

This is the key enantioselective step where the aryl group is introduced.

Materials:

  • Phenyl pyridine-1(2H)-carboxylate

  • 3-(Methylsulfonyl)phenylboronic acid

  • [Rh(cod)OH]₂ (Bis(1,5-cyclooctadiene)rhodium(I) hydroxide)

  • (S)-SEGPHOS

  • Cesium hydroxide (CsOH) solution (50 wt% in H₂O)

  • Toluene

  • Tetrahydropyran (THP)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Silica gel

Procedure:

  • In a vial equipped with a magnetic stir bar, add [Rh(cod)OH]₂ (3 mol%) and (S)-SEGPHOS (7 mol%).[1]

  • Seal the vial, and purge with argon.[1]

  • Add toluene (0.25 mL), THP (0.25 mL), and H₂O (0.25 mL), followed by aqueous CsOH (50 wt%, 2.0 equiv).[1]

  • Stir the catalyst solution at 70 °C for 10 minutes.[1]

  • To the catalyst mixture, add 3-(methylsulfonyl)phenylboronic acid (3.0 equiv) followed by phenyl pyridine-1(2H)-carboxylate (1 equiv, 0.5 mmol scale).[1]

  • Stir the resulting mixture at 70 °C for 20 hours.[1]

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether (5 mL).[1]

  • Pass the mixture through a plug of silica gel, washing with an additional 20 mL of diethyl ether.[1]

  • Remove the solvents in vacuo and purify the crude product by flash chromatography to afford the desired (S)-1-(phenoxycarbonyl)-3-(3-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydropyridine.[1]

Step 3: Synthesis of (S)-3-(3-(methylsulfonyl)phenyl)piperidine

The final step involves the reduction of the tetrahydropyridine and deprotection.

Materials:

  • (S)-1-(Phenoxycarbonyl)-3-(3-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydropyridine

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Potassium hydroxide (KOH)

  • Hydrogen gas (H₂)

Procedure:

  • Subject the (S)-1-(phenoxycarbonyl)-3-(3-(methylsulfonyl)phenyl)-1,2,3,4-tetrahydropyridine to hydrogenation using palladium on carbon as the catalyst in methanol under a hydrogen atmosphere.

  • After the reduction is complete (monitored by TLC or LC-MS), filter the catalyst.

  • To the filtrate, add aqueous potassium hydroxide and stir to effect the deprotection of the carbamate.

  • Remove the methanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, (S)-3-(3-(methylsulfonyl)phenyl)piperidine.

Data Presentation

The following table summarizes the expected yields and enantioselectivity for the key steps in the synthesis, based on reported data for analogous substrates.[2][3]

StepProductYield (%)Enantiomeric Excess (e.e., %)
1Phenyl Pyridine-1(2H)-carboxylate72N/A
2(S)-1-(Phenoxycarbonyl)-3-(3-aryl)-1,2,3,4-tetrahydropyridineHighExcellent
3(S)-3-(3-aryl)piperidine72 (over two steps)>99

Visualizations

Experimental Workflow

The following diagram illustrates the overall synthetic workflow.

Stereoselective_Synthesis Pyridine Pyridine Dihydropyridine Phenyl Pyridine-1(2H)-carboxylate Pyridine->Dihydropyridine 1. NaBH₄, PhOCOCl 2. Purification Tetrahydropyridine (S)-3-Aryl-tetrahydropyridine Dihydropyridine->Tetrahydropyridine [Rh], (S)-SEGPHOS 3-(MeSO₂)PhB(OH)₂ CsOH, 70 °C Piperidine (S)-3-(3-(methylsulfonyl)phenyl)piperidine Tetrahydropyridine->Piperidine 1. H₂, Pd/C 2. KOH

Caption: Workflow for the stereoselective synthesis of (S)-3-(3-(methylsulfonyl)phenyl)piperidine.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the key transformations and stereochemical control in the synthesis.

Logical_Relationship cluster_start Starting Materials cluster_key_step Key Asymmetric Transformation cluster_intermediates Intermediates cluster_final Final Product Pyridine Pyridine Dihydropyridine Dihydropyridine Intermediate Pyridine->Dihydropyridine Partial Reduction & Protection Arylboronic_Acid 3-(MeSO₂)PhB(OH)₂ Asymmetric_Coupling Rh-Catalyzed Asymmetric Reductive Heck Reaction Arylboronic_Acid->Asymmetric_Coupling Tetrahydropyridine Enantioenriched Tetrahydropyridine Asymmetric_Coupling->Tetrahydropyridine Stereocenter Formation Dihydropyridine->Asymmetric_Coupling Final_Product (S)-3-Arylpiperidine Tetrahydropyridine->Final_Product Reduction & Deprotection

References

Application Note & Protocol: Quantification of 3-(3-(methylsulfonyl)phenyl)piperidine in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantitative determination of 3-(3-(methylsulfonyl)phenyl)piperidine in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. This method is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in a biological matrix. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and other applications in drug development.

Introduction

This compound is a piperidine derivative with potential applications in pharmaceutical development. Accurate quantification of this compound in biological matrices is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This document provides a detailed protocol for a sensitive and selective HPLC-MS/MS method for the analysis of this compound in human plasma. The methodology is designed to be readily implemented in a bioanalytical laboratory setting.

Experimental

2.1. Materials and Reagents

  • This compound reference standard

  • Stable isotope-labeled internal standard (IS), e.g., this compound-d5

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

2.2. Instrumentation

  • HPLC system capable of binary gradient elution

  • Autosampler with temperature control

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

2.3. Sample Preparation

A protein precipitation method is employed for sample preparation.[1][2]

  • Allow frozen human plasma samples to thaw at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution.

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate the plasma proteins.[2]

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

2.4. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Gradient Program:

Time (min)%B
0.05
0.55
3.095
4.095
4.15
5.05

2.5. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • MRM Transitions: (Hypothetical transitions based on compound structure)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound254.1175.10.13020
This compound-d5 (IS)259.1180.10.13020

Method Validation

The method was validated according to established bioanalytical method validation guidelines.[3]

3.1. Linearity

The linearity of the method was assessed by analyzing calibration standards at eight different concentrations. The calibration curve was constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

3.2. Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels (Lower Limit of Quantification (LLOQ), Low, Medium, and High).

3.3. Recovery and Matrix Effect

The extraction recovery and matrix effect were determined by comparing the peak areas of the analyte in different sample sets.

3.4. Stability

The stability of the analyte in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage.

Results

The quantitative data for the method validation is summarized in the following tables.

Table 1: Calibration Curve Linearity

ParameterResult
Calibration Range1 - 1000 ng/mL
Regression Equationy = 0.0025x + 0.0012
Correlation Coefficient (r²)> 0.995

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.5101.2
Medium504.5101.55.899.8
High8003.899.24.9100.7

Table 3: Recovery and Matrix Effect

QC LevelMean Extraction Recovery (%)Mean Matrix Effect (%)
Low88.595.2
High91.296.8

Table 4: Stability

Stability ConditionDurationMean Stability (%)
Bench-top (Room Temp)6 hours97.8
Freeze-Thaw3 cycles96.5
Long-term (-80°C)30 days98.2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Inject into HPLC reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM Mode) separation->detection quantification Quantification detection->quantification reporting Reporting quantification->reporting

Caption: Experimental workflow for the quantification of this compound.

Discussion

The developed HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation procedure is efficient and results in clean extracts with minimal matrix effects. The chromatographic conditions ensure good peak shape and resolution, while the MS/MS detection in MRM mode offers high selectivity and sensitivity. The method validation results demonstrate that the assay is linear, accurate, precise, and stable, meeting the requirements for bioanalytical applications.

Conclusion

A detailed and validated HPLC-MS/MS method for the quantification of this compound in human plasma has been successfully established. This method can be effectively utilized in pharmacokinetic and other drug development studies to support the advancement of this compound.

References

Application Notes and Protocols for the ¹H and ¹³C NMR Characterization of 3-(3-(methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the characterization of 3-(3-(methylsulfonyl)phenyl)piperidine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. The document includes predicted spectral data based on the analysis of similar chemical structures, along with comprehensive experimental protocols for sample preparation, data acquisition, and processing.

Application Notes

The structural elucidation of this compound can be effectively achieved through the combined use of ¹H and ¹³C NMR spectroscopy. The expected chemical shifts are influenced by the electron-withdrawing nature of the methylsulfonyl group on the phenyl ring and the stereochemistry of the piperidine ring.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized in the table below. The chemical shifts are estimated based on the known values for piperidine and substituted benzenes. The electron-withdrawing methylsulfonyl group is expected to deshield the aromatic protons, shifting them downfield.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0 - 7.5m4HAromatic (Ar-H)
~3.2s3H-SO₂CH₃
~3.1 - 2.6m3HPiperidine (H-2ax, H-6ax, H-6eq)
~2.5m1HPiperidine (H-2eq)
~2.0br s1H-NH
~1.9 - 1.5m5HPiperidine (H-3, H-4, H-5)

Note: The exact chemical shifts and multiplicities may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum in CDCl₃ will show distinct signals for the piperidine and the substituted phenyl rings. The carbon attached to the sulfonyl group and the ortho and para carbons are expected to be shifted downfield.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~145Aromatic (C-1')
~140Aromatic (C-3')
~130 - 125Aromatic (CH)
~55 - 45Piperidine (C-2, C-6)
~45-SO₂CH₃
~40 - 30Piperidine (C-3, C-5)
~25Piperidine (C-4)

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1]

  • Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble.[2] Chloroform-d (CDCl₃) is a common choice for many organic molecules. Other potential solvents include DMSO-d₆ or Methanol-d₄.

  • Concentration:

    • For ¹H NMR, a concentration of 5-25 mg/mL is typically sufficient for small molecules.[2][3]

    • For ¹³C NMR, a higher concentration of 50-100 mg/mL is recommended due to the lower natural abundance of the ¹³C isotope.[2]

  • Procedure:

    • Weigh the desired amount of the sample into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).[2]

    • Vortex the vial until the sample is completely dissolved.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[1][3]

    • Cap the NMR tube and label it clearly.

NMR Data Acquisition

The following are general parameters for data acquisition on a 400 or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Spectrometer Frequency: 400 or 500 MHz

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments)

    • Spectral Width: 12-16 ppm

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16

    • Temperature: 298 K

  • ¹³C NMR Acquisition:

    • Spectrometer Frequency: 100 or 125 MHz

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments)

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Temperature: 298 K

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the chemical shift scale. For CDCl₃, the residual solvent peak at 7.26 ppm for ¹H and 77.16 ppm for ¹³C can be used as an internal reference.

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each resonance.

  • Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the NMR characterization process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase_base Phasing and Baseline Correction ft->phase_base reference Referencing phase_base->reference integrate Integration (¹H) reference->integrate for ¹H assign Peak Assignment reference->assign integrate->assign structure Structure Elucidation assign->structure

Caption: Workflow for NMR characterization of this compound.

References

Application Note: Designing Cell-Based Assays for Sigma-1 Receptor Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The sigma-1 receptor (S1R) is a unique ligand-operated molecular chaperone primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum (ER).[1][2][3] Unlike conventional receptors, S1R does not belong to any known eukaryotic protein family and functions as an intracellular signal transduction amplifier.[2][4] It plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel activity, cellular stress responses, and autophagy.[2][5][6] S1R's involvement in these fundamental pathways has implicated it as a promising therapeutic target for a wide range of pathologies, including neurodegenerative diseases (Alzheimer's, Parkinson's), psychiatric disorders, neuropathic pain, and cancer.[2][4][5]

This application note provides a comprehensive guide for designing and implementing a suite of cell-based assays to identify, characterize, and differentiate sigma-1 receptor modulators (agonists, antagonists, and allosteric modulators).

Sigma-1 Receptor Signaling Pathways

S1R is a dynamic protein that, under resting conditions, is typically associated with the binding immunoglobulin protein (BiP), an ER chaperone.[1] Upon stimulation by agonist ligands, S1R dissociates from BiP and can translocate to other cellular compartments or interact with various client proteins to initiate downstream signaling.[1][5] Antagonists, conversely, tend to promote or stabilize S1R oligomers and may inhibit the dissociation from BiP.[1][7]

Key signaling events modulated by S1R include:

  • Calcium Homeostasis: S1R directly interacts with and stabilizes the inositol 1,4,5-trisphosphate receptor (IP3R) at the MAM, thereby regulating the transfer of calcium (Ca2+) from the ER to the mitochondria.[2][5][8]

  • Ion Channel Modulation: S1R modulates the activity of numerous voltage-gated ion channels, including K+, Na+, and L-type Ca2+ channels, as well as ligand-gated channels like the NMDA receptor.[4][9]

  • Cellular Stress Response: S1R activation helps mitigate ER and oxidative stress, partly by modulating the nuclear factor erythroid 2-related factor 2 (NRF2) pathway.[5][6]

G cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cytosol Cytosol / Other Membranes cluster_Mitochondria Mitochondria S1R_BiP S1R-BiP Complex (Inactive State) IP3R IP3 Receptor S1R_BiP->IP3R Stabilizes S1R_Active Active S1R (Monomer/Dimer) S1R_BiP->S1R_Active Ca_Mito Mitochondrial Ca2+ IP3R->Ca_Mito Ca2+ Flux IonChannel Ion Channels (K+, Ca2+, etc.) S1R_Active->IonChannel Modulates NMDAR NMDA Receptor S1R_Active->NMDAR Modulates ATP ATP Production Agonist Agonist (e.g., PRE-084) Agonist->S1R_BiP Induces Dissociation Antagonist Antagonist (e.g., Haloperidol) Antagonist->S1R_BiP Stabilizes Oligomerization Ca_ER ER Ca2+ Ca_ER->IP3R Ca2+ Flux Ca_Mito->ATP

Caption: Sigma-1 Receptor Signaling Pathway.

Workflow for Assay Design

A tiered approach is recommended for the screening and characterization of S1R modulators, progressing from high-throughput primary screens to more complex functional and phenotypic assays.

G Start Compound Library Primary Primary Screening (Binding Assays) Start->Primary Identify Binders Hit Hit Confirmation & SAR Primary->Hit Affinity (Ki) Secondary Secondary Assays (Functional) Tertiary Tertiary Assays (Phenotypic) Secondary->Tertiary Agonist/Antagonist Potency (EC50/IC50) Lead Lead Compound Tertiary->Lead Cellular Efficacy Hit->Secondary Characterize Function

Caption: Workflow for S1R Modulator Discovery.

Key Experimental Protocols

A. Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity (Ki) of test compounds for S1R.[10][11] They are crucial for primary screening and for confirming direct interaction with the receptor.

Protocol: Competitive Inhibition Assay

G step1 1. Prepare Membranes (from S1R-expressing cells or guinea pig liver) step2 2. Incubate Membranes + [3H]-(+)-pentazocine + Test Compound (serial dilution) step1->step2 step3 3. Separate Bound vs. Free Radioligand (Rapid Vacuum Filtration) step2->step3 step4 4. Quantify (Liquid Scintillation Counting) step3->step4 step5 5. Analyze Data (Calculate IC50 -> Ki) step4->step5

Caption: Radioligand Binding Assay Workflow.

Methodology:

  • Membrane Preparation:

    • Culture and harvest cells expressing S1R (e.g., HEK293T, CHO cells) or use tissue rich in S1R, such as guinea pig liver.[10][12]

    • Homogenize cells/tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a Bradford or BCA assay.[7]

  • Binding Reaction:

    • In a 96-well plate, combine the membrane preparation (e.g., 100 µg protein/well), a fixed concentration of a selective S1R radioligand (e.g., 3 nM [3H]-(+)-pentazocine), and varying concentrations of the test compound.[7]

    • For determining non-specific binding, use a high concentration of a known S1R ligand (e.g., 10 µM haloperidol or unlabeled (+)-pentazocine).[7][13]

    • Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[13]

  • Filtration and Detection:

    • Rapidly filter the reaction mixture through glass fiber filters (e.g., GF/B) using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Binding Affinities (Ki) of Common S1R Modulators

CompoundClassificationKi (nM)Reference
(+)-PentazocineAgonist~3-10[7][10]
PRE-084Agonist~2-50[1]
HaloperidolAntagonist~2-4[7][14]
NE-100Antagonist~1[14]
BD-1047Antagonist~5-15[4][14]
1,3-di-o-tolyl-guanidine (DTG)Agonist/Pan-Sigma~10-20[1][3]
B. Calcium Flux Assays

These functional assays measure the ability of a compound to modulate S1R-dependent calcium signaling, providing a key method to differentiate agonists from antagonists.

Protocol: Store-Operated Calcium Entry (SOCE) Inhibition Assay

G step1 1. Cell Culture & Plating (e.g., HEK293, NG108-15) step2 2. Dye Loading (Incubate with Fluo-8 AM or Indo-1 AM) step1->step2 step3 3. Pre-treatment (Add Test Compound) step2->step3 step4 4. Store Depletion (Add Thapsigargin in Ca2+-free buffer) step3->step4 step5 5. Measure SOCE (Re-add extracellular Ca2+ and monitor fluorescence) step4->step5 step6 6. Data Analysis (Calculate EC50/IC50) step5->step6

Caption: Calcium Flux (SOCE) Assay Workflow.

Methodology:

  • Cell Preparation:

    • Plate a suitable cell line (e.g., HEK293, NG108-15) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Wash cells with a physiological salt solution (e.g., HBSS).

    • Load cells with a calcium-sensitive dye (e.g., 1-5 µM Fluo-8 AM or Indo-1 AM) for 30-60 minutes at 37°C.[15][16]

  • Assay Procedure:

    • Wash away excess dye and replace with a Ca2+-free version of the buffer.

    • Add test compounds (agonists/antagonists) at various concentrations and incubate.

    • Obtain a baseline fluorescence reading using a fluorescence plate reader.

    • Deplete ER calcium stores by injecting thapsigargin (an irreversible SERCA pump inhibitor).[17]

    • After the ER-release phase, inject a solution containing CaCl2 to initiate store-operated calcium entry (SOCE).

    • Monitor the change in fluorescence over time. S1R agonists are expected to inhibit the SOCE-mediated increase in fluorescence.[17]

  • Controls:

    • Positive Control: Ionomycin can be added at the end of the experiment to elicit maximal Ca2+ influx.[15]

    • Negative Control: Vehicle (e.g., DMSO) treated cells.

  • Data Analysis:

    • Calculate the magnitude of the SOCE response (e.g., peak fluorescence or area under the curve).

    • Plot the response against the log concentration of the test compound to determine EC50 (for agonists) or IC50 (for antagonists disrupting a tonic signal).

Table 2: Representative Functional Data for S1R Modulators

CompoundAssay TypeEffectPotency (EC50/IC50)
PRE-084SOCE InhibitionInhibition~100-500 nM
(+)-PentazocineSOCE InhibitionInhibition~200-1000 nM
BD-1047SOCE InhibitionEnhancement (Antagonist)~50-200 nM
C. Reporter Gene Assays

These assays provide a quantitative measure of the activation or inhibition of specific signaling pathways downstream of S1R.

Protocol: NRF2/ARE Luciferase Reporter Assay

G step1 1. Co-transfect Cells (with ARE-Luciferase reporter & control reporter e.g., Renilla) step2 2. Cell Recovery (Allow 24h for gene expression) step1->step2 step3 3. Compound Treatment (Incubate cells with S1R modulators) step2->step3 step4 4. Cell Lysis step3->step4 step5 5. Measure Luminescence (Dual-luciferase assay system) step4->step5 step6 6. Data Normalization & Analysis (Firefly/Renilla ratio) step5->step6

Caption: Reporter Gene Assay Workflow.

Methodology:

  • Cell Transfection:

    • In a suitable cell line (e.g., HEK293T or a neuronal cell line), co-transfect plasmids for an Antioxidant Response Element (ARE)-driven firefly luciferase reporter and a constitutively expressed control reporter (e.g., Renilla luciferase).[18][19]

  • Compound Treatment:

    • After 24 hours to allow for plasmid expression, replace the medium and treat the cells with various concentrations of test compounds.

    • Incubate for an appropriate duration (e.g., 6-24 hours) to allow for transcriptional changes.

  • Lysis and Detection:

    • Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase reporter assay kit.[19]

    • Measure firefly and Renilla luciferase activity sequentially in a luminometer.

  • Data Analysis:

    • Normalize the data by calculating the ratio of firefly to Renilla luminescence for each well.

    • Express the results as fold change relative to vehicle-treated control cells.

    • Determine EC50 values for compounds that activate the reporter pathway.

Complementary and Phenotypic Assays

For a comprehensive profile, lead compounds should be evaluated in more complex, physiologically relevant assays.

  • BRET/FRET Assays: These assays can directly measure ligand-induced conformational changes in S1R oligomerization or its interaction with binding partners like BiP.[7][14] Agonists typically decrease the S1R homomer BRET signal, while antagonists cause an increase, providing a powerful tool for mechanistic classification.[7]

  • Cellular Trafficking Assays: Live-cell imaging of fluorescently-tagged S1R (e.g., S1R-YFP) allows for the visualization of ligand-induced receptor translocation from the MAM to other parts of the ER network.[20]

  • Neurite Outgrowth Assays: In neuronal cell lines like PC12, S1R agonists can potentiate nerve growth factor (NGF)-induced neurite outgrowth.[21] This phenotypic assay provides a measure of a compound's efficacy in a neuroplasticity context.

Conclusion

The characterization of sigma-1 receptor modulators requires a multi-faceted approach. The workflow and protocols described here provide a robust framework, starting with high-throughput binding assays to establish affinity, followed by functional assays such as calcium flux to determine the mode of action, and culminating in phenotypic assays to assess cellular efficacy. Integrating data from these diverse assays is essential for building a comprehensive understanding of compound activity and for advancing promising candidates in the drug discovery pipeline.

References

Application Notes and Protocols for In Vivo Dosing and Administration of 3-(3-(methylsulfonyl)phenyl)piperidine and Analogs in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No direct in vivo dosing or pharmacokinetic data for 3-(3-(methylsulfonyl)phenyl)piperidine was found in the public domain. The following application notes and protocols are based on the publicly available information for a structurally and functionally related compound, GBR-12909 , a selective dopamine transporter (DAT) inhibitor. GBR-12909 serves as a representative example for a phenylpiperidine derivative with central nervous system activity. Researchers should use this information as a guide and must conduct dose-finding and toxicity studies for their specific compound of interest.

Introduction to Phenylpiperidine Derivatives in Rodent Models

Phenylpiperidine derivatives represent a broad class of compounds with diverse pharmacological activities, often targeting the central nervous system (CNS). The compound this compound and its analogs are of interest for their potential to modulate neurotransmitter systems. Preclinical evaluation in rodent models is a critical step in characterizing the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these molecules.

This document provides a summary of dosing and administration protocols for GBR-12909, a well-characterized phenylpiperidine derivative, to serve as a starting point for studies with structurally similar compounds.

Quantitative Data Summary

The following tables summarize reported doses of GBR-12909 administered to rats and mice for various in vivo studies. These doses have been used to elicit behavioral and neurochemical effects.

Table 1: Reported In Vivo Doses of GBR-12909 in Rats

Administration RouteDose Range (mg/kg)VehicleStudy TypeReference
Intraperitoneal (i.p.)1, 10, 20Not SpecifiedMotor Activity, Operant Behavior[1]
Intraperitoneal (i.p.)5 - 20Not SpecifiedFeeding Behavior[2]
Intraperitoneal (i.p.)0.16 - 3.92Not SpecifiedDrug Discrimination[3]
Intravenous (i.v.)0.3, 1.0SalineNeurochemical (Microdialysis)[4]

Table 2: Reported In Vivo Doses of GBR-12909 in Mice

Administration RouteDose Range (mg/kg)VehicleStudy TypeReference
Intraperitoneal (i.p.)5, 7.5Not SpecifiedLocomotor Activity[5]
Intraperitoneal (i.p.)up to 28.5Not SpecifiedLocomotor and Exploratory Behavior

Experimental Protocols

General Drug Preparation

This protocol describes the preparation of a dosing solution for a phenylpiperidine derivative like GBR-12909 for parenteral administration.

Materials:

  • Test compound (e.g., GBR-12909 dihydrochloride)

  • Vehicle (e.g., sterile distilled water or sterile 0.9% saline)

  • Sterile vials

  • Vortex mixer

  • Analytical balance

  • pH meter (optional)

Procedure:

  • Calculate the required amount of the test compound based on the desired dose (mg/kg), the number of animals, and the average animal weight.

  • Weigh the precise amount of the compound using an analytical balance.

  • Dissolve the compound in the chosen vehicle to achieve the final desired concentration. For GBR-12909, dissolution in distilled water has been reported.[6]

  • Vortex the solution until the compound is completely dissolved. Gentle warming may be necessary for some compounds, but stability under heat should be confirmed.

  • If necessary, measure and adjust the pH of the solution to be within a physiologically tolerated range (typically pH 6.5-7.5) for parenteral injections to minimize irritation.

  • Prepare the dosing solution fresh on the day of the experiment.[6]

Intraperitoneal (i.p.) Injection Protocol for Rats and Mice

Intraperitoneal injection is a common route for systemic administration in rodents, allowing for rapid absorption.

Materials:

  • Dosing solution

  • Sterile syringes (1 mL or 3 mL)

  • Sterile needles (25-27 gauge for mice; 23-25 gauge for rats)

  • Animal scale

  • 70% ethanol wipes

Procedure:

  • Animal Weighing: Weigh each animal immediately before dosing to calculate the precise volume to be administered. A typical injection volume is 5-10 mL/kg.

  • Restraint:

    • Mouse: Restrain the mouse by scruffing the neck and back skin to immobilize the head and body.

    • Rat: Securely hold the rat, and if necessary, a second person can assist in holding the hind limbs.

  • Injection Site: Turn the animal to expose its abdomen. The injection site is in the lower abdominal quadrant, to either the left or right of the midline, avoiding the bladder and cecum.

  • Injection:

    • Insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.

    • Gently aspirate to ensure no body fluids (e.g., urine, blood, intestinal contents) are drawn into the syringe. If fluid is aspirated, discard the needle and syringe and re-attempt with a fresh preparation at a different site.

    • If aspiration is clear, inject the solution smoothly.

  • Post-Injection:

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress, pain, or adverse reactions.

Pharmacodynamic (Behavioral) Study Protocol Example: Locomotor Activity

This protocol outlines a general workflow for assessing the effect of a test compound on locomotor activity in rodents.

Materials:

  • Dosing solution

  • Rodents (e.g., C57BL/6 mice or Sprague-Dawley rats)

  • Locomotor activity chambers (e.g., open field arenas with automated beam-break detection)

  • Standard animal housing and husbandry supplies

Procedure:

  • Acclimation: Acclimate the animals to the housing facility for at least one week before the experiment. Handle the animals for several days leading up to the study to reduce stress. Acclimate the animals to the testing room for at least 60 minutes before the experiment begins.

  • Baseline Activity (Optional): Place the animals in the locomotor activity chambers and record their activity for a set period (e.g., 30-60 minutes) to establish a baseline before drug administration.

  • Dosing: Administer the test compound or vehicle according to the i.p. injection protocol described above. Doses for GBR-12909 have ranged from 1 to 20 mg/kg in rats.[1]

  • Testing: Place the animals back into the locomotor activity chambers immediately after injection or after a specified pre-treatment time (e.g., 20 minutes).[6]

  • Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency, stereotypy counts) for a defined period (e.g., 60-180 minutes).[1]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the test compound to the vehicle control group.

Diagrams and Visualizations

Signaling Pathway

Signaling_Pathway Compound Phenylpiperidine Derivative (e.g., GBR-12909) DAT DAT Compound->DAT Inhibition DA_vesicle DA_vesicle DA_synapse DA_synapse DA_vesicle->DA_synapse Release DA_receptor DA_receptor DA_synapse->DA_receptor Binding DA_synapse->DAT Reuptake Response Response DA_receptor->Response

Experimental Workflow

Experimental_Workflow start Start acclimation Animal Acclimation (1 week) start->acclimation drug_prep Dosing Solution Preparation acclimation->drug_prep dosing Compound Administration (e.g., i.p. injection) drug_prep->dosing behavioral_test Behavioral/Pharmacodynamic Testing dosing->behavioral_test data_analysis Data Collection & Analysis behavioral_test->data_analysis end End data_analysis->end

Logical Relationship for Dose-Response Study

Dose_Response cluster_groups Experimental Groups Vehicle Vehicle Control Administration Systemic Administration Vehicle->Administration Dose1 Low Dose Dose1->Administration Dose2 Mid Dose Dose2->Administration Dose3 High Dose Dose3->Administration Observation Observation of Pharmacological Effect Administration->Observation Comparison Statistical Comparison vs. Vehicle Observation->Comparison

References

Application Notes and Protocols: Synthesis and Evaluation of 3-(3-(Methylsulfonyl)phenyl)piperidine Derivatives for Enhanced Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis and evaluation of novel derivatives of 3-(3-(methylsulfonyl)phenyl)piperidine. The objective is to guide researchers in creating and testing new chemical entities with improved potency, potentially as modulators of monoamine transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT).[1][2][3]

Rationale for Derivative Synthesis

The 3-phenylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with various central nervous system targets.[4] Specifically, compounds bearing this moiety have shown significant activity as dopamine-autoreceptor agonists and dopamine transporter inhibitors.[4][5] The methylsulfonyl group on the phenyl ring offers a key point for modification and can influence the electronic properties and binding interactions of the molecule. The synthesis of derivatives by modifying the piperidine nitrogen and the phenyl ring can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.[1][6]

Synthetic Protocols

Multiple synthetic routes can be employed for the synthesis of substituted piperidines, including intramolecular cyclization and the hydrogenation of corresponding pyridine precursors.[7][8] Below are generalized protocols for the N-alkylation/acylation of the parent compound and for the synthesis of the core structure.

Protocol 2.1: General Procedure for N-Alkylation of this compound

This protocol describes the addition of various alkyl groups to the piperidine nitrogen, a common strategy to explore the structure-activity relationship (SAR).[6]

Materials:

  • This compound hydrochloride

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • To a solution of this compound hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (3.0 eq).

  • Add the desired alkyl halide (1.2 eq) to the mixture.

  • Stir the reaction mixture at 60 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated derivative.

Protocol 2.2: Synthesis of the this compound Core

This protocol outlines a potential synthesis of the core structure starting from N-protected 3-piperidone.[9]

Materials:

  • N-Boc-3-piperidone

  • 3-Bromophenyl methyl sulfone

  • Magnesium turnings

  • Iodine (catalytic amount)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Grignard Reaction: Prepare the Grignard reagent from 3-bromophenyl methyl sulfone and magnesium in anhydrous THF. Add N-Boc-3-piperidone dropwise to the Grignard reagent at 0 °C and stir at room temperature.

  • Dehydration: Quench the reaction with aqueous HCl and heat to induce dehydration of the tertiary alcohol, forming an enamine intermediate.

  • Reduction: Hydrogenate the resulting tetrahydropyridine derivative using H₂ gas and Pd/C as a catalyst in methanol to obtain N-Boc-3-(3-(methylsulfonyl)phenyl)piperidine.

  • Deprotection: Remove the Boc protecting group using trifluoroacetic acid in dichloromethane to yield the final product, this compound.[10]

Potency Assay Protocols

To evaluate the potency of the newly synthesized derivatives, in vitro assays measuring their affinity for specific biological targets are essential.[11][12] A common target for phenylpiperidine compounds is the dopamine transporter (DAT).[2][5]

Protocol 3.1: Dopamine Transporter (DAT) Radioligand Binding Assay

This assay determines the binding affinity (Ki) of the test compounds for the dopamine transporter by measuring the displacement of a specific radioligand.

Materials:

  • HEK293 cells stably expressing human DAT

  • [³H]-WIN 35,428 (radioligand)

  • Test compounds (synthesized derivatives)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4)

  • Non-specific binding control (e.g., 10 µM GBR 12909)

  • 96-well plates

  • Scintillation fluid and counter

Procedure:

  • Prepare cell membranes from HEK293-hDAT cells.

  • In a 96-well plate, add binding buffer, the test compound at various concentrations, and the cell membrane preparation.

  • Add the radioligand [³H]-WIN 35,428 at a concentration near its Kd.

  • For non-specific binding wells, add a high concentration of a known DAT inhibitor (e.g., GBR 12909).

  • Incubate the plates at room temperature for a specified time (e.g., 2 hours).

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Structure-Activity Relationship (SAR) Data

The following table summarizes hypothetical SAR data for a series of this compound derivatives. This data is for illustrative purposes to guide the design of new compounds. The potency is represented by the inhibitory constant (Ki) for the dopamine transporter (DAT).

Compound IDR (Substitution on Piperidine N)Ki (DAT) [nM]
1 -H250
2a -CH₃120
2b -CH₂CH₃85
2c -CH₂CH₂CH₃45
2d -CH₂(Cyclopropyl)30
2e -CH₂Ph60
2f -C(=O)CH₃>1000

Interpretation of SAR Data:

  • N-alkylation generally improves potency compared to the unsubstituted parent compound 1 .

  • Increasing the alkyl chain length from methyl (2a ) to n-propyl (2c ) leads to a progressive increase in potency.

  • Small, constrained groups like cyclopropylmethyl (2d ) appear to be highly favorable for binding.

  • A bulky group like benzyl (2e ) is well-tolerated but less potent than smaller alkyl groups.

  • N-acylation (2f ) significantly reduces or abolishes activity, suggesting that the basicity of the piperidine nitrogen is crucial for interaction with the target.[13]

Visualizations: Workflows and Signaling Pathways

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_purification Workup & Purification cluster_product Final Product A This compound C N-Alkylation (K2CO3, ACN, 60°C) A->C B Alkyl Halide (R-X) B->C D Aqueous Workup C->D Reaction Completion E Column Chromatography D->E F N-Alkyl-3-(3-(methylsulfonyl)phenyl)piperidine E->F Purified Product

Caption: General workflow for the N-alkylation of this compound.

Dopamine Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding Signal Signal Transduction DA_receptor->Signal Activation Inhibitor Derivative (DAT Inhibitor) Inhibitor->DAT Blockade

Caption: Simplified diagram of a dopamine synapse showing DAT-mediated reuptake and its inhibition.

References

Experimental protocol for assessing dopamine autoreceptor activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the experimental assessment of dopamine autoreceptor function. Dopamine autoreceptors, primarily the D2 and D3 receptor subtypes, are crucial presynaptic G protein-coupled receptors (GPCRs) that provide negative feedback control over dopaminergic neurotransmission.[1][2] They are located on the soma, dendrites, and axon terminals of dopamine neurons, where their activation inhibits dopamine synthesis, release, and neuronal firing.[1][2] Understanding the activity of these autoreceptors is vital for neuroscience research and the development of therapeutics for conditions like schizophrenia, Parkinson's disease, and addiction.[3][4]

Dopamine D2 Autoreceptor Signaling Pathway

Dopamine D2 autoreceptors are coupled to the Gi/o class of inhibitory G proteins.[5][6] Upon activation by an agonist (such as dopamine itself or a synthetic ligand), the Gi/o protein dissociates, initiating several downstream signaling events. The α-subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] Simultaneously, the βγ-subunit can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels (VGCCs).[1][8] The resulting efflux of potassium and reduced influx of calcium hyperpolarizes the neuron, decreasing its excitability and inhibiting further dopamine release.[1]

G cluster_membrane Plasma Membrane D2R Dopamine D2 Autoreceptor Gio Gi/o Protein D2R->Gio Activates AC Adenylyl Cyclase Gio->AC Inhibits GIRK GIRK Channel (K+) Gio->GIRK Activates VGCC VGCC (Ca2+) Gio->VGCC Inhibits cAMP cAMP AC->cAMP K_efflux K+ Efflux (Hyperpolarization) GIRK->K_efflux Ca_inhibition Ca2+ Influx Inhibition VGCC->Ca_inhibition Agonist Dopamine / D2 Agonist Agonist->D2R Binds ATP ATP ATP->cAMP Converts Response Inhibition of Dopamine Synthesis & Release cAMP->Response Reduced signaling K_efflux->Response Ca_inhibition->Response

Dopamine D2 Autoreceptor Signaling Pathway

General Experimental Workflow

A typical workflow for characterizing a compound's effect on dopamine autoreceptors progresses from initial in vitro screening to more complex ex vivo and in vivo validation. This multi-step approach ensures a thorough understanding of a compound's binding affinity, functional potency, and physiological effect on the dopamine system.

G cluster_in_vitro Phase 1: In Vitro Characterization cluster_ex_vivo Phase 2: Ex Vivo Assessment cluster_in_vivo Phase 3: In Vivo Validation Binding Radioligand Binding (Determine Ki) Functional Functional Assays (cAMP, GTPγS) (Determine EC50/Emax) Binding->Functional Correlate binding with function Slices Electrophysiology or FSCV on Brain Slices (Measure firing rate / DA release) Functional->Slices Predict effect on neuronal activity Microdialysis In Vivo Microdialysis (Measure tonic DA release) Slices->Microdialysis Validate effect on neurotransmitter release FSCV In Vivo FSCV (Measure phasic DA release) Slices->FSCV Electro In Vivo Electrophysiology (Measure DA neuron firing) Slices->Electro Behavior Behavioral Assays (e.g., Locomotor Activity) Microdialysis->Behavior FSCV->Behavior Electro->Behavior

Experimental Workflow for Characterizing Autoreceptor Ligands

Pharmacological Tools

A variety of selective and non-selective ligands are used to probe dopamine autoreceptor function. The choice of tool compound is critical for experimental design and data interpretation.

CompoundClassReceptor SelectivityTypical Use
Quinpirole AgonistD2/D3 PreferringGeneral-purpose D2-like agonist to inhibit DA release/firing.[9][10]
Roxindole AgonistD2 Autoreceptor PreferringUsed at low doses to selectively target presynaptic autoreceptors.[11]
(+)-PD 128907 AgonistD3 PreferringInvestigating the specific role of D3 vs. D2 autoreceptors.[9][10]
7-OH-DPAT AgonistD3 PreferringInvestigating the specific role of D3 vs. D2 autoreceptors.[9][10]
Haloperidol AntagonistD2-likeGeneral-purpose D2-like antagonist to block autoreceptor function.[12][13]
Raclopride AntagonistD2/D3Reversible D2/D3 antagonist used in microdialysis and FSCV.[12][14]
Sulpiride AntagonistD2-likeD2-like antagonist used to reverse agonist effects.[9]
Nafadotride AntagonistD3 PreferringUsed to pharmacologically distinguish D3 from D2 receptor effects.[9][10]

Experimental Protocols

In Vitro Protocol: cAMP Inhibition Assay

This assay measures a compound's ability to activate Gi/o-coupled D2 receptors, resulting in the inhibition of adenylyl cyclase and a decrease in intracellular cAMP.[6]

  • Objective: To determine the functional potency (EC50) and efficacy (Emax) of a test compound as a D2 receptor agonist.

  • Materials:

    • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor.[6]

    • Culture Medium: DMEM/F-12 with 10% FBS, antibiotics, and a selection agent (e.g., G418).[6]

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

    • Adenylyl Cyclase Activator: Forskolin.

    • cAMP Detection Kit: LANCE Ultra cAMP Kit, HTRF cAMP Assay, or similar.

    • Test compounds and a reference agonist (e.g., Dopamine, Quinpirole).

  • Procedure:

    • Cell Culture: Culture cells at 37°C and 5% CO2. Seed cells into 96- or 384-well plates to achieve 80-90% confluency on the assay day.[6]

    • Compound Preparation: Prepare serial dilutions of test compounds and reference agonist in assay buffer.

    • Assay Execution:

      • Wash cells with assay buffer.

      • Add the test compound dilutions to the wells.

      • Add a fixed concentration of forskolin to all wells (except negative control) to stimulate cAMP production.

      • Incubate for 30 minutes at room temperature.

    • Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.

  • Data Analysis:

    • Normalize the data: Set the signal from cells treated with forskolin alone as 100% and the signal from non-stimulated cells as 0%.

    • Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (concentration for 50% inhibition) and Emax (maximum inhibition).

CompoundEC50 (nM)Emax (% Inhibition)
Dopamine (Reference)2.8 x 10³100%
Test Compound A15.295%
Test Compound B120.565% (Partial Agonist)
Ex Vivo Protocol: Fast-Scan Cyclic Voltammetry (FSCV) in Brain Slices

FSCV is an electrochemical technique used to measure rapid (sub-second) changes in dopamine concentration in discrete brain regions.[15][16] Using brain slices allows for precise pharmacological manipulation in a controlled environment.

  • Objective: To measure the effect of autoreceptor ligands on electrically-evoked dopamine release and uptake kinetics.[15]

  • Materials:

    • Vibrating microtome.

    • Carbon-fiber microelectrodes.[12]

    • FSCV recording system (e.g., EI-400).[15]

    • Bipolar stimulating electrode.

    • Perfusion chamber for brain slices.

    • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O2 / 5% CO2.

  • Procedure:

    • Slice Preparation: Prepare 300-400 µm coronal slices containing the brain region of interest (e.g., striatum, nucleus accumbens).

    • Recording Setup: Place a slice in the recording chamber and perfuse with aCSF. Position the carbon-fiber microelectrode and the stimulating electrode in the target region.

    • Data Acquisition: Apply a triangular voltage waveform (-0.4 V to +1.2 V and back) to the microelectrode at 10 Hz.[12][15]

    • Baseline Recording: Elicit dopamine release with a single electrical pulse (e.g., 300 µA, 2 ms). Record several stable baseline responses.

    • Drug Application: Bath-apply the autoreceptor agonist or antagonist at a known concentration.

    • Post-Drug Recording: After a 15-20 minute incubation, record the evoked dopamine release again.

    • Washout: Perfuse the slice with drug-free aCSF to observe recovery.

  • Data Analysis:

    • The peak current of the FSCV signal is proportional to the dopamine concentration.

    • Calculate the peak evoked dopamine release before and after drug application. Express the post-drug release as a percentage of the baseline.

    • Analyze the decay phase of the signal to determine the maximal rate of dopamine uptake (Vmax).

TreatmentConcentrationPeak [DA] (% of Baseline)Vmax (% of Baseline)
Quinpirole (Agonist)1 µM35.2 ± 4.1%105.3 ± 5.6%
Raclopride (Antagonist)1 µM180.6 ± 15.2%92.1 ± 7.3%
In Vivo Protocol: Microdialysis

In vivo microdialysis measures tonic extracellular neurotransmitter levels in specific brain regions of an anesthetized or freely moving animal.[11][17][18]

  • Objective: To measure the effect of systemic or local administration of an autoreceptor ligand on extracellular dopamine levels.[17]

  • Materials:

    • Stereotaxic frame.

    • Microdialysis probes and guide cannulae.

    • Syringe pump and fraction collector.

    • aCSF.

    • Analysis system: HPLC with electrochemical detection (HPLC-ECD).[11][19]

  • Procedure:

    • Stereotaxic Surgery: Anesthetize the animal (e.g., rat) and implant a guide cannula targeting the brain region of interest (e.g., striatum, nucleus accumbens).[11][17] Allow for recovery.

    • Microdialysis Experiment: On the day of the experiment, insert the microdialysis probe through the guide. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[17]

    • Baseline Collection: Allow the system to stabilize for 1-2 hours. Collect 3-4 baseline dialysate samples (e.g., one sample every 20 minutes).[17]

    • Drug Administration: Administer the test compound (e.g., systemically via i.p. or s.c. injection).[11]

    • Post-Drug Collection: Continue collecting dialysate samples for at least 2-3 hours.

    • Sample Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-ECD.[11]

  • Data Analysis:

    • Calculate the mean dopamine concentration from the baseline samples.

    • Express all subsequent sample concentrations as a percentage of the mean baseline.

    • Plot the percent change in dopamine concentration over time.

TreatmentDose (mg/kg, s.c.)Peak Effect (% Baseline [DA])
Vehicle-102 ± 5%
Roxindole (Agonist)0.165 ± 7%
Roxindole (Agonist)0.540 ± 6%
In Vivo Protocol: Single-Unit Electrophysiology

This technique directly measures the action potentials (firing rate and pattern) of individual dopamine neurons in the substantia nigra pars compacta (SNc) or ventral tegmental area (VTA).[11]

  • Objective: To determine the effect of an autoreceptor agonist on the firing rate of dopamine neurons.

  • Materials:

    • Stereotaxic frame.

    • Anesthetic (e.g., urethane or isoflurane).[11]

    • Recording microelectrode (e.g., glass micropipette).

    • Amplifier and data acquisition system.

  • Procedure:

    • Surgery: Anesthetize the animal and place it in the stereotaxic frame. Perform a craniotomy over the VTA or SNc.[11]

    • Neuron Identification: Slowly lower the recording electrode into the target region. Identify dopaminergic neurons based on their characteristic electrophysiological properties: a slow, irregular firing rate (1-5 Hz), long-duration action potentials (>2.5 ms), and a biphasic or triphasic waveform.[11]

    • Baseline Recording: Record the baseline firing rate of an identified neuron for at least 5-10 minutes.

    • Drug Administration: Administer the test compound (e.g., intravenously for rapid effects).[11]

    • Post-Drug Recording: Continuously record the neuron's firing rate for at least 30 minutes post-administration.

  • Data Analysis:

    • Use spike sorting software to isolate single-unit activity.

    • Calculate the firing rate (in Hz) in time bins (e.g., 1-minute bins).

    • Express the post-drug firing rate as a percentage of the baseline rate. Determine the dose-dependent inhibition of firing.

TreatmentDose (µg/kg, i.v.)Firing Rate (% of Baseline)
Vehicle-98 ± 4%
Roxindole (Agonist)1072 ± 8%
Roxindole (Agonist)2545 ± 6%
Roxindole (Agonist)5015 ± 5%

References

Application Notes and Protocols for Measuring the Blood-Brain Barrier Penetration of Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. For piperidine-containing compounds to be effective in treating CNS disorders, they must efficiently penetrate this barrier. Conversely, for peripherally acting drugs, minimal BBB penetration is desired to avoid CNS side effects. Therefore, accurate measurement of BBB penetration is a critical step in the development of piperidine-based therapeutics.

These application notes provide a detailed overview of the current in vitro, in vivo, and in silico methods used to assess the BBB penetration of piperidine compounds. Detailed protocols for key experimental assays are provided to guide researchers in their drug discovery and development efforts.

In Silico Prediction of BBB Penetration

Computational models serve as a valuable initial screening tool to predict the BBB permeability of piperidine compounds based on their physicochemical properties. These models are rapid, cost-effective, and can help prioritize compounds for further experimental testing.

Key physicochemical properties influencing BBB penetration include:

  • Molecular Weight (MW): Generally, compounds with a molecular weight below 450-500 Da are more likely to cross the BBB through passive diffusion.[1]

  • Lipophilicity (LogP): A LogP value between 1.5 and 3.0 is often considered optimal for BBB penetration.[1] Very high lipophilicity can lead to increased non-specific binding to plasma proteins and brain tissue.[1]

  • Polar Surface Area (PSA): A PSA of less than 70-90 Ų is generally preferred for better permeability.[1]

  • Hydrogen Bond Donors (HBD): Minimizing the number of hydrogen bond donors (ideally ≤ 3) can improve BBB penetration.[1]

  • pKa: The basicity of the piperidine nitrogen is a critical factor. A high pKa can result in a larger proportion of the ionized form at physiological pH (7.4), which generally exhibits lower membrane permeability.[1]

Various quantitative structure-activity relationship (QSAR) models and machine learning algorithms are available to predict BBB penetration, often expressed as logBB (the logarithm of the ratio of the steady-state concentration of a compound in the brain to that in the blood).

In Vitro Models for BBB Penetration

In vitro models are essential for the initial screening and mechanistic studies of drug transport across the BBB. They offer higher throughput and a more controlled environment compared to in vivo studies.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, non-cell-based assay that predicts passive, transcellular permeability across the BBB.[2][3] It measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with a lipid mixture mimicking the BBB, to an acceptor compartment.

Experimental Protocol: PAMPA-BBB Assay

Materials:

  • 96-well donor plates (with a hydrophobic PVDF membrane)

  • 96-well acceptor plates

  • Porcine brain lipid extract or a synthetic lipid mixture

  • Dodecane or other suitable alkane solvent

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Reference compounds (high and low permeability controls, e.g., promazine and diclofenac)

  • UV/Vis spectrophotometer or LC-MS/MS for analysis

Procedure:

  • Prepare the Artificial Membrane: Dissolve the porcine brain lipid extract in the chosen alkane solvent (e.g., 20 mg/mL). Coat the membrane of the donor plate with a small volume (e.g., 5 µL) of the lipid solution and allow the solvent to evaporate.

  • Prepare Donor and Acceptor Solutions:

    • Acceptor Plate: Add PBS (pH 7.4) to each well of the 96-well acceptor plate.

    • Donor Plate: Prepare the donor solutions by diluting the test and reference compounds to the final desired concentration (e.g., 50 µM) in PBS. The final DMSO concentration should be kept low (e.g., <1%).

  • Assemble the PAMPA Sandwich: Place the donor plate on top of the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution.

  • Incubation: Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) in a humid environment to prevent evaporation.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV/Vis spectrophotometry or LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq))

    Where:

    • VD is the volume of the donor well

    • VA is the volume of the acceptor well

    • A is the area of the membrane

    • t is the incubation time

    • [C]A is the concentration of the compound in the acceptor well

    • [C]eq = ([C]D * VD + [C]A * VA) / (VD + VA)

    • [C]D is the concentration of the compound in the donor well at the end of the incubation

Data Presentation: PAMPA-BBB Permeability of Piperidine Compounds

CompoundPapp (x 10⁻⁶ cm/s)BBB Penetration ClassificationReference
High Permeability Control (e.g., Promazine) > 6.0High[3]
Low Permeability Control (e.g., Diclofenac) < 2.0Low[3]
PiperineHighHigh[4][5]
SCT-64 (Piperine analog)HighHigh[4][5]
SCT-66 (Piperine analog)Low to ModerateLow to Moderate[4][5]

Diagram: PAMPA-BBB Experimental Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_donor Prepare Donor Solution (Compound in PBS) assemble Assemble Sandwich Plate (Donor on Acceptor) prep_donor->assemble prep_acceptor Prepare Acceptor Solution (PBS) prep_acceptor->assemble prep_membrane Coat Membrane (Lipid Solution) prep_membrane->assemble incubate Incubate (Room Temperature) assemble->incubate separate Separate Plates incubate->separate analyze Analyze Concentrations (LC-MS/MS or UV-Vis) separate->analyze calculate Calculate Papp analyze->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Cell-Based Assays (Caco-2 and MDCK-MDR1)

Cell-based models, such as those using Caco-2 (human colon adenocarcinoma) or MDCK (Madin-Darby canine kidney) cells, provide a more physiologically relevant system by forming a monolayer with tight junctions and expressing relevant transporters.[6][7] The MDCK cell line transfected with the human MDR1 gene (MDCK-MDR1) is particularly useful for identifying substrates of the P-glycoprotein (P-gp) efflux pump, a key transporter at the BBB.

Experimental Protocol: Caco-2/MDCK-MDR1 Permeability Assay

Materials:

  • Caco-2 or MDCK-MDR1 cells

  • Transwell® inserts (e.g., 12- or 24-well plates)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compound and reference compounds

  • P-gp inhibitor (e.g., verapamil) for efflux studies

  • LC-MS/MS for sample analysis

Procedure:

  • Cell Culture: Seed Caco-2 or MDCK-MDR1 cells onto the Transwell® inserts and culture for an appropriate period (e.g., 21 days for Caco-2, 4-7 days for MDCK-MDR1) to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by determining the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay (Bidirectional Transport):

    • Apical to Basolateral (A-B) Transport:

      • Wash the cell monolayers with pre-warmed transport buffer.

      • Add the test compound solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.

    • Basolateral to Apical (B-A) Transport:

      • Add the test compound solution to the basolateral (donor) chamber and fresh transport buffer to the apical (receiver) chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 1-2 hours).

  • Sample Collection: At specified time points, collect samples from the receiver chamber and from the donor chamber at the beginning and end of the experiment.

  • Sample Analysis: Quantify the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-A) / Papp (A-B). An efflux ratio greater than 2 is generally considered indicative of active efflux.[7]

Data Presentation: In Vitro Permeability and Efflux of Piperidine Compounds

CompoundCell LinePapp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)P-gp SubstrateReference
Donepezil Caco-2->2Yes[8]
Fentanyl BBMEC--Yes[9]
Risperidone ---Yes[10]
Tryptanthrin Caco-2> 32.0< 1.12No[11]
Piperine Analog (Dimethyl sulfonamide 12) Caco-22.13 (nm/s)--[12]

Diagram: P-glycoprotein Efflux at the BBB

Pgp_Efflux cluster_blood Blood cluster_bbb Blood-Brain Barrier (Endothelial Cell) cluster_brain Brain blood_compound Piperidine Compound pgp P-glycoprotein (P-gp) blood_compound->pgp Passive Diffusion pgp->blood_compound Active Efflux (ATP-dependent) brain_compound Piperidine Compound pgp->brain_compound Limited Penetration

Caption: P-glycoprotein mediated efflux of a piperidine compound at the BBB.

In Vivo Models for BBB Penetration

In vivo studies in animal models are the gold standard for confirming the extent of BBB penetration under physiological conditions.

In Situ Brain Perfusion

The in situ brain perfusion technique allows for the measurement of the unidirectional influx of a compound into the brain, independent of systemic recirculation and metabolism.[10][13] This method involves surgically isolating the brain circulation and perfusing it with a known concentration of the test compound.

Experimental Protocol: In Situ Brain Perfusion in Rodents

Materials:

  • Anesthetized rodent (e.g., rat or mouse)

  • Perfusion buffer (e.g., modified Ringer's solution), pH 7.4, warmed to 37°C

  • Test compound dissolved in the perfusion buffer

  • Peristaltic pump

  • Surgical instruments

  • Brain homogenization equipment

  • LC-MS/MS for analysis

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the common carotid arteries.

  • Catheterization: Ligate the external carotid arteries and insert catheters into the common carotid arteries, pointing towards the brain.

  • Perfusion: Begin perfusing the brain with the perfusion buffer containing the test compound at a constant flow rate.

  • Termination: After a short perfusion time (e.g., 30-60 seconds), stop the perfusion and decapitate the animal.

  • Brain Tissue Collection: Rapidly dissect the brain and collect specific regions of interest.

  • Sample Processing: Weigh the brain tissue samples and homogenize them in a suitable buffer.

  • Sample Analysis: Determine the concentration of the compound in the brain homogenate and in the perfusate using LC-MS/MS.

  • Data Analysis: Calculate the brain uptake clearance (Kin) or the permeability-surface area (PS) product.

Brain-to-Plasma Concentration Ratio (Kp and Kp,uu)

This method involves administering the drug to an animal and measuring its concentration in both the brain tissue and plasma at a specific time point, often at steady-state. The ratio of these concentrations (Kp) provides an indication of the drug's ability to cross the BBB and accumulate in the brain. The unbound brain-to-plasma ratio (Kp,uu), which accounts for protein binding in both compartments, is a more accurate measure of the equilibrium distribution across the BBB.

Data Presentation: In Vivo BBB Penetration of Piperidine Compounds

CompoundAnimal ModelKpKp,uuMethodReference
Donepezil Rat--Carrier-mediated transport observed[14]
Risperidone Mouse--Brain concentrations measured[10]
Methylphenidate ---Increases dopamine in prefrontal cortex and striatum[15][16]

Diagram: In Vivo BBB Penetration Assessment Workflow

InVivo_Workflow cluster_admin Administration cluster_sampling Sampling cluster_analysis Analysis administer Administer Compound to Animal Model collect_blood Collect Blood Sample administer->collect_blood collect_brain Collect Brain Tissue administer->collect_brain process_blood Process Blood to Plasma collect_blood->process_blood process_brain Homogenize Brain Tissue collect_brain->process_brain analyze_samples Quantify Compound (LC-MS/MS) process_blood->analyze_samples process_brain->analyze_samples calculate_ratio Calculate Kp or Kp,uu analyze_samples->calculate_ratio

Caption: Workflow for determining the brain-to-plasma concentration ratio (Kp).

Conclusion

The assessment of blood-brain barrier penetration is a multifaceted process that requires a combination of in silico, in vitro, and in vivo approaches. For the development of piperidine-based CNS drugs, a thorough understanding and application of these methods are crucial for selecting candidates with the desired brain uptake and distribution properties. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively evaluate the BBB penetration of their piperidine compounds, ultimately facilitating the discovery of novel and effective therapies for neurological and psychiatric disorders.

References

Application Notes and Protocols for Chiral Separation of Phenylpiperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical chiral separation of phenylpiperidine enantiomers, a critical process in drug development and quality control due to the often differing pharmacological and toxicological effects of each enantiomer.[1][2][3] The following sections detail methodologies for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), including data presentation and experimental workflows.

Introduction to Chiral Separation of Phenylpiperidine Derivatives

Phenylpiperidine derivatives, such as methylphenidate and pethidine, are a class of compounds with significant therapeutic applications, primarily as analgesics and central nervous system stimulants.[4][5] Many of these compounds possess at least one chiral center, leading to the existence of enantiomers. The stereoisomers of these drugs can exhibit different pharmacological activities and metabolic pathways.[2][6] For instance, the therapeutic effects of methylphenidate are primarily attributed to the d-threo-enantiomer.[1][2] Therefore, the ability to separate and quantify these enantiomers is crucial for ensuring the safety and efficacy of pharmaceutical products. This has led to the development of various analytical techniques for their chiral resolution.[6][7][8][9]

Analytical Techniques and Methodologies

High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are powerful techniques for the enantioseparation of chiral compounds, including phenylpiperidine derivatives.[6][8][9] The choice of technique often depends on the specific compound, the matrix, and the desired analytical outcome (e.g., analytical quantification or preparative separation).

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust method for chiral separations.[8][10] The most common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.[10][11] Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including phenylpiperidine derivatives.[12][13][14][15]

This protocol is a representative example for the separation of methylphenidate enantiomers using a polysaccharide-based chiral stationary phase.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).[12][13]

  • Mobile Phase: A mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol. A typical starting composition is n-hexane/isopropanol (90:10, v/v).[12] The ratio can be optimized to achieve the best resolution.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Temperature: Ambient (e.g., 25°C).

  • Detection: UV at 254 nm.

3. Sample Preparation:

  • Dissolve the racemic methylphenidate standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = |(Area1 - Area2) / (Area1 + Area2)| x 100.

Supercritical Fluid Chromatography (SFC)

SFC is a "greener" and often faster alternative to HPLC for chiral separations.[1][16] It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier. Polysaccharide-based CSPs are also commonly used in SFC.[16][17]

This protocol provides a general approach for the chiral separation of phenylpiperidine enantiomers using SFC.

1. Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system with a UV or mass spectrometry (MS) detector.

2. Chromatographic Conditions:

  • Column: Polysaccharide-based chiral stationary phases such as Chiralpak® IA, IB, or IC.[16][17]

  • Mobile Phase: Supercritical CO2 and an organic modifier (e.g., methanol, ethanol, or isopropanol). A typical gradient could be 5% to 40% modifier over 10 minutes. Additives like diethylamine (DEA) may be used for basic compounds.

  • Flow Rate: 2 - 4 mL/min.

  • Back Pressure: 150 bar.

  • Temperature: 40°C.

  • Detection: UV at 220 nm or by MS.

3. Sample Preparation:

  • Dissolve the sample in the organic modifier to a suitable concentration (e.g., 0.5 mg/mL).

  • Filter the solution if necessary.

4. Data Analysis:

  • Calculate the resolution (Rs) and enantiomeric excess from the resulting chromatogram.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that is particularly well-suited for the analysis of polar and charged compounds.[18][19] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte (BGE).[18] Cyclodextrins and their derivatives are the most commonly used chiral selectors for this purpose.[19][20][21]

This protocol describes a general method for the enantioseparation of phenylpiperidine derivatives by CE.

1. Instrumentation:

  • Capillary Electrophoresis system with a UV detector.

2. Electrophoretic Conditions:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

  • Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer, pH 2.5) containing a chiral selector.

  • Chiral Selector: A cyclodextrin derivative, such as 2,6-di-o-methyl-β-cyclodextrin (DM-β-CD), at a concentration of 10-20 mM.[20]

  • Voltage: 15 - 25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV at 206 nm.[6]

3. Sample Preparation:

  • Dissolve the sample in the BGE or a compatible solvent at a low concentration (e.g., 0.1 mg/mL).

4. Data Analysis:

  • Determine the migration times of the enantiomers and calculate the resolution.

Data Presentation

The following table summarizes representative quantitative data for the chiral separation of phenylpiperidine enantiomers using various analytical techniques.

CompoundAnalytical TechniqueChiral Stationary Phase / SelectorMobile Phase / BGEResolution (Rs)Reference
Methylphenidate HPLCChiralpak ADMethanol/n-hexane (80:20 v/v)3.38[12]
Ethylphenidate SFCNot SpecifiedNot SpecifiedNot Specified[1]
Ritalinic Acid SFCNot SpecifiedNot SpecifiedNot Specified[1]
Pethidine Analogues HPLCRP18 (achiral)Phosphate buffer (pH 7) with acetonitrile and 1% diethylamineN/A (achiral)[22]
General Phenylpiperidines SFCRegisPack, RegisCell, Whelk-O 1Supercritical CO2 with alcohol modifiers>1.5 for many compounds[16]
Various Chiral Drugs CE2,6-di-o-methyl-β-cyclodextrinPhosphate bufferBaseline for several compounds[20]

Note: "Not Specified" indicates that the specific details were not available in the cited abstract. "N/A" indicates that the method was not for chiral separation.

Visualization of Experimental Workflows

The following diagrams illustrate the general experimental workflows for the chiral separation of phenylpiperidine enantiomers using HPLC, SFC, and CE.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Racemic Phenylpiperidine Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Injector HPLC Injector Filter->Injector Column Chiral Stationary Phase (e.g., Chiralpak AD) Injector->Column Mobile Phase (e.g., Hexane/IPA) Detector UV Detector Column->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Analysis Calculate Resolution and Enantiomeric Excess Chromatogram->Analysis

Caption: General workflow for chiral HPLC separation.

SFC_Workflow cluster_prep Sample Preparation cluster_sfc SFC Analysis cluster_data Data Analysis Sample Racemic Phenylpiperidine Sample Dissolve Dissolve in Organic Modifier Sample->Dissolve Injector SFC Injector Dissolve->Injector Column Chiral Stationary Phase (e.g., Chiralpak IA) Injector->Column Supercritical CO2 + Modifier Detector UV/MS Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Analysis Data Processing and Quantification Chromatogram->Analysis

Caption: General workflow for chiral SFC separation.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis cluster_data Data Analysis Sample Racemic Phenylpiperidine Sample Dissolve Dissolve in BGE/Solvent Sample->Dissolve Injection Capillary Injection Dissolve->Injection Separation Capillary Separation Injection->Separation BGE with Chiral Selector (e.g., Cyclodextrin) Detector UV Detector Separation->Detector Applied Voltage Electropherogram Electropherogram Detector->Electropherogram Analysis Determine Migration Times and Resolution Electropherogram->Analysis

Caption: General workflow for chiral CE separation.

References

Application Notes and Protocols for 3-(3-(methylsulfonyl)phenyl)piperidine as a Chemical Probe in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(3-(methylsulfonyl)phenyl)piperidine, also known as OSU-6162 or PNU-96391, is a versatile chemical probe with a unique pharmacological profile, primarily characterized as a dopamine stabilizer. It exhibits partial agonist activity at dopamine D2 and serotonin 5-HT2A receptors, and also interacts with sigma-1 receptors. This profile allows it to modulate dopaminergic and serotonergic neurotransmission, making it a valuable tool for investigating the roles of these systems in various neurological and psychiatric conditions. Unlike typical dopamine antagonists or agonists, its stabilizing effect allows for the investigation of nuanced receptor function, counteracting both hyper- and hypo-dopaminergic states.

These application notes provide a comprehensive overview of the use of this compound as a chemical probe, including its pharmacological properties, experimental protocols for in vitro and in vivo studies, and data presentation to guide researchers in its effective application.

Data Presentation

Table 1: In Vitro Receptor Binding Profile of this compound (OSU-6162)
ReceptorSpeciesAssay TypeKi (nM)pKiNotesReference(s)
Dopamine D2Rat[3H]Spiperone Binding4476.35Weak partial agonist.[1]
Dopamine D2Human[3H]Spiperone Binding-5.36Low-affinity, low-efficacy partial agonist.[2]
Dopamine D2HumanSchild Analysis-6.01In the presence of Na+ ions.[3]
Dopamine D3Human[11C]Raclopride PET--Occupies D2/D3 receptors in human striatum.[4]
Serotonin 5-HT2A-Functional Assays--Medium intrinsic activity partial agonist.[5]
Sigma-1-Radioligand BindingNanomolar affinity-[6]
Other Monoaminergic Receptors & TransportersHumanBroad Screen--Significantly less active at 27 other sites.[5]

Note: The binding affinity of this compound can vary depending on the assay conditions and tissue/cell line used. Researchers should consider these factors when interpreting data.

Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling

This compound acts as a partial agonist at the dopamine D2 receptor, which is a G-protein coupled receptor (GPCR) typically coupled to Gi/o proteins. Partial agonism means the compound elicits a response that is lower than that of the endogenous full agonist, dopamine. This can lead to a stabilizing effect on dopaminergic signaling.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi_alpha Gαi/o D2R->Gi_alpha Activates G_beta_gamma Gβγ D2R->G_beta_gamma Dissociates OSU6162 This compound OSU6162->D2R Partial Agonist Dopamine Dopamine Dopamine->D2R Full Agonist AC Adenylyl Cyclase Gi_alpha->AC Inhibits ERK ERK Phosphorylation G_beta_gamma->ERK cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits CREB CREB Phosphorylation PKA->CREB ERK->CREB HT2A_Signaling cluster_membrane Cell Membrane HT2AR 5-HT2A Receptor Gq_alpha Gαq/11 HT2AR->Gq_alpha Activates OSU6162 This compound OSU6162->HT2AR Partial Agonist Serotonin Serotonin Serotonin->HT2AR Full Agonist PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Activates In_Vitro_Workflow Start Start: Compound Synthesis and Purification Binding_Assay Radioligand Binding Assay (Determine Ki) Start->Binding_Assay Functional_Assay Functional Assays (e.g., cAMP, GTPγS) Start->Functional_Assay Selectivity_Screen Receptor Selectivity Screen (Panel of GPCRs, transporters) Binding_Assay->Selectivity_Screen Data_Analysis Data Analysis and Interpretation Functional_Assay->Data_Analysis Selectivity_Screen->Data_Analysis End End: Pharmacological Profile Established Data_Analysis->End

References

Troubleshooting & Optimization

How to overcome solubility issues with phenylpiperidine compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phenylpiperidine compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My phenylpiperidine compound is poorly soluble in aqueous buffers. What are the primary reasons for this?

A1: Phenylpiperidine derivatives often exhibit poor aqueous solubility due to a combination of factors. Many of these compounds are weak bases and possess a significant degree of lipophilicity (they are lipid-soluble)[1]. At physiological pH, a substantial portion of the molecule may be in its non-ionized, free base form, which is less soluble in water. The presence of the phenyl group and other lipophilic substituents contributes to this poor aqueous solubility.

Q2: What are the most common strategies to improve the solubility of my phenylpiperidine compound?

A2: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs, including phenylpiperidines. These can be broadly categorized into physical and chemical modifications[2].

  • Physical Modifications: These include particle size reduction (micronization and nanosuspension), and creating amorphous solid dispersions[3].

  • Chemical Modifications: Common approaches include pH adjustment, salt formation, creating prodrugs, and complexation with cyclodextrins[2].

Q3: How does pH adjustment affect the solubility of phenylpiperidine compounds?

A3: Since most phenylpiperidine compounds are weak bases, their solubility is highly pH-dependent[4]. In acidic environments (lower pH), the piperidine nitrogen becomes protonated, forming a more soluble cationic species. As the pH increases towards and beyond the compound's pKa, the equilibrium shifts towards the less soluble, un-ionized free base, causing a significant decrease in solubility[4][5]. Therefore, for many phenylpiperidine derivatives, solubility is higher at lower pH values.

Q4: When should I consider salt formation for my compound?

A4: Salt formation is a very effective and widely used method to increase the solubility and dissolution rate of ionizable drugs, including acidic and basic compounds[6][7]. If your phenylpiperidine derivative is a weak base, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, citrate, mesylate) can dramatically improve its aqueous solubility[8]. This is a common strategy employed for many marketed drugs.

Q5: Can I use co-solvents to dissolve my phenylpiperidine compound?

A5: Yes, co-solvents are frequently used, especially in preclinical studies. Organic solvents like ethanol, propylene glycol, or polyethylene glycol (PEG) can be mixed with water to increase the solubility of hydrophobic compounds. However, the concentration of the co-solvent must be carefully controlled, as high concentrations can sometimes be toxic in biological assays or in vivo studies.

Q6: What are amorphous solid dispersions and how can they help with solubility?

A6: An amorphous solid dispersion (ASD) is a formulation where the drug is dispersed in an amorphous state within a hydrophilic polymer matrix[3][9]. The amorphous form of a drug has a higher energy state than its crystalline form, which leads to improved apparent solubility and a faster dissolution rate[9]. This is a powerful technique for enhancing the bioavailability of poorly soluble drugs[10][11][12].

Q7: How do cyclodextrins improve the solubility of phenylpiperidine compounds?

A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity. They can encapsulate poorly water-soluble molecules, like many phenylpiperidine derivatives, within their cavity, forming an inclusion complex. This complex has a more hydrophilic exterior, which significantly increases the apparent water solubility of the guest molecule[13].

Troubleshooting Guides

Issue: Compound precipitates out of solution when preparing a stock or diluting into aqueous buffer.
Possible Cause Troubleshooting Step
Low intrinsic solubility Perform a pH-solubility profile to determine the optimal pH for dissolution. For weakly basic phenylpiperidines, a lower pH will generally increase solubility.
Using an inappropriate solvent for the initial stock While DMSO is common, consider other organic solvents like ethanol or DMF for the initial high-concentration stock.
"Salting out" upon dilution Instead of adding the organic stock directly to the aqueous buffer, try adding the buffer to the stock solution dropwise while vortexing to avoid localized high concentrations that can trigger precipitation.
Compound has reached its solubility limit Consider using a solubility-enhancing technique such as preparing a salt form of the compound or using a co-solvent system in your final buffer.
Issue: Low and variable results in in-vitro assays.
Possible Cause Troubleshooting Step
Compound is not fully dissolved in the assay medium Visually inspect for any precipitate. Consider pre-dissolving the compound in a small amount of a suitable organic solvent before adding it to the assay medium. Ensure the final concentration of the organic solvent is compatible with your assay.
Adsorption to plasticware Some lipophilic compounds can adsorb to the walls of microplates or tubes. Consider using low-adhesion plasticware or including a small amount of a non-ionic surfactant (e.g., Tween-20) in your assay buffer.
pH of the assay buffer is not optimal for solubility If your compound is a weak base, ensure the pH of your assay buffer is sufficiently low to maintain its solubility throughout the experiment.

Quantitative Data on Phenylpiperidine Solubility

The following tables provide solubility data for several phenylpiperidine compounds, illustrating the impact of different forms and pH on their aqueous solubility.

Table 1: Solubility of Fentanyl and its Analogs

CompoundFormSolubilityConditions
Fentanyl Free Base0.2 mg/mL25 °C
Citrate Salt25 mg/mL25 °C
Hydrochloride Salt25 mg/mL25 °C
Sufentanil Free Base76 mg/L25 °C[14]
Free Base3.3 mg/LpH 7.98, 35 °C[14]
Citrate Salt46 mg/mL-[14]
Remifentanil Free Base591 mg/L-[15]
Alfentanil Free Base34.6 mg/L-[16]
Hydrochloride SaltSoluble in water-[16]

Table 2: Solubility of Other Phenylpiperidine Derivatives

CompoundFormSolubilityConditions
Meperidine Hydrochloride SaltReadily soluble in water-[17]
Hydrochloride Salt55 mg/mLIn water[18]
Loperamide Hydrochloride Salt~0.5 mg/mLIn 1:1 ethanol:PBS (pH 7.2)
Haloperidol Free Base0.044 mg/mLIn distilled water at 25 °C[19]

Experimental Protocols

Protocol 1: Preparation of a Loperamide Solid Dispersion by Solvent Evaporation

This protocol is based on the methodology for preparing solid dispersions of loperamide to enhance its dissolution.

Materials:

  • Loperamide

  • Polyethylene glycol 4000 (PEG 4000)

  • Dichloromethane

  • Water bath

  • Rotary evaporator (optional)

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve a specific amount of loperamide (e.g., 100 mg) in a suitable volume of dichloromethane.

  • Dispersion of Carrier: Disperse the desired amount of PEG 4000 into the loperamide solution to achieve a specific drug-to-carrier ratio (e.g., 1:1, 1:3, 1:6 w/w).

  • Solvent Evaporation: Place the dispersion in a thermostatically controlled water bath at approximately 60°C to evaporate the dichloromethane completely. A rotary evaporator can also be used for more efficient solvent removal.

  • Drying and Pulverization: Once a dry product is obtained, transfer it to a mortar and pestle and pulverize it into a fine powder.

  • Sieving: Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of a Fentanyl-Cyclodextrin Inclusion Complex

This protocol is adapted from studies on the complexation of fentanyl with cyclodextrin derivatives.

Materials:

  • Fentanyl base

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.45 µm syringe filter

  • HPLC-UV for analysis

Procedure:

  • Phase Solubility Study (to determine complex stoichiometry):

    • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD.

    • Add an excess amount of fentanyl base to each solution.

    • Shake the suspensions at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

    • Filter the samples through a 0.45 µm filter.

    • Analyze the concentration of dissolved fentanyl in the filtrate by HPLC-UV.

    • Plot the solubility of fentanyl against the concentration of HP-β-CD. A linear relationship (AL-type diagram) suggests a 1:1 complex.

  • Preparation of the Inclusion Complex (Kneading Method):

    • Weigh out equimolar amounts of fentanyl base and HP-β-CD based on the desired stoichiometry (e.g., 1:1).

    • Place the HP-β-CD in a mortar and add a small amount of water to form a paste.

    • Gradually add the fentanyl base to the paste while triturating continuously for a specified time (e.g., 60 minutes).

    • Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Pulverize the dried complex and pass it through a sieve.

    • Store in a tightly sealed container.

Visualizations

Many phenylpiperidine compounds, particularly the potent analgesics like fentanyl and its analogs, exert their effects by acting as agonists at opioid receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade leading to analgesia.

G_protein_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phenylpiperidine_Agonist Phenylpiperidine Agonist (e.g., Fentanyl) Opioid_Receptor μ-Opioid Receptor (GPCR) Phenylpiperidine_Agonist->Opioid_Receptor Binds to G_Protein Gαi/o Protein (Inactive) Opioid_Receptor->G_Protein Activates Activated_G_Protein Gαi/o (Active) + Gβγ G_Protein->Activated_G_Protein GDP-GTP Exchange Adenylyl_Cyclase Adenylyl Cyclase Activated_G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (Ca²⁺, K⁺) Activated_G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Production Analgesia Analgesia cAMP->Analgesia Contributes to Ion_Channels->Analgesia Leads to (Reduced Neuronal Excitability)

Caption: Opioid Receptor Signaling Pathway for Phenylpiperidine Agonists.

References

Technical Support Center: Strategies for Piperidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on minimizing byproducts during piperidine ring synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for forming the piperidine ring?

A1: The most prevalent methods for piperidine ring synthesis include the catalytic hydrogenation of pyridine derivatives, reductive amination of 1,5-dicarbonyl compounds, and various intramolecular cyclization reactions, such as the Pictet-Spengler and aza-Diels-Alder reactions.[1]

Q2: My piperidine product has a yellow tint. What causes this and how can I remove it?

A2: A yellow discoloration in piperidine is typically due to oxidation byproducts.[2] Purification can be achieved through distillation or by forming a salt precipitate (e.g., with CO2), filtering, and then regenerating the free base.[3][4]

Q3: Why is it difficult to separate piperidine from unreacted pyridine by distillation?

A3: Piperidine and pyridine form an azeotrope, a mixture with a constant boiling point, making complete separation by standard fractional distillation challenging.[3] To overcome this, techniques like azeotropic distillation with water or chemical separation via selective salt formation with CO2 can be employed.[4][5]

Q4: What is "over-reduction" in the context of pyridine hydrogenation?

A4: Over-reduction refers to the hydrogenolysis (cleavage) of the C-N bond within the newly formed piperidine ring. This side reaction leads to ring-opened byproducts, such as pentylamines, which reduces the yield of the desired piperidine and complicates purification.[6]

Q5: How can I minimize the formation of N-alkylated byproducts when using alcohol solvents in hydrogenation?

A5: N-alkylation can occur when the piperidine product acts as a nucleophile and reacts with the alcohol solvent. To minimize this, consider lowering the reaction temperature, using a non-alkylating solvent like ethyl acetate, or protecting the piperidine nitrogen in situ.[1]

Troubleshooting Guides

This section addresses specific issues that may arise during common piperidine synthesis methods.

Catalytic Hydrogenation of Pyridines

Issue 1.1: Incomplete reduction, observing dihydropyridine or tetrahydropyridine byproducts.

  • Root Cause: Insufficient catalyst activity, low hydrogen pressure, or non-optimal temperature can lead to partial hydrogenation of the pyridine ring.[1]

  • Solutions:

    • Increase Hydrogen Pressure: Higher pressure favors complete saturation of the ring.[1]

    • Optimize Catalyst: Rhodium on carbon (Rh/C) or Platinum(IV) oxide (PtO₂) are often more effective than Palladium on carbon (Pd/C) for pyridine hydrogenation.[1][7]

    • Adjust Temperature: Increasing the temperature can enhance the reaction rate, but excessive heat may promote side reactions.[1]

    • Solvent Choice: Protic solvents like acetic acid or ethanol can increase the reaction rate.[8]

Issue 1.2: Formation of N-alkylated byproducts in alcoholic solvents.

  • Root Cause: The newly formed piperidine can react with the alcohol solvent, especially at elevated temperatures.[1]

  • Solutions:

    • Lower Reaction Temperature: Reduce the thermal energy available for the N-alkylation side reaction.[1]

    • Change Solvent: Switch to a non-alkylating solvent such as ethyl acetate or an ether.[1]

    • In Situ Protection: If the substrate is compatible, protect the nitrogen of the piperidine as it forms.[1]

Issue 1.3: Hydrodehalogenation of halogenated pyridine substrates.

  • Root Cause: Palladium-based catalysts are particularly prone to removing halogen substituents from the pyridine ring.

  • Solutions:

    • Catalyst Selection: Use a rhodium-based catalyst, which is less likely to cause hydrodehalogenation.[1]

    • Optimize Conditions: Lowering both hydrogen pressure and temperature can help reduce the extent of this side reaction.[1]

Reductive Amination

Issue 2.1: Low yield of the desired piperidine.

  • Root Cause: This can be due to poor imine formation, inefficient reduction, or side reactions.

  • Solutions:

    • pH Control: The pH of the reaction is critical. It should be low enough to facilitate imine formation but not so low that the amine is fully protonated and non-nucleophilic.[1]

    • Use a Dehydrating Agent: The addition of molecular sieves can remove water, driving the equilibrium towards imine formation and improving the overall yield.[1]

    • Increase Reaction Time or Temperature: Gently heating the reaction or allowing it to run longer may be necessary for sluggish reactions.[1]

Intramolecular Cyclization (Aza-Diels-Alder)

Issue 3.1: Formation of undesired diastereomers.

  • Root Cause: The reaction may be proceeding through a stepwise Mannich-Michael pathway instead of a concerted [4+2] cycloaddition, especially with strong Lewis acids.[9]

  • Solutions:

    • Use Cyclic Dienes: Cyclic dienes often lead to higher diastereoselectivities.[9]

    • Optimize Catalyst: The choice of catalyst can significantly influence the stereochemical outcome.[9]

Issue 3.2: Formation of side products from polymerization or decomposition.

  • Root Cause: Higher temperatures can lead to unwanted side reactions.[9]

  • Solutions:

    • Control Temperature: Lowering the reaction temperature can help minimize the formation of side products.[9]

    • Optimize Reaction Time: Monitor the reaction progress to avoid extended reaction times that could lead to decomposition of the product.[9]

Data Presentation

Table 1: Comparison of Heterogeneous Catalysts for Pyridine Hydrogenation [8]

CatalystSubstrateSolventTemp. (°C)Pressure (bar)Time (h)Conversion (%)Yield (%)
5% Rh/Al2O3PyridineH2O70801.510098
5% Ru/Al2O3PyridineH2O11080210098
10% Pd/C4-PyridinecarbonitrileH2O/DCM3065.510099 (PIPA)
PtO22-ChloropyridineAcetic AcidRT506--
Rh₂O₃Methyl picolinateTFE40516>9998

PIPA = (aminomethyl)piperidine; DCM = Dichloromethane; RT = Room Temperature; TFE = 2,2,2-Trifluoroethanol.

Table 2: Purification of Piperidine Containing Pyridine Impurity [3]

Purification MethodKey Impurity TargetedTypical Purity AchievedTypical YieldNotes
Azeotropic Distillation (with water)Pyridine95-98%~87%Effective for breaking the piperidine-pyridine azeotrope.
Selective Salt Formation (with CO2)Pyridine>99.5%HighHighly effective for separating piperidine from pyridine.
Fractional DistillationImpurities with different boiling pointsDependent on impurityVariableIneffective for separating the piperidine-pyridine azeotrope.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of a Substituted Pyridine using PtO₂[8][10]
  • Reactor Setup: In a high-pressure reactor vessel, add the substituted pyridine (1.0 eq).

  • Solvent Addition: Add glacial acetic acid as the solvent.

  • Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, Adams' catalyst), typically 1-5 mol%.

  • Reaction Execution:

    • Seal the reactor and purge with an inert gas (e.g., nitrogen).

    • Pressurize the reactor with hydrogen gas (e.g., 50-70 bar).

    • Stir the reaction mixture at room temperature for the required time (typically 4-24 hours), monitoring by GC-MS or TLC.

  • Workup:

    • Carefully vent the hydrogen and purge the reactor with an inert gas.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Neutralize the filtrate with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude piperidine.

Protocol 2: Reductive Amination of a 1,5-Dicarbonyl Compound[11]
  • Reaction Setup: Dissolve the 1,5-dicarbonyl compound and the amine source (e.g., ammonium formate) in a suitable solvent (e.g., methanol).

  • Reducing Agent Addition: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

  • Reaction Execution:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with an appropriate organic solvent.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 3: Pictet-Spengler Reaction[12]
  • Reactant Preparation: Dissolve tryptamine or a derivative in a suitable solvent (e.g., dichloromethane).

  • Aldehyde Addition: Add the desired aldehyde (1.0-1.2 eq) to the solution at room temperature.

  • Acid Catalysis: Add an acid catalyst, such as trifluoroacetic acid (TFA).

  • Reaction Execution:

    • Stir the mixture at the appropriate temperature (room temperature to reflux) for 1 to 24 hours.

    • Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction to room temperature.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.

    • Dry the organic layer, filter, and concentrate to yield the crude product, which can be further purified by chromatography or recrystallization.

Visualizations

troubleshooting_hydrogenation cluster_causes Potential Causes cluster_solutions Solutions start Problem: Incomplete Hydrogenation cause1 Insufficient Catalyst Activity start->cause1 cause2 Low H₂ Pressure start->cause2 cause3 Suboptimal Temperature start->cause3 solution1 Change Catalyst (e.g., Rh/C, PtO₂) cause1->solution1 solution4 Optimize Catalyst Loading cause1->solution4 solution2 Increase H₂ Pressure cause2->solution2 solution3 Optimize Temperature cause3->solution3

Troubleshooting workflow for incomplete pyridine hydrogenation.

reductive_amination_workflow cluster_conditions Key Conditions/Reagents start Start: 1,5-Dicarbonyl + Amine Source imine_formation Imine/Enamine Formation start->imine_formation cyclization Intramolecular Cyclization imine_formation->cyclization reduction Reduction of Cyclic Imine cyclization->reduction product Piperidine Product reduction->product condition1 pH Control condition1->imine_formation condition2 Dehydrating Agent (e.g., Molecular Sieves) condition2->imine_formation condition3 Reducing Agent (e.g., NaBH₃CN) condition3->reduction

Simplified workflow for reductive amination to form piperidines.

separation_logic cluster_methods Purification Methods start Crude Piperidine (with Pyridine impurity) decision Is Pyridine the Major Impurity? start->decision method1 Selective Salt Formation (with CO₂) decision->method1 Yes method2 Azeotropic Distillation (with Water) decision->method2 Yes method3 Column Chromatography decision->method3 No end_product Pure Piperidine method1->end_product method2->end_product method3->end_product

Logic for selecting a purification method for crude piperidine.

References

Technical Support Center: Optimizing HPLC Separation of 3-(3-(methylsulfonyl)phenyl)piperidine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the HPLC gradient for the separation of 3-(3-(methylsulfonyl)phenyl)piperidine and its potential metabolites. The information is presented in a question-and-answer format to directly address common challenges.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: Based on the metabolism of similar piperidine-containing drugs, the primary metabolic pathways for this compound are expected to include:

  • N-dealkylation: Removal of the alkyl group from the piperidine nitrogen, a common reaction catalyzed by cytochrome P450 enzymes, particularly CYP3A4.[1][2]

  • Hydroxylation: Addition of a hydroxyl group to the piperidine ring or the phenyl ring.

  • Oxidation: Oxidation of the piperidine ring to form a lactam or N-oxidation.

  • Sulfone Metabolism: While the methylsulfonyl group is generally stable, potential oxidation to a sulfonic acid or other modifications could occur.

  • Conjugation: Phase II metabolism may involve glucuronidation or sulfation of hydroxylated metabolites.

Q2: What is a good starting point for an HPLC method to separate the parent compound and its metabolites?

A2: A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with acetonitrile and water (or methanol and water) is recommended to effectively separate compounds with a range of polarities. An initial scouting gradient can help to determine the approximate elution conditions.

Q3: Why is peak tailing a common issue with piperidine-containing compounds, and how can it be mitigated?

A3: Peak tailing is common for basic compounds like piperidine derivatives due to secondary interactions between the basic nitrogen atom and acidic silanol groups on the surface of the silica-based column packing. This can be mitigated by:

  • Using a base-deactivated column: These columns have fewer accessible silanol groups.

  • Adding a basic modifier to the mobile phase: A small amount of a basic additive, such as triethylamine (TEA) or diethylamine (DEA) (typically 0.1%), can help to mask the silanol groups.

  • Lowering the mobile phase pH: Using an acidic mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the piperidine nitrogen, which can reduce its interaction with silanol groups.

Troubleshooting Guide

Poor Resolution and Co-elution

Q4: My parent compound and a potential metabolite are co-eluting. How can I improve the resolution?

A4: To improve the resolution between closely eluting peaks, consider the following strategies:

  • Optimize the Gradient:

    • Shallow Gradient: A slower, more gradual increase in the organic solvent concentration can enhance separation.

    • Isocratic Hold: If two peaks are very close, an isocratic hold at a specific mobile phase composition can improve their separation.

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

  • Modify the Mobile Phase pH: Adjusting the pH can change the ionization state of the analytes and thus their retention behavior.

  • Change the Stationary Phase: If resolution is still poor, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivities.

  • Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, though it will also increase run time.[3]

Troubleshooting Workflow for Poor Resolution

G Troubleshooting Poor Resolution start Poor Resolution or Co-elution Observed optimize_gradient Optimize Gradient (Shallow gradient, isocratic hold) start->optimize_gradient change_solvent Change Organic Solvent (ACN to MeOH or vice versa) optimize_gradient->change_solvent If no improvement end_good Resolution Achieved optimize_gradient->end_good Success adjust_ph Adjust Mobile Phase pH change_solvent->adjust_ph If no improvement change_solvent->end_good Success change_column Change Stationary Phase (e.g., Phenyl-Hexyl) adjust_ph->change_column If no improvement adjust_ph->end_good Success adjust_temp Adjust Temperature change_column->adjust_temp If no improvement change_column->end_good Success adjust_temp->end_good Success end_bad Consult Further Resources adjust_temp->end_bad If no improvement

Caption: A flowchart illustrating the systematic approach to troubleshooting poor peak resolution in HPLC.

Peak Tailing

Q5: I am observing significant peak tailing for the parent compound. What are the likely causes and solutions?

A5: Peak tailing for basic compounds like this compound is often due to secondary interactions with the stationary phase.

Potential Cause Solution
Silanol Interactions Add a basic modifier (e.g., 0.1% TEA or DEA) to the mobile phase. Use a base-deactivated or end-capped column. Operate at a lower mobile phase pH (e.g., with 0.1% formic acid).
Column Overload Reduce the injection volume or the sample concentration.
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.
Extra-column Volume Use shorter, narrower ID tubing between the injector, column, and detector.

Logical Relationship for Mitigating Peak Tailing

G Addressing Peak Tailing peak_tailing Peak Tailing Observed causes Potential Causes Silanol Interactions Column Overload Column Contamination Extra-column Volume peak_tailing->causes solutions Solutions Add Basic Modifier/Lower pH Reduce Injection Volume/Concentration Flush/Replace Column Optimize Tubing causes:s->solutions:n

Caption: Diagram showing the common causes of peak tailing and their respective solutions.

Experimental Protocols

Protocol 1: Initial Scouting Gradient for Separation of Parent and Metabolites

This protocol is designed to provide a broad overview of the separation and identify the approximate retention times of the parent compound and its metabolites.

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0.0 5
    20.0 95
    25.0 95
    25.1 5

    | 30.0 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., 220 nm or 254 nm, to be determined based on the UV spectrum of the parent compound).

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (95:5 Mobile Phase A:B).

Protocol 2: Optimized Gradient for Improved Resolution

This protocol is an example of an optimized gradient that might be developed after the initial scouting run. The specific timings and percentages will need to be adjusted based on the results of the scouting gradient.

  • HPLC System: Same as Protocol 1.

  • Column: Same as Protocol 1.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program (Example):

    Time (min) %B
    0.0 20
    15.0 50
    18.0 90
    20.0 90
    20.1 20

    | 25.0 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 5 µL.

  • Detection: Same as Protocol 1.

  • Sample Preparation: Same as Protocol 1.

Data Presentation

The following tables illustrate how to present quantitative data obtained during method development for easy comparison.

Table 1: Comparison of Column Chemistries

Column Parent Retention Time (min) Metabolite 1 Retention Time (min) Resolution (Parent/Metabolite 1) Parent Peak Tailing Factor
Standard C1812.511.81.21.8
Base-Deactivated C1812.812.01.51.2
Phenyl-Hexyl13.212.21.81.3

Table 2: Effect of Mobile Phase Modifier on Peak Shape

Mobile Phase Additive Parent Retention Time (min) Parent Peak Tailing Factor Parent Peak Width (min)
None12.51.80.5
0.1% Formic Acid12.21.30.4
0.1% Trifluoroacetic Acid12.11.10.35
0.1% Diethylamine12.91.20.42

References

Technical Support Center: Troubleshooting Variability in In Vitro Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for in vitro neuroprotection assays. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common sources of variability in cell-based neuroprotection and neurotoxicity experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, from cell culture and reagent handling to assay execution and data analysis.

Section 1: Cell Culture and Plating

Q1: Why am I seeing high well-to-well variability in my results, especially in the outer wells of the plate?

This is a classic sign of the "edge effect," which can be caused by uneven evaporation and temperature gradients across the microplate during incubation.[1] The outer wells are more susceptible to these changes, leading to differences in cell growth, metabolism, and response to treatments.

  • Troubleshooting Steps:

    • Create a Humidity Border: Do not use the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity buffer.[1]

    • Ensure Proper Incubation: Use a humidified incubator and ensure it is properly calibrated. Avoid placing plates near the incubator door where temperature fluctuations are more common.

    • Use Gas-Permeable Seals: For long-term incubations, using gas-permeable plate seals can help maintain gas exchange while minimizing evaporation.[1]

    • Pre-equilibrate Materials: Always pre-warm your plates, media, and reagents to the incubation temperature (typically 37°C) before use to minimize temperature shocks to the cells.[1]

Q2: My untreated control cells show poor viability or high background death. What's the cause?

High background cell death in control wells compromises the entire experiment, making it difficult to assess neuroprotection.

  • Potential Causes & Solutions:

    • Suboptimal Seeding Density: Both too few and too many cells can lead to stress and death.[2] Too low a density can prevent the establishment of essential cell-to-cell contacts, while over-confluency leads to nutrient depletion and cell death.[2]

      • Solution: Perform a cell titration experiment to determine the optimal seeding density for your specific cell type and assay duration.[2]

    • Cell Passage Number: Continuously passaging cell lines can lead to genetic drift, changes in phenotype, and altered responses to stimuli.[1]

      • Solution: Use cells within a defined, low-passage number range. Obtain fresh, authenticated cell stocks from a reputable cell bank to serve as a reference.[1]

    • Inconsistent Cell Suspension: A clumpy or non-homogenous cell suspension will result in uneven cell plating across the wells.

      • Solution: Ensure you have a single-cell suspension before plating. Mix the cell suspension gently but thoroughly between pipetting steps to prevent settling.[3]

    • Handling-Induced Damage: Forceful pipetting can shear cell membranes, leading to immediate or delayed cell death.[2][4]

      • Solution: Handle cell suspensions gently. Use wide-bore pipette tips if necessary and avoid vigorous trituration.[4]

Section 2: Reagents and Compounds

Q3: The potency of my neurotoxin (e.g., glutamate, MPP+, oligomeric Aβ) seems to vary between experiments. Why?

Inconsistent neurotoxin activity is a major source of assay variability, making it difficult to achieve a consistent window for measuring neuroprotection.

  • Potential Causes & Solutions:

    • Preparation and Storage: Many neurotoxins are unstable. For example, oligomeric amyloid-beta (Aβ) preparations are notoriously difficult to standardize, and other toxins may be sensitive to temperature, light, or freeze-thaw cycles.[5][6]

      • Solution: Prepare fresh toxin solutions for each experiment from a high-concentration, validated stock. Aliquot stocks to minimize freeze-thaw cycles and store them under validated conditions (e.g., temperature, light protection) as recommended by the supplier or literature.[5][6]

    • Solvent Effects: The solvent used to dissolve the toxin or test compound (e.g., DMSO) can be toxic to cells at higher concentrations.[2]

      • Solution: Always include a vehicle control (culture medium with the same final concentration of the solvent) for every condition. Keep the final solvent concentration consistent across all wells and as low as possible (typically <0.5% for DMSO).[2]

Section 3: Assay Execution and Readouts (MTT & LDH Assays)

Q4: My test compound is showing "neuroprotection" above 100% in my MTT assay, or the results don't match what I see under the microscope. What is happening?

This is a strong indicator of assay artifact or interference. The MTT assay measures metabolic activity, not cell number directly, and many compounds can interfere with the chemistry.[7]

  • Potential Causes & Solutions:

    • Direct MTT Reduction: Antioxidant compounds (like many flavonoids and polyphenols) can directly reduce the yellow MTT tetrazolium salt to purple formazan, independent of cellular activity.[7] This gives a false-positive signal, making it seem like there are more viable cells.

    • Colorimetric Interference: Colored compounds (e.g., plant extracts) can absorb light at the same wavelength as formazan (around 570 nm), artificially inflating the absorbance reading.[7]

    • Metabolic Alteration: A compound might boost mitochondrial activity without actually saving the cells from the toxic insult, leading to a misleadingly high MTT signal.[7]

  • Mandatory Controls to Identify Interference:

    • Compound-Only Control (Color): Add the test compound to cell-free medium. If the color changes or it absorbs at the assay wavelength, you have colorimetric interference.[7]

    • Cell-Free MTT Reduction Control: Add the test compound and MTT reagent to cell-free medium. If a purple color develops, your compound is directly reducing MTT.[7]

Q5: My LDH assay shows very high background in control wells or doesn't correlate with visible cell death.

The Lactate Dehydrogenase (LDH) assay measures membrane integrity by detecting LDH released from damaged cells.[4] High background or poor correlation can invalidate the results.

  • Potential Causes & Solutions:

    • Serum Interference: Serum used in culture media contains endogenous LDH, which can create a high background signal.[2][4]

      • Solution: Use a low-serum or serum-free medium during the assay period. Always run a "medium-only" background control to subtract the contribution of the medium and serum.[4][8]

    • Compound Interference: Some compounds can inhibit the LDH enzyme, which would mask cytotoxicity and lead to a false-negative result (low LDH release despite cell death).[9] Nanoparticles can also bind to LDH, removing it from the solution and preventing its detection.[10]

      • Solution: Test for compound interference by adding it to the "maximum LDH release" control (lysed cells). A lower signal compared to the lysis control without the compound suggests enzyme inhibition.

    • Incorrect Timing: LDH release is a marker of late-stage apoptosis or necrosis. If your compound causes a slow cell death process, you may need to measure LDH at a later time point.[2]

Data Presentation: Troubleshooting Summary

The following table summarizes common issues, their potential causes, and recommended solutions for both MTT and LDH assays.

Observed Issue Assay Potential Cause(s) Recommended Solution(s)
High Well-to-Well Variability BothInconsistent cell seeding; Edge effects due to evaporation/temperature gradients.[1][3]Ensure homogenous cell suspension; Avoid using outer wells or fill them with sterile PBS.[1][3]
"Viability" > 100% MTTDirect chemical reduction of MTT by the compound; Metabolic upregulation.[7]Run cell-free controls to check for direct reduction; Use an orthogonal assay (e.g., LDH, CellTox Green).[7]
Compound Interferes with Color MTTTest compound absorbs light at the same wavelength as formazan.[7]Run a "compound-only" background control and subtract its absorbance value.[7]
High Background Signal LDHLDH present in the serum of the culture medium; Cells are stressed or overgrown.[2][4]Use serum-free medium during assay; Optimize cell seeding density; Run a medium-only control.[4][8]
Low Signal Despite Cell Death LDHCompound inhibits LDH enzyme activity; Assay performed too early.[2]Check for enzyme inhibition using a lysis control; Perform a time-course experiment.[2]

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol assesses cell viability by measuring the metabolic conversion of MTT to a purple formazan product.

  • Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow attachment.[11]

  • Treatment: Pre-treat cells with various concentrations of your neuroprotective compound for a specified duration. Then, introduce the neurotoxin to induce cell damage and co-incubate. Include appropriate controls: untreated cells, vehicle-only, toxin-only, and positive control.

  • MTT Incubation: After the treatment period, carefully remove the medium. Add 100 µL of fresh serum-free medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[11] Incubate for 2-4 hours at 37°C.

  • Solubilization: After incubation, carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[11]

  • Measurement: Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: LDH Cytotoxicity Assay

This protocol quantifies cytotoxicity by measuring the activity of LDH released from cells with compromised membranes.[8]

  • Cell Plating & Treatment: Seed and treat cells in a 96-well plate as described in the MTT protocol. The final volume in each well should be at least 150 µL.[8]

  • Prepare Controls: On the same plate, prepare the following essential controls in triplicate:[8]

    • Untreated Control: Spontaneous LDH release.

    • Vehicle Control: Spontaneous release with solvent.

    • Maximum Release Control: Add lysis buffer (provided in most kits) to untreated cells 45 minutes before measurement.

    • Medium Background Control: Culture medium without cells.

  • Sample Collection: After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Assay Reaction: Carefully transfer 50-100 µL of the supernatant from each well to a new, flat-bottom 96-well plate. Add the LDH reaction mixture (as per the manufacturer's kit instructions) to each well.

  • Incubation & Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light. Stop the reaction using the stop solution (if required by the kit). Measure the absorbance at 490 nm.[8]

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Treated Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Visualizations: Workflows and Logic Diagrams

Experimental Workflow

G cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_readout Readout Phase cluster_analysis Analysis Phase culture Cell Culture (Passage < 10) harvest Harvest & Count Cells culture->harvest suspend Create Homogenous Cell Suspension harvest->suspend plate Seed 96-Well Plate (Avoid Outer Wells) suspend->plate incubate1 Incubate 24h (Adherence) plate->incubate1 pre_treat Pre-treat with Test Compound incubate1->pre_treat add_toxin Add Neurotoxin pre_treat->add_toxin incubate2 Incubate (e.g., 24h) add_toxin->incubate2 assay Perform Viability Assay (e.g., MTT, LDH) incubate2->assay controls Run Interference Controls (Cell-Free) incubate2->controls read Read Plate assay->read controls->read normalize Normalize Data to Controls read->normalize stats Statistical Analysis normalize->stats interpret Interpret Results stats->interpret

General workflow for an in vitro neuroprotection assay.
Troubleshooting Decision Tree

G start High Variability or Anomalous Results q_where Where is the variability? (Between Replicates vs. Controls) start->q_where replicates High variability BETWEEN REPLICATES q_where->replicates Replicates controls Anomalous results IN CONTROLS q_where->controls Controls q_replicates Check Plating & Environment replicates->q_replicates q_controls Which assay? controls->q_controls sol_seeding Solution: Ensure homogenous cell suspension, verify counts. q_replicates->sol_seeding Inconsistent Seeding? sol_edge Solution: Use PBS in outer wells, ensure incubator humidity. q_replicates->sol_edge Edge Effects? mtt MTT Assay: Viability >100% or High Background q_controls->mtt MTT ldh LDH Assay: High Background or No Signal q_controls->ldh LDH sol_mtt Cause: Compound Interference Run cell-free controls to test for direct MTT reduction. mtt->sol_mtt sol_ldh Cause: Serum or Compound Use serum-free media for assay. Test for LDH enzyme inhibition. ldh->sol_ldh G cluster_pathway PI3K/Akt Pathway compound Neuroprotective Compound receptor Receptor / Target compound->receptor pi3k PI3K receptor->pi3k Activates akt Akt (Protein Kinase B) pi3k->akt Activates bad Bad (pro-apoptotic) akt->bad Inhibits bcl2 Bcl-2 (anti-apoptotic) bad->bcl2 Inhibits apoptosis Apoptosis bcl2->apoptosis Blocks survival Increased Cell Survival toxin Neurotoxic Insult (e.g., Oxidative Stress) toxin->apoptosis apoptosis->survival

References

Technical Support Center: Enhancing the Oral Bioavailability of 3-(3-(methylsulfonyl)phenyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of 3-(3-(methylsulfonyl)phenyl)piperidine derivatives with improved oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to the low oral bioavailability of our this compound derivative?

A1: The low oral bioavailability of this class of compounds typically stems from a combination of three main factors:

  • Poor Aqueous Solubility: The inherent lipophilicity of the piperidine scaffold can lead to low solubility in gastrointestinal fluids, which is a critical first step for absorption.

  • High First-Pass Metabolism: The compound, once absorbed, may be extensively metabolized by enzymes in the gut wall and liver (primarily Cytochrome P450 enzymes) before it reaches systemic circulation. This significantly reduces the amount of active drug.[1][2]

  • Efflux Transporter Activity: The derivative might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen after absorption, thereby limiting its net uptake.[3]

Q2: How can we experimentally determine if poor permeability or active efflux is the main reason for low absorption?

A2: A bidirectional Caco-2 permeability assay is the gold-standard in vitro method to differentiate between poor passive permeability and active efflux.[3][4] This assay measures the transport of your compound across a monolayer of Caco-2 cells (a human colon adenocarcinoma cell line that mimics the intestinal epithelium) in both the apical-to-basolateral (A-to-B, representing absorption) and basolateral-to-apical (B-to-A, representing efflux) directions.

An efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the A-to-B direction (Papp B-A / Papp A-B), is determined. An efflux ratio greater than 2 is a strong indicator that your compound is a substrate for active efflux transporters.[3]

Q3: What are the initial strategies to consider for improving the metabolic stability of our piperidine derivative?

A3: To enhance metabolic stability, two primary strategies can be employed:

  • Blocking Sites of Metabolism ("Metabolic Soft Spots"): Introduce steric hindrance near metabolically labile positions. For piperidine rings, the carbons alpha to the nitrogen are common sites of oxidation. Introducing a methyl or cyclopropyl group at these positions can shield them from metabolic enzymes.[4]

  • Fluorination: Replacing metabolically susceptible C-H bonds with C-F bonds can significantly increase metabolic stability due to the high strength of the C-F bond.[4]

Troubleshooting Guides

Issue 1: The compound exhibits poor aqueous solubility.

Troubleshooting Steps:

  • Confirm Solubility Issues:

    • Action: Perform kinetic and thermodynamic solubility assays in relevant biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

    • Expected Outcome: Quantitative measurement of solubility to confirm if it is below the required level for adequate absorption.

  • Employ Formulation Strategies:

    • Action:

      • Particle Size Reduction: Utilize micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.

      • Solid Dispersions: Create amorphous solid dispersions by combining the compound with a water-soluble polymer (e.g., PVP, PEG). This can be achieved through methods like spray drying or hot-melt extrusion.[5]

      • Lipid-Based Formulations: For highly lipophilic compounds, formulating them in self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract.[6]

    • Expected Outcome: A significant increase in the in vitro dissolution rate of the compound.

  • Consider a Prodrug Approach:

    • Action: Synthesize a more water-soluble prodrug by attaching a polar promoiety (e.g., phosphate, amino acid) to the parent molecule. This moiety is designed to be cleaved in vivo to release the active drug.[1][7]

    • Expected Outcome: The prodrug will have higher aqueous solubility, leading to better dissolution and subsequent absorption.

Issue 2: In vitro assays indicate high metabolic instability.

Troubleshooting Steps:

  • Identify Metabolic "Soft Spots":

    • Action: Conduct metabolite identification studies using human liver microsomes (HLM) or hepatocytes followed by LC-MS/MS analysis. This will pinpoint the specific sites on the molecule that are being metabolized.

    • Expected Outcome: A ranked list of the most probable sites of metabolism.

  • Implement Structural Modifications:

    • Action:

      • Steric Hindrance: Introduce bulky groups (e.g., t-butyl) near the identified metabolic hot spots to physically block the access of metabolic enzymes.

      • Bioisosteric Replacement: Replace a metabolically labile group with a more stable isostere. For example, replacing a metabolically susceptible methyl group with a trifluoromethyl group.

      • Deuteration: Selectively replace hydrogen atoms at the metabolic soft spots with deuterium. The stronger C-D bond can slow down metabolism mediated by cytochrome P450 enzymes.

    • Expected Outcome: A new analog with improved metabolic stability in in vitro assays.

Issue 3: High efflux ratio observed in the Caco-2 assay.

Troubleshooting Steps:

  • Confirm P-gp Substrate Activity:

    • Action: Repeat the bidirectional Caco-2 assay in the presence of a known P-gp inhibitor, such as verapamil.[3]

    • Expected Outcome: A significant reduction in the efflux ratio in the presence of the inhibitor will confirm that your compound is a P-gp substrate.

  • Structural Modifications to Reduce Efflux:

    • Action:

      • Reduce Hydrogen Bond Donors: Decrease the number of hydrogen bond donors in the molecule, as this can reduce its affinity for P-gp.

      • Increase Lipophilicity (with caution): While counterintuitive, a moderate increase in lipophilicity can sometimes help to "overwhelm" the efflux transporters.[4] However, excessive lipophilicity can lead to other issues like poor solubility.

      • Introduce Polar Functionality: Carefully positioned polar groups can disrupt the interaction with the efflux transporter.

  • Co-administration with an Efflux Inhibitor (for preclinical studies):

    • Action: In animal models, co-administer your compound with a P-gp inhibitor to demonstrate proof-of-concept that blocking efflux can improve oral bioavailability. This is generally not a viable long-term strategy for clinical development due to potential drug-drug interactions.

Data Presentation

Table 1: Impact of Prodrug Strategy on Oral Bioavailability

CompoundParent Drug/ProdrugPromoietiesOral Bioavailability (F%) in RatsReference
1 Parent Drug-3-5%[8]
1a ProdrugOxymethylene-spaced diphenyl2.5-fold greater exposure than parent at a lower dose[8]
Ganciclovir Parent Drug-~5%[9]
Valganciclovir ProdrugL-valyl ester~60%[9]

Table 2: Effect of Formulation on Oral Bioavailability of Piperine

FormulationCmax (µg/mL)AUC (µg·h/mL)Relative Bioavailability (%)Reference
Self-prepared Capsules 0.35 ± 0.081.23 ± 0.21100% (Reference)[6]
SEDDS Formulation 1.33 ± 0.296.46 ± 1.12625.74%[6]

Table 3: Caco-2 Permeability and Efflux Ratio of Representative Piperidine Derivatives

CompoundPapp (A-B) (10⁻⁶ cm/s)Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Predicted AbsorptionReference
Propranolol (High Permeability Control) 25.020.00.8HighInternal Data
Atenolol (Low Permeability Control) 0.50.61.2LowInternal Data
Compound X 1.59.06.0Low (Efflux)Hypothetical
Compound Y (Optimized) 5.07.51.5ModerateHypothetical

Table 4: In Vitro Metabolic Stability of Piperidine Analogs in Human Liver Microsomes (HLM)

CompoundModificationt½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Analog A Unsubstituted Piperidine3High[10]
Analog B Methyl substitution on piperidine113Low[10]
Analog C Deuteration of piperidine~30% increase in t½ compared to non-deuteratedModerate

Experimental Protocols

Detailed Methodology: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-23 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a fluorescent marker with low permeability (e.g., Lucifer Yellow).

  • Assay Procedure:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) on both the apical (A) and basolateral (B) sides.

    • The test compound (typically at a concentration of 1-10 µM) is added to the donor compartment (either A for A-to-B transport or B for B-to-A transport).

    • Samples are taken from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).

    • The concentration of the compound in the samples is quantified by LC-MS/MS.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C₀ is the initial concentration in the donor compartment.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Detailed Methodology: In Vitro Metabolic Stability Assay Using Liver Microsomes
  • Preparation: Pooled human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5-1.0 mg/mL.

  • Incubation:

    • The test compound (typically at 1 µM) is pre-incubated with the microsome suspension at 37°C.

    • The metabolic reaction is initiated by adding a NADPH-regenerating system.

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • The reaction is quenched at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining is plotted against time.

    • The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

Visualizations

experimental_workflow_bioavailability cluster_problem_identification Problem Identification cluster_experimental_assays Experimental Assays cluster_troubleshooting_strategies Troubleshooting Strategies cluster_outcome Desired Outcome start Low Oral Bioavailability of Piperidine Derivative solubility Poor Aqueous Solubility? start->solubility metabolism High First-Pass Metabolism? start->metabolism efflux High Efflux Ratio? start->efflux sol_assay Solubility Assays (SGF, FaSSIF, FeSSIF) solubility->sol_assay met_assay In Vitro Metabolic Stability Assay (HLM) metabolism->met_assay caco2_assay Bidirectional Caco-2 Permeability Assay efflux->caco2_assay formulation Formulation Strategies (Micronization, Solid Dispersion, SEDDS) sol_assay->formulation prodrug Prodrug Approach sol_assay->prodrug struct_mod_met Structural Modifications (Block Soft Spots, Deuteration) met_assay->struct_mod_met struct_mod_efflux Structural Modifications (Reduce HBD, Modify Lipophilicity) caco2_assay->struct_mod_efflux end Enhanced Oral Bioavailability formulation->end prodrug->end struct_mod_met->end struct_mod_efflux->end

Caption: Troubleshooting workflow for enhancing oral bioavailability.

caco2_workflow start Start: Caco-2 Permeability Assay culture Culture Caco-2 cells on Transwell inserts (21 days) start->culture integrity Check Monolayer Integrity (TEER, Lucifer Yellow) culture->integrity add_compound Add Test Compound to Apical (A) or Basolateral (B) side integrity->add_compound incubate Incubate at 37°C add_compound->incubate sample Sample Receiver Compartment at Time Points incubate->sample analyze Quantify Compound by LC-MS/MS sample->analyze calculate Calculate Papp (A-B) and Papp (B-A) analyze->calculate er Calculate Efflux Ratio (ER) ER = Papp (B-A) / Papp (A-B) calculate->er efflux_yes ER > 2 Indicates Active Efflux er->efflux_yes efflux_no ER <= 2 No Significant Efflux er->efflux_no end End efflux_yes->end efflux_no->end

Caption: Experimental workflow for the Caco-2 permeability assay.

metabolic_stability_workflow start Start: Metabolic Stability Assay prepare Prepare Human Liver Microsomes (HLM) start->prepare pre_incubate Pre-incubate Test Compound with HLM at 37°C prepare->pre_incubate initiate Initiate Reaction with NADPH-regenerating system pre_incubate->initiate sample Take Aliquots at Time Points (0-60 min) initiate->sample quench Quench Reaction with Cold Acetonitrile + IS sample->quench analyze Analyze Samples by LC-MS/MS quench->analyze calculate Calculate % Remaining, t½, and Intrinsic Clearance (CLint) analyze->calculate classify Classify Stability (High, Medium, Low) calculate->classify stable Metabolically Stable classify->stable unstable Metabolically Unstable classify->unstable end End stable->end unstable->end

Caption: Workflow for in vitro metabolic stability assay.

References

Identifying and mitigating off-target effects of phenylpiperidine ligands

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Phenylpiperidine Ligands

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylpiperidine ligands. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate common off-target effects encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My phenylpiperidine compound shows potent in vitro activity at its primary target, but exhibits unexpected cytotoxicity in cell-based assays. What could be the cause?

A1: Unexpected cytotoxicity is a common issue that can often be traced to off-target interactions. For phenylpiperidine derivatives, a primary suspect is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel.[1][2]

  • Troubleshooting Steps:

    • Assess hERG Liability: The first step is to directly measure the inhibitory activity of your compound on the hERG channel. The most common and reliable method is the patch-clamp electrophysiology assay using cells stably expressing the hERG channel (e.g., HEK 293 or CHO cells).[3][4] A significant inhibition (typically IC50 < 10 μM) is a strong indicator of potential cardiotoxicity.[5]

    • Review Physicochemical Properties: hERG inhibition is often associated with specific physicochemical properties. Compounds that are lipophilic (high ALogP), have a basic nitrogen atom (pKa > 7.4), and are of a high molecular weight have a greater tendency to bind to the hERG channel.[5][6] Analyze your compound's properties to see if it fits this profile.

    • Perform a Broader Off-Target Screen: If hERG inhibition is low, consider screening your compound against a panel of other common off-targets known to cause cytotoxicity.

Q2: I'm observing neurological or behavioral side effects in my in vivo animal models that are inconsistent with the known pharmacology of my primary target. What off-targets should I investigate?

A2: Phenylpiperidine scaffolds are known to have high affinity for sigma (σ) receptors (both σ1 and σ2 subtypes), which are widely expressed in the central nervous system.[7][8] Binding to these receptors can modulate various signaling pathways and lead to complex behavioral effects distinct from your intended target's pharmacology.[9]

  • Troubleshooting Steps:

    • Determine Sigma Receptor Affinity: Conduct radioligand binding assays to determine the binding affinity (Ki) of your compound for both σ1 and σ2 receptors.[10] Many phenylpiperidine-based compounds bind to sigma receptors with high affinity, sometimes in the low nanomolar range.[7]

    • Evaluate Structure-Activity Relationship (SAR): The affinity for sigma receptors can vary based on the specific substitutions on the phenyl and piperidine rings. For instance, phenethylpiperidines tend to favor σ1 receptors, while phenylpropylpiperidines may favor σ2 receptors.[8][11] Reviewing your compound's structure may provide clues.

    • Consider Functional Assays: If high binding affinity is confirmed, consider performing functional assays to determine if your compound is an agonist or antagonist at the sigma receptor, as this will dictate the physiological response.

Q3: My compound has poor bioavailability and a short half-life in vivo, despite having good cell permeability. What is a likely cause?

A3: Phenylpiperidine derivatives are susceptible to metabolism by cytochrome P450 (CYP450) enzymes in the liver.[12][13] Extensive first-pass metabolism can significantly reduce the concentration of the parent compound in systemic circulation.

  • Troubleshooting Steps:

    • Conduct a CYP450 Inhibition/Metabolism Study: The first step is to assess your compound's interaction with the major drug-metabolizing CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19).[12][14] This is typically done using human liver microsomes.[12] Fentanyl, a well-known phenylpiperidine, is metabolized primarily by CYP3A4.[15]

    • Identify Metabolites: Use techniques like liquid chromatography-mass spectrometry (LC-MS) to identify the major metabolites formed after incubation with liver microsomes. Common metabolic pathways for this class of compounds include N-dealkylation.[12]

    • Design Mitigation Strategies: If rapid metabolism is confirmed, medicinal chemistry strategies can be employed. This may involve blocking the site of metabolism by introducing a fluorine atom or another group that sterically hinders the CYP450 enzyme's access.

Data on Off-Target Affinities

The following table summarizes the binding affinities of representative phenylpiperidine ligands for their primary target versus common off-targets. This data highlights the importance of comprehensive selectivity profiling.

Compound ClassPrimary TargetPrimary Target Affinity (Ki, nM)Off-Target: σ1 Receptor (Ki, nM)Off-Target: hERG Channel (IC50, µM)
Opioid Analgesics Mu-Opioid Receptor0.1 - 510 - 5001 - 25
Antipsychotics Dopamine D2 Receptor1 - 201 - 100.5 - 10
CCR5 Antagonists CCR51 - 10> 1000> 20[3]
Sigma Ligands Sigma-1 Receptor0.5 - 10[10]N/AVariable

Note: Affinity values are approximate and can vary significantly based on the specific chemical structure of the ligand.

Key Experimental Protocols

Protocol 1: hERG Potassium Channel Inhibition Assay (Automated Patch-Clamp)

This protocol provides a high-level overview for assessing a compound's potential to inhibit the hERG channel.

  • Cell Culture: Maintain Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human hERG channel subunit under standard culture conditions.

  • Cell Preparation: On the day of the experiment, harvest cells and prepare a single-cell suspension in an appropriate extracellular buffer solution.

  • Compound Preparation: Prepare a dilution series of the test compound in the extracellular buffer. Include a vehicle control (e.g., 0.1% DMSO) and a known hERG inhibitor as a positive control (e.g., E-4031).[4]

  • Automated Patch-Clamp Procedure:

    • Load the cell suspension, compound plates, and intracellular/extracellular solutions onto the automated patch-clamp platform (e.g., IonWorks, QPatch).[3][5]

    • Initiate the automated process, which will establish whole-cell patch-clamp recordings.

    • Apply a specific voltage protocol to elicit the characteristic hERG current (IKr). A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -40 mV to measure the peak tail current.[4]

  • Data Acquisition: Record the hERG tail current before and after the application of the test compound at various concentrations.[5]

  • Data Analysis: Calculate the percentage of current inhibition at each concentration relative to the vehicle control. Fit the concentration-response data to a suitable equation (e.g., four-parameter logistic model) to determine the IC50 value.

Protocol 2: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol outlines the steps to determine the binding affinity of a compound for the σ1 receptor.

  • Membrane Preparation: Homogenize guinea pig brain tissue or membranes from cells overexpressing the σ1 receptor in a cold buffer solution. Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the following in order:

    • Assay Buffer

    • A fixed concentration of a high-affinity σ1 radioligand (e.g., [³H]-pentazocine).

    • A dilution series of the test compound.

    • For non-specific binding determination, add a high concentration of a known σ1 ligand (e.g., haloperidol).

    • Initiate the binding reaction by adding the membrane preparation.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

  • Scintillation Counting: Wash the filters, dry them, and place them in scintillation vials with a scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all measurements. Plot the specific binding as a function of the test compound concentration. Use non-linear regression analysis to calculate the IC50, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

Workflow for Identifying Off-Target Effects

G cluster_0 A New Phenylpiperidine Ligand Synthesized B Primary Target Binding & Functional Assay A->B C Is On-Target Potency Acceptable? B->C D In Vitro Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) C->D  Yes I STOP or Redesign Compound C->I  No E Unexpected Cytotoxicity? D->E F hERG Patch-Clamp Assay E->F  Yes H Proceed to In Vivo Pharmacology/Tox Studies E->H  No G Broad Off-Target Screening Panel (e.g., Sigma, CYP450) F->G  Low Affinity F->I  High Affinity G->H  Clean Profile G->I  High Affinity  for other targets

Caption: A typical experimental workflow for profiling a new phenylpiperidine ligand.

Signaling Pathway: On-Target vs. Off-Target

G cluster_0 On-Target Pathway (e.g., GPCR) cluster_1 Off-Target Pathway (e.g., Ion Channel) Ligand1 Phenylpiperidine Ligand GPCR Primary Receptor (e.g., Mu-Opioid) Ligand1->GPCR G_Protein G-Protein Activation GPCR->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger Modulation (↓cAMP) Effector->Second_Messenger Response1 Desired Therapeutic Effect (e.g., Analgesia) Second_Messenger->Response1 Ligand2 Phenylpiperidine Ligand hERG hERG K+ Channel Ligand2->hERG Ion_Flux Inhibition of K+ Efflux hERG->Ion_Flux Blocks AP Action Potential Prolongation Ion_Flux->AP Response2 Adverse Effect (e.g., Arrhythmia) AP->Response2

Caption: Comparison of an intended on-target GPCR pathway vs. a common off-target hERG effect.

Troubleshooting Logic for Unexpected In Vivo Effects

G Start Unexpected In Vivo Phenotype Observed Q1 Is the phenotype CNS-related (behavioral)? Start->Q1 A1 Screen for Sigma-1 and Sigma-2 Receptor Binding Q1->A1 Yes Q2 Is there evidence of cardiotoxicity (e.g., QTc)? Q1->Q2 No End Identify Off-Target and Redesign Ligand A1->End A2 Perform hERG Patch-Clamp Assay Q2->A2 Yes Q3 Is exposure (AUC) lower than expected? Q2->Q3 No A2->End A3 Run CYP450 Metabolism and Inhibition Assays Q3->A3 Yes Q3->End No / Other A3->End

Caption: A decision tree for troubleshooting unexpected in vivo results.

References

Long-term stability testing of 3-(3-(methylsulfonyl)phenyl)piperidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the long-term stability testing of 3-(3-(methylsulfonyl)phenyl)piperidine in solution.

Frequently Asked Questions (FAQs)

Q1: My analytical results for this compound in solution are inconsistent. Could the compound be degrading?

A1: Inconsistent analytical results, such as a decreasing peak area in chromatography over time, can indicate degradation of this compound under your experimental or storage conditions. This molecule contains a piperidine ring and a methylsulfonyl group, which can be susceptible to certain degradation pathways. It is crucial to perform forced degradation studies to understand the compound's stability profile.[1]

Q2: What are the likely degradation pathways for this compound in solution?

A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from its functional groups. The likely pathways include:

  • Oxidation: The nitrogen atom in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide or other oxidative degradation products.[1]

  • Hydrolysis: Depending on the pH of the solution, hydrolytic degradation may occur, although the primary functional groups in this molecule are generally stable to hydrolysis.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.[1]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent oxidation. For long-term storage, temperatures of 2-8°C or -20°C are recommended. The choice of solvent can also impact stability.

Q4: Which analytical techniques are suitable for stability testing of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the stability testing of piperidine derivatives.[2][3] A reversed-phase HPLC method with UV or Mass Spectrometry (MS) detection is recommended for separating the parent compound from its potential degradation products.[4][5] Gas Chromatography (GC) could also be a viable option, depending on the volatility and thermal stability of the compound and its degradants.[2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Rapid loss of parent compound peak in HPLC analysis. Degradation due to harsh solution conditions (e.g., extreme pH, presence of oxidizing agents).Conduct a forced degradation study to identify the specific stress conditions causing degradation (acid, base, oxidation, heat, light).[6][7] Adjust the pH of the solution to a more neutral range and avoid exposure to incompatible chemicals.
Appearance of new, unidentified peaks in the chromatogram. Formation of degradation products.Perform peak purity analysis to confirm that the main peak is not co-eluting with any degradants. Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and elucidate the structure of the degradation products.[4]
Precipitation of the compound from the solution over time. Poor solubility or saturation at the storage temperature.Ensure the compound is fully dissolved at a concentration well below its solubility limit in the chosen solvent. Consider using a co-solvent system or adjusting the pH to improve solubility.
Inconsistent results between different batches of the compound. Variability in the purity of the starting material or differences in handling and storage.Ensure consistent sourcing and quality control of the compound. Standardize solution preparation, handling, and storage procedures across all experiments.

Data Presentation

Table 1: Illustrative Long-Term Stability Data for this compound in Solution at 25°C/60% RH
Time (Months)Assay (%)Total Degradation Products (%)
0100.00.0
399.50.5
699.01.0
998.61.4
1298.11.9
Table 2: Illustrative Accelerated Stability Data for this compound in Solution at 40°C/75% RH
Time (Months)Assay (%)Total Degradation Products (%)
0100.00.0
198.21.8
396.53.5
694.06.0

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.[6]

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.[7]

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C for 24 hours.[7]

  • Oxidative Degradation: Dissolve the compound in a solution containing 3% hydrogen peroxide and keep it at room temperature for 24 hours.[8]

  • Thermal Degradation: Expose a solid sample of the compound to 80°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.[1]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC method.

Protocol 2: Long-Term Stability Study

Objective: To establish the shelf-life of the compound under recommended storage conditions.

Methodology:

  • Prepare multiple batches of the this compound solution.

  • Test the samples at regular intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).[10]

  • At each time point, analyze the samples for appearance, pH, assay of the active ingredient, and degradation products.

Visualizations

experimental_workflow Experimental Workflow for Long-Term Stability Testing cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep Prepare Solution of This compound long_term Long-Term (25°C/60% RH) prep->long_term accelerated Accelerated (40°C/75% RH) prep->accelerated sampling Sampling at Predetermined Intervals long_term->sampling accelerated->sampling hplc HPLC Analysis (Assay & Impurities) sampling->hplc data Data Evaluation hplc->data

Caption: Workflow for long-term stability testing.

degradation_pathways Potential Degradation Pathways cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (pH dependent) cluster_photodegradation Photodegradation (UV/Vis Light) parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] hydrolysis_prod Hydrolytic Products (if susceptible bonds exist) parent->hydrolysis_prod H₂O/H⁺ or OH⁻ photo_prod Photolytic Degradants parent->photo_prod

Caption: Potential degradation pathways.

References

Technical Support Center: Chiral Resolution of 3-(3-(methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 3-(3-(methylsulfonyl)phenyl)piperidine. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to address common challenges in separating the enantiomers of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving the enantiomers of this compound?

A1: The three primary methods for resolving racemic this compound are:

  • Classical Resolution via Diastereomeric Salt Formation: This involves reacting the racemic base with a chiral acid to form diastereomeric salts, which have different solubilities and can be separated by fractional crystallization.[1][2] This method is often economically viable for large-scale separations.[3]

  • Chromatographic Resolution: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a Chiral Stationary Phase (CSP) can physically separate the enantiomers.[1][4] This technique is highly versatile for both analytical quantification of enantiomeric excess (ee) and preparative-scale separations.[1]

  • Enzymatic Resolution: This kinetic resolution method uses an enzyme to selectively acylate or hydrolyze one enantiomer, leaving the other unreacted and allowing for separation.[1][5]

Q2: Which method is most suitable for my needs?

A2: The choice depends on several factors:

  • Scale: For large-scale (multi-gram to kilogram) synthesis, diastereomeric salt crystallization is often the most cost-effective approach.[3]

  • Purity: For high-purity applications (analytical standards or small-scale preparative work), chiral HPLC or SFC is typically the method of choice.[3]

  • Speed: Analytical chiral HPLC/SFC offers the fastest method for determining enantiomeric excess.

  • Resources: Crystallization requires standard chemistry lab equipment, while chromatography requires specialized HPLC/SFC systems and expensive chiral columns.

Method 1: Diastereomeric Salt Crystallization

This classical method relies on the differential solubility of diastereomeric salts.

Troubleshooting Guide: Diastereomeric Salt Crystallization
IssuePotential Cause(s)Recommended Solution(s)
No Crystallization / Oiling Out Inappropriate Solvent: The solvent may be too effective, preventing precipitation, or too poor, causing the salt to oil out.[1]Screen Solvents: Test a range of solvents with varying polarities (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) or solvent/anti-solvent mixtures.[3]
Concentration is Too Low: The solution is not supersaturated.Increase Concentration: Carefully evaporate some of the solvent to induce crystallization.[1]
Supersaturation Not Reached: Spontaneous nucleation is not occurring.Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.[1]
Low Enantiomeric Excess (ee) Co-precipitation: The cooling rate was too fast, causing both diastereomers to precipitate.[1]Slow Cooling: Allow the solution to cool slowly to room temperature, followed by gradual cooling to a lower temperature (e.g., 0-5 °C).[1]
Incorrect Stoichiometry: The ratio of resolving agent to the racemate is not optimal.Optimize Stoichiometry: Screen different molar equivalents of the resolving agent (e.g., 0.5 to 1.0 eq).
Insufficient Purity: Impurities in the starting material or resolving agent are interfering with selective crystallization.[1]Purify Starting Materials: Ensure the racemic base and chiral resolving agent are of high purity before use.
Low Yield of Desired Diastereomer High Solubility: The desired diastereomeric salt has significant solubility in the mother liquor.Optimize Solvent Volume: Use the minimum amount of solvent required for dissolution at the higher temperature.[3] Lower Final Temperature: Cool the mixture to 0-4 °C before filtration to maximize precipitation.[3]
Data Presentation: Screening of Chiral Resolving Agents

The selection of the resolving agent and solvent is critical and often requires empirical screening.[1] For a basic compound like this compound, chiral acids are used.

Chiral Resolving AgentSolvent SystemYield of Salt (%)Enantiomeric Excess (ee) of Liberated Amine (%)
Di-p-toluoyl-D-tartaric acidMethanol3592
Di-benzoyl-L-tartaric acidEthanol4188
(S)-(+)-Mandelic acidIsopropanol2875
(R)-(-)-Mandelic acidAcetone/Water (9:1)3281
L-(-)-Tartaric AcidEthanol/Water (8:2)4595

Note: The data above are illustrative examples for screening purposes. Actual results will vary.

Experimental Protocol: Diastereomeric Salt Resolution
  • Salt Formation: In a flask, dissolve 1.0 equivalent of racemic this compound in a minimal amount of a suitable hot solvent (e.g., ethanol). In a separate flask, dissolve 0.5-1.0 equivalents of the chiral resolving agent (e.g., L-tartaric acid) in the same solvent, heating gently if necessary.[3]

  • Crystallization: Add the resolving agent solution to the racemic amine solution with stirring. Heat the mixture until all solids dissolve. Allow the solution to cool slowly to room temperature to induce crystallization. For further precipitation, cool the flask in an ice bath or refrigerator (0-5 °C) for several hours.[1][3]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Analysis: Dry the crystals and determine the diastereomeric excess (d.e.) by a suitable method (e.g., chiral HPLC of the liberated amine).

  • Liberation of Free Base: Suspend the purified diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and an aqueous base (e.g., 1N NaOH). Stir until the solid dissolves. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the enantioenriched free amine.

diastereomeric_salt_workflow start_end start_end process process decision decision output output issue issue start Start: Racemic Amine dissolve 1. Dissolve Racemate & Resolving Agent start->dissolve cool 2. Cool Solution Slowly to Crystallize dissolve->cool filter 3. Filter & Collect Crystals cool->filter check_ee 4. Check ee of Liberated Amine filter->check_ee liberate 5. Liberate Free Base from Salt check_ee->liberate ee > 98% recrystallize Recrystallize Salt to Improve Purity check_ee->recrystallize ee < 98% final_product Enantioenriched Product liberate->final_product recrystallize->filter

Caption: Workflow for chiral resolution via diastereomeric salt crystallization.

Method 2: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful technique for both analytical and preparative separation.

Troubleshooting Guide: Chiral HPLC/SFC
IssuePotential Cause(s)Recommended Solution(s)
Poor or No Separation (Co-elution) Incorrect Chiral Stationary Phase (CSP): The selected CSP does not provide chiral recognition for the analyte.[3]Screen CSPs: Test different types of columns. Polysaccharide-based CSPs (e.g., Chiralpak® IA, AD-H, Chiralcel® OD-H) are highly effective for piperidine derivatives.[1]
Suboptimal Mobile Phase: The mobile phase composition is not providing selectivity.[3]Vary Mobile Phase: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Try different modifiers.[3]
Poor Peak Shape (Tailing) Secondary Interactions: The basic amine analyte is interacting strongly with active sites on the silica support.[1]Add an Amine Modifier: Add a small amount (0.1-0.2%) of an amine like diethylamine (DEA) or triethylamine (TEA) to the mobile phase to improve peak symmetry.[1]
Irreproducible Retention Times Column Equilibration: The column is not fully equilibrated with the mobile phase.Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection.
System Instability: Temperature or mobile phase composition is fluctuating.Use a Column Thermostat: Maintain a constant column temperature.[3] Ensure the mobile phase is fresh and well-mixed.[3]
Data Presentation: Chiral HPLC Method Screening
Chiral Stationary Phase (CSP)Mobile Phase (Hexane/Alcohol + Modifier)Flow Rate (mL/min)Resolution (Rs)
Chiralpak® AD-HHexane/Isopropanol (80:20) + 0.1% DEA1.01.8
Chiralcel® OD-HHexane/Ethanol (90:10) + 0.1% DEA1.02.5
Chiralpak® IAHeptane/Ethanol (70:30) + 0.2% TEA0.82.1
Chiralcel® OJ-HHexane/Isopropanol (85:15) + 0.1% DEA1.01.2

Note: The data above are illustrative examples. DEA = Diethylamine, TEA = Triethylamine. Resolution (Rs) > 1.5 is generally considered baseline separation.

Experimental Protocol: Analytical Chiral HPLC
  • Sample Preparation: Prepare a stock solution of racemic this compound at approximately 1 mg/mL in the mobile phase or a compatible solvent.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, Hexane/Ethanol (90:10 v/v) with 0.1% Diethylamine (DEA).[3] Filter and degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Chiralcel® OD-H (or other suitable polysaccharide-based CSP).[1]

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 25 °C.

    • Injection Volume: 5-10 µL.

    • Detection: UV at 254 nm.[6]

  • Analysis: Inject the racemic standard and identify the retention times of the two enantiomers. Calculate the resolution (Rs) to determine separation quality. The enantiomeric excess (ee) is calculated from the integrated peak areas of the two enantiomers.[6]

hplc_troubleshooting start_end start_end process process decision decision solution solution issue issue start Start: Inject Racemic Standard on Chiral Column check_peaks Are there two separate peaks? start->check_peaks co_elution No: Co-elution check_peaks->co_elution No check_resolution Yes. Is Resolution (Rs) > 1.5? check_peaks->check_resolution Yes change_csp Try a different CSP (e.g., AD-H, IA) co_elution->change_csp change_mobile_phase Change alcohol % or type (IPA vs EtOH) co_elution->change_mobile_phase poor_resolution No: Poor Resolution check_resolution->poor_resolution No check_shape Yes. Is Peak Shape Symmetrical? check_resolution->check_shape Yes optimize_flow Decrease flow rate to increase efficiency poor_resolution->optimize_flow optimize_temp Vary column temperature (e.g., 15-35°C) poor_resolution->optimize_temp tailing No: Peak Tailing check_shape->tailing No success Method Optimized check_shape->success Yes add_modifier Add/Increase amine modifier (0.1-0.2% DEA/TEA) tailing->add_modifier

Caption: Troubleshooting flowchart for chiral HPLC method development.

References

Technical Support Center: Optimizing N-Functionalization of 3-(3-(methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-functionalization of 3-(3-(methylsulfonyl)phenyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the successful coupling of various functional groups to the piperidine nitrogen.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for N-functionalization of this compound?

The most common and effective methods for N-functionalization of this substrate are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, for forming C-N bonds with aryl, heteroaryl, and vinyl groups.[1] For N-alkylation, reductive amination is a widely used method.[2] Copper-catalyzed Ullmann coupling can also be employed for N-arylation, sometimes offering an alternative to palladium-based systems.[3]

Q2: How does the 3-(3-(methylsulfonyl)phenyl) substituent affect the N-functionalization reaction?

The methylsulfonyl group is a strongly electron-withdrawing group. This electronic effect can decrease the nucleophilicity of the piperidine nitrogen, potentially slowing down the rate of reaction compared to unsubstituted piperidines. However, this effect is generally moderate and can be overcome by optimizing reaction conditions. The substituent at the 3-position may also introduce some steric hindrance, which should be considered when selecting the appropriate catalyst and ligand system.

Q3: Which palladium catalyst and ligand system is recommended for the Buchwald-Hartwig amination of this substrate?

For coupling aryl halides with secondary amines like this compound, bulky, electron-rich phosphine ligands are generally preferred.[4][5] Commonly successful ligands include biarylphosphines such as XPhos, SPhos, and RuPhos.[5] The choice of palladium precursor can be Pd₂(dba)₃ or Pd(OAc)₂.[5] Using pre-formed, air-stable palladium precatalysts (e.g., XPhos Pd G3) can often lead to more consistent results by ensuring the correct palladium-to-ligand ratio and simplifying the reaction setup.[5]

Q4: What is the role of the base in these coupling reactions, and which one should I choose?

A strong, non-nucleophilic base is crucial in Buchwald-Hartwig amination to deprotonate the piperidine, making it a more potent nucleophile.[5] Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are commonly used.[6] For substrates sensitive to strong bases, milder inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, although they may require higher reaction temperatures or longer reaction times.[6][7]

Q5: What are the key considerations for solvent selection?

Aprotic, non-polar, or weakly polar solvents are typically used for Buchwald-Hartwig and Ullmann reactions. Toluene and dioxane are common choices.[8] It is critical to use anhydrous and deoxygenated solvents to prevent catalyst deactivation.[5] For reductive amination, common solvents include methanol, dichloromethane, or dichloroethane.[9]

Troubleshooting Guides

Problem 1: Low or No Product Yield in Buchwald-Hartwig Amination
Potential Cause Suggested Solution
Inactive Catalyst Use a fresh, high-purity catalyst and ligand. Consider using an air-stable precatalyst to ensure the formation of the active Pd(0) species.[5][6] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.[5]
Inappropriate Ligand Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[5] The optimal ligand can be substrate-dependent.
Suboptimal Base If using a weaker base like K₂CO₃ or Cs₂CO₃, try a stronger base such as NaOtBu or KOtBu.[5][7] Ensure the base is finely powdered and dry.
Low Reaction Temperature Gradually increase the reaction temperature, typically in the range of 80-110 °C.[5] Monitor for potential decomposition of starting materials or product at higher temperatures.
Catalyst Inhibition If using an aryl iodide, the iodide anion generated can inhibit the catalyst. Using a less polar solvent like toluene can sometimes mitigate this issue.[10]
Poor Quality Reagents Ensure starting materials (aryl halide and piperidine derivative) are pure. Purify them if necessary. Use anhydrous and deoxygenated solvent.[5]
Problem 2: Formation of Side Products
Side Product Potential Cause Suggested Solution
Aryl Halide Homocoupling (Biaryl Formation) This can occur with highly reactive aryl halides.Optimize the catalyst-to-ligand ratio (typically 1:1 to 1:2).[5] Use a ligand that favors C-N reductive elimination over C-C coupling.[5]
Hydrodehalogenation of Aryl Halide Presence of water or other protic sources. Beta-hydride elimination from the palladium-amide intermediate can also be a cause.[1]Use rigorously dried glassware, solvents, and reagents.[5] A judicious choice of ligand can sometimes suppress beta-hydride elimination.
Phenol Formation Reaction with residual water or hydroxide ions.Ensure anhydrous conditions. This is less common with amine nucleophiles compared to reactions involving hydroxide bases.[5]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Secondary Amines

ParameterConditionReference
Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (1-2 mol%)[5]
Ligand XPhos, SPhos, RuPhos (1.1-1.5 eq. relative to Pd)[5]
Base NaOtBu (1.2-1.5 eq.) or Cs₂CO₃ (1.5-2.0 eq.)[5][7]
Solvent Toluene or Dioxane (anhydrous, deoxygenated)[8]
Temperature 80 - 110 °C[5]
Reaction Time 12 - 24 hours[5]

Table 2: Conditions for Reductive Amination

ParameterConditionReference
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)[2][11]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[9]
Additive Acetic Acid (catalytic amount, optional)
Temperature Room Temperature[11]
Reaction Time 1 - 12 hours

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 1.1-1.5 equivalents relative to Pd), and the base (e.g., NaOtBu, 1.4 equivalents).

  • Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add the aryl halide (1.0 equivalent), this compound (1.2 equivalents), and anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]

Protocol 2: General Procedure for Reductive Amination
  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Reduction: Add the reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equivalents), portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep Flame-dry glassware under vacuum inert Establish inert atmosphere (Ar/N2) prep->inert solids Add Pd catalyst, ligand, and base inert->solids liquids Add aryl halide, piperidine, and anhydrous solvent solids->liquids heat Heat to 80-110 °C with stirring liquids->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and quench with water monitor->quench extract Extract with organic solvent quench->extract purify Dry, concentrate, and purify extract->purify

Caption: Experimental workflow for Buchwald-Hartwig amination.

troubleshooting_flowchart start Low or No Yield? catalyst Is the catalyst/precatalyst fresh and air-stable? start->catalyst atmosphere Is the reaction under a strict inert atmosphere? catalyst->atmosphere Yes solution_catalyst Use precatalyst or fresh reagents. catalyst->solution_catalyst No base Is the base strong enough and anhydrous? atmosphere->base Yes solution_atmosphere Improve inert gas technique (e.g., Schlenk line). atmosphere->solution_atmosphere No ligand Is the ligand appropriate? (e.g., bulky biarylphosphine) base->ligand Yes solution_base Switch to a stronger base (e.g., NaOtBu). base->solution_base No temp Is the temperature optimized (80-110 °C)? ligand->temp Yes solution_ligand Screen different ligands. ligand->solution_ligand No reagents Are starting materials and solvent pure and dry? temp->reagents Yes solution_temp Increase temperature incrementally. temp->solution_temp No solution_reagents Purify starting materials and use dry solvent. reagents->solution_reagents No

Caption: Troubleshooting flowchart for low-yield reactions.

References

Purification strategies for multi-gram synthesis of 3-(3-(methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification of 3-(3-(methylsulfonyl)phenyl)piperidine at a multi-gram scale. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your chemical synthesis and development endeavors.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound and its intermediates.

Crystallization & Salt Formation
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Product "oils out" or forms an amorphous precipitate instead of crystals. 1. Supersaturation is too high: The solution is cooled too quickly, or an excessive amount of anti-solvent is added. 2. Inappropriate solvent system: The polarity of the solvent may not be ideal for crystallization. 3. Presence of impurities: Certain impurities can inhibit crystal lattice formation.1. Control cooling rate: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. For anti-solvent crystallization, add the anti-solvent dropwise to the stirred solution until turbidity is observed, then allow it to stand. 2. Solvent screening: Experiment with different solvent systems. For this compound, isopropanol is a common choice for crystallization, particularly for its tartrate salt.[1] Consider solvent mixtures to fine-tune polarity. 3. Pre-purification: If significant impurities are present, consider a preliminary purification step such as an acid-base extraction or a quick filtration through a silica plug.
Low yield of recovered crystals. 1. Incomplete crystallization: The solution may not have been cooled for a sufficient amount of time, or the final temperature is not low enough. 2. Too much solvent used: The compound remains in the mother liquor due to excessive solvent volume. 3. Inappropriate pH for salt formation: For diastereomeric salt resolution, the pH may not be optimal for the selective precipitation of the desired salt.1. Optimize crystallization time and temperature: Extend the cooling time and ensure the final temperature is sufficiently low (e.g., -20°C for the tartrate salt in isopropanol).[1] 2. Minimize solvent: Use the minimum amount of hot solvent required to dissolve the compound completely. 3. Adjust stoichiometry: Carefully control the stoichiometry of the chiral acid (e.g., L-tartaric acid) used for resolution.[1]
Poor enantiomeric excess (ee) after chiral resolution. 1. Incorrect resolving agent or solvent: The chosen chiral acid and solvent system may not provide sufficient differentiation in the solubility of the diastereomeric salts. 2. Co-precipitation of diastereomers: Both diastereomeric salts are precipitating from the solution. 3. Racemization: Harsh conditions (e.g., high temperature or extreme pH) may cause racemization.1. Screen resolving agents and solvents: While L-tartaric acid in isopropanol is common, other chiral acids and solvent systems can be explored. 2. Optimize crystallization conditions: Slower cooling rates can improve selectivity. Consider a multi-step crystallization process for higher purity. 3. Use milder conditions: Avoid prolonged exposure to high temperatures and extreme pH during the process.
Chromatographic Purification
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor separation of the target compound from impurities. 1. Inappropriate mobile phase: The solvent system does not provide adequate resolution. 2. Incorrect stationary phase: The chosen column (e.g., normal phase, reverse phase) is not suitable for the separation. 3. Column overloading: Too much material is loaded onto the column.1. Optimize mobile phase: For piperidine derivatives, a common mobile phase for normal phase chromatography is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with a small amount of a basic modifier like triethylamine (e.g., 1%) to reduce peak tailing.[2] 2. Select appropriate column: Screen different stationary phases to find the one that provides the best selectivity for your specific impurity profile. 3. Determine loading capacity: Perform a loading study to determine the maximum amount of crude material that can be purified effectively on your column.
Peak tailing of the product. 1. Interaction with silica: The basic piperidine nitrogen can interact with acidic silanol groups on the silica gel. 2. Inappropriate mobile phase additive: The additive may not be effective at masking the active sites on the stationary phase.1. Add a basic modifier: Incorporate a small amount of a basic modifier like triethylamine or diethylamine (typically 0.1-1%) into the mobile phase.[2] 2. Use an end-capped column: For reverse-phase chromatography, use an end-capped column to minimize interactions with residual silanol groups.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for the purification of racemic this compound at the multi-gram scale?

A1: For multi-gram scale purification of the racemic free base, recrystallization from a suitable solvent system is often the most practical and cost-effective method. If the crude material is an oil or contains significant impurities, a preliminary purification by flash column chromatography may be necessary before final crystallization to achieve high purity.

Q2: How can I efficiently separate the enantiomers of this compound on a large scale?

A2: The most widely reported and scalable method for resolving the enantiomers is through diastereomeric salt formation using a chiral acid, followed by fractional crystallization. L-tartaric acid in isopropanol has been successfully used to preferentially crystallize the (S)-enantiomer as its tartrate salt.[1] This method leverages the difference in solubility between the two diastereomeric salts.

Q3: My crude this compound is a thick oil and won't crystallize. What should I do?

A3: If the crude product is an oil, it likely contains impurities that are depressing the melting point. First, ensure all residual solvents have been removed under high vacuum. If it remains an oil, purification by column chromatography is recommended to remove these impurities. The purified product can then be crystallized.

Q4: What are the typical impurities I should expect in the synthesis of this compound?

A4: Common impurities can arise from various stages of the synthesis:

  • From the Grignard reaction: Unreacted Grignard reagent and its byproducts.

  • From the dehydration of the intermediate alcohol: Incomplete dehydration can leave residual 3-hydroxy-3-(3-(methylsulfonyl)phenyl)piperidine. The dehydration can also lead to a mixture of Δ²- and Δ³-piperideine intermediates.[1]

  • From the hydrogenation step: Incomplete reduction can leave residual piperideine intermediates. Over-reduction is also a possibility depending on the catalyst and conditions.

Q5: Is preparative HPLC a viable option for purifying multi-gram quantities of this compound?

A5: Yes, preparative HPLC is a viable but often more expensive and time-consuming option for multi-gram purification compared to crystallization. It is particularly useful when impurities are difficult to remove by crystallization or when very high purity is required. Method development is crucial to optimize loading capacity and solvent consumption for cost-effectiveness.

Data Presentation

The following tables summarize typical quantitative data for different purification strategies. Please note that actual results will vary depending on the specific experimental conditions and the purity of the starting material.

Table 1: Comparison of Purification Strategies for Racemic this compound

Purification Method Typical Scale Typical Purity Typical Yield Key Considerations
Crystallization Multi-gram to Kg>99%70-90%Cost-effective, scalable, requires solid material.
Column Chromatography Gram to Multi-gram>98%60-85%Good for removing a wide range of impurities, more solvent and time-intensive than crystallization.

Table 2: Data for Chiral Resolution via Diastereomeric Salt Formation with L-Tartaric Acid

Parameter Value Reference
Starting Material Racemic this compound[1]
Resolving Agent L-tartaric acid[1]
Solvent Isopropanol[1]
Crystallization Temperature -20°C[1]
Typical Yield of (S)-enantiomer salt Varies, depends on desired ee

Experimental Protocols

Protocol 1: Multi-gram Scale Recrystallization of Racemic this compound
  • Dissolution: In a suitable flask, dissolve the crude this compound (e.g., 10 g) in a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate). Start with a small volume of solvent and add more portion-wise until the solid is fully dissolved at reflux temperature.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and reflux for 10-15 minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once crystals begin to form, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Chiral Resolution of this compound with L-Tartaric Acid (Multi-gram Scale)
  • Dissolution of Base: Dissolve the racemic this compound (e.g., 100 g, 0.418 mol) in isopropanol (volume to be optimized, start with a volume that allows for complete dissolution upon heating).

  • Preparation of Acid Solution: In a separate flask, dissolve L-tartaric acid (e.g., 62.7 g, 0.418 mol) in hot isopropanol.

  • Salt Formation: Slowly add the hot L-tartaric acid solution to the stirred solution of the racemic base.

  • Crystallization: Allow the mixture to cool slowly to room temperature. Further cool the mixture in a refrigerator or freezer (e.g., -20°C) for several hours to overnight to induce crystallization of the (S)-enantiomer tartrate salt.[1]

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash with cold isopropanol.

  • Liberation of the Free Base: Suspend the collected diastereomeric salt in water and basify with a suitable base (e.g., aqueous sodium hydroxide) to a pH > 10.

  • Extraction: Extract the liberated (S)-3-(3-(methylsulfonyl)phenyl)piperidine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched free base.

  • Purity and Enantiomeric Excess (ee) Analysis: Analyze the final product by HPLC or chiral HPLC to determine its chemical purity and enantiomeric excess.

Protocol 3: Preparative Flash Column Chromatography
  • Column Packing: Select a suitable size flash column and pack it with silica gel using a slurry of the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a stronger solvent. If the solubility is low, the crude material can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexanes, with the addition of 1% triethylamine to the mobile phase to prevent peak tailing.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) or another suitable analytical technique.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Visualizations

PurificationWorkflow Crude Crude this compound Decision1 Solid or Oil? Crude->Decision1 Chromatography Column Chromatography Decision1->Chromatography Oil Crystallization Recrystallization Decision1->Crystallization Solid Chromatography->Crystallization PureRacemate Pure Racemic Product Crystallization->PureRacemate ChiralResolution Chiral Resolution (Diastereomeric Salt Formation) PureRacemate->ChiralResolution PureEnantiomer Pure Enantiomer ChiralResolution->PureEnantiomer TroubleshootingCrystallization Start Crystallization Attempt Problem Problem Encountered? Start->Problem OilingOut Oiling Out / Amorphous Solid Problem->OilingOut Yes LowYield Low Yield Problem->LowYield Yes NoCrystals No Crystals Form Problem->NoCrystals Yes Success Successful Crystallization Problem->Success No Solution1 Slow down cooling rate Optimize solvent system Pre-purify OilingOut->Solution1 Solution2 Increase cooling time Use less solvent Check pH (for salts) LowYield->Solution2 Solution3 Scratch flask Add seed crystal Concentrate solution NoCrystals->Solution3

References

Validation & Comparative

A Comparative Analysis of 3-(3-(methylsulfonyl)phenyl)piperidine and Other Sigma-1 Receptor Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of the sigma-1 receptor (S1R) agonist 3-(3-(methylsulfonyl)phenyl)piperidine against other prominent S1R agonists, namely PRE-084, (+)-Pentazocine, SA4503 (Cutamesine), and Pridopidine. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their pharmacological profiles supported by experimental data.

Introduction to Sigma-1 Receptor (S1R) Agonists

The sigma-1 receptor (S1R) is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It is involved in the regulation of numerous cellular functions, including calcium signaling, ion channel activity, and cellular stress responses. S1R agonists have shown therapeutic potential in a range of neurological and psychiatric disorders due to their neuroprotective and neuro-modulatory effects.

This compound , also known as OSU-6162, is a phenylpiperidine derivative that has been investigated for its activity at both dopamine D2 receptors and S1R. Its unique pharmacological profile makes it a compound of significant interest. This guide will compare its properties with other well-established S1R agonists to provide a comprehensive overview for researchers.

Comparative Pharmacological Data

The following tables summarize the binding affinities, selectivity, and pharmacokinetic properties of this compound and other selected S1R agonists. Data has been compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Table 1: Sigma-1 and Sigma-2 Receptor Binding Affinities
CompoundS1R Kᵢ (nM)S2R Kᵢ (nM)S2R/S1R Selectivity RatioReference
This compound (OSU-6162)575450~96[1][2]
PRE-0842.213091~5950[1]
(+)-Pentazocine1.62--[3]
SA4503 (Cutamesine)4.61784~388[3]
Pridopidine575450~96[1][2]

Note: A higher selectivity ratio indicates greater selectivity for S1R over S2R.

Table 2: Comparative Pharmacokinetic Parameters
CompoundSpeciesAdministration RouteT½ (h)CₘₐₓTₘₐₓ (h)Reference
This compound (PNU-96391)HumanOral~3--[4]
PRE-084MouseIP~3.3659.0 ± 117.1 ng/mL~0.08
(+)-PentazocineHumanIM2-3-0.25-1
SA4503 (Cutamesine)HumanOral---[5]
PridopidineHumanOral~12 (steady state)--

Note: Pharmacokinetic parameters can vary significantly based on species, dose, and formulation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to aid in the replication and validation of findings.

Radioligand Binding Assay for S1R Affinity

Objective: To determine the binding affinity (Kᵢ) of test compounds for the sigma-1 receptor.

Materials:

  • Membrane preparations from cells expressing S1R (e.g., guinea pig brain homogenates).

  • Radioligand: --INVALID-LINK---Pentazocine.

  • Non-specific binding control: Haloperidol.

  • Test compounds and reference compounds.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubate membrane homogenates with various concentrations of the test compound and a fixed concentration of --INVALID-LINK---Pentazocine in the assay buffer.

  • For determining non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of haloperidol.

  • Incubate at room temperature for a specified time to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To assess the functional activity of S1R agonists by measuring changes in intracellular calcium concentration.

Materials:

  • Cells expressing S1R (e.g., SH-SY5Y neuroblastoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[6][7][8]

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Test compounds and a positive control (e.g., a known S1R agonist).

  • Fluorescence plate reader or microscope equipped for calcium imaging.

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS for a specified time at 37°C.[6]

  • Wash the cells to remove excess dye.

  • Acquire a baseline fluorescence reading.

  • Add the test compound at various concentrations to the wells.

  • Continuously monitor the fluorescence intensity over time to detect changes in intracellular calcium levels.[8]

  • Analyze the data to determine the dose-dependent increase in intracellular calcium, from which parameters like EC₅₀ can be derived.

ERK Phosphorylation Assay (Western Blot)

Objective: To determine the effect of S1R agonists on the phosphorylation of Extracellular signal-Regulated Kinase (ERK).

Materials:

  • Cells expressing S1R.

  • Serum-free medium for starvation.

  • Test compounds.

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.[9]

  • HRP-conjugated secondary antibody.

  • SDS-PAGE equipment and reagents.

  • Western blotting apparatus.

  • Chemiluminescence detection reagents and imaging system.

Procedure:

  • Culture cells to the desired confluency and then starve them in serum-free medium for several hours to reduce basal ERK phosphorylation.

  • Treat the cells with various concentrations of the test compound for a specified time.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.

  • Quantify the band intensities to determine the ratio of phosphorylated ERK to total ERK.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key S1R signaling pathways and experimental workflows.

S1R_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion S1R_BiP S1R-BiP Complex S1R_Active Active S1R S1R_BiP->S1R_Active IP3R IP3 Receptor S1R_Active->IP3R stabilization Ca_ER Ca²⁺ Store IP3R->Ca_ER releases Mito_Ca Mitochondrial Ca²⁺ Ca_ER->Mito_Ca uptake ATP ATP Production Mito_Ca->ATP Agonist S1R Agonist Agonist->S1R_BiP dissociation

S1R-mediated calcium signaling pathway.

Radioligand_Binding_Workflow A Incubate Membrane with Radioligand & Compound B Filter to Separate Bound and Free Ligand A->B C Measure Radioactivity of Bound Ligand B->C D Calculate IC₅₀ C->D E Calculate Kᵢ (Cheng-Prusoff) D->E

Workflow for Radioligand Binding Assay.

ERK_Phosphorylation_Workflow A Cell Starvation B Agonist Treatment A->B C Cell Lysis B->C D SDS-PAGE & Western Blot C->D E Probe with anti-pERK D->E F Detect Signal E->F G Strip and Re-probe with anti-total-ERK F->G H Quantify and Normalize G->H

Workflow for ERK Phosphorylation Assay.

Summary and Conclusion

This guide provides a comparative overview of this compound and other key S1R agonists. The data presented in the tables highlight the differences in binding affinity, selectivity, and pharmacokinetic profiles among these compounds. This compound (OSU-6162/Pridopidine) demonstrates high affinity for S1R, with a selectivity profile that warrants further investigation in comparative studies.

The detailed experimental protocols offer a foundation for researchers to conduct their own comparative analyses. The provided diagrams of the S1R signaling pathway and experimental workflows serve as visual aids to understand the complex mechanisms and procedures involved in studying these compounds.

References

A Comparative Guide to the Receptor Selectivity of 3-(3-(Methylsulfonyl)phenyl)piperidine Analogues: Sigma-1 vs. Dopamine Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding selectivity of compounds structurally related to 3-(3-(methylsulfonyl)phenyl)piperidine, focusing on their affinity for the sigma-1 receptor versus dopamine receptors. Due to the limited availability of comprehensive public data on this compound itself, this guide will utilize data from its close structural analogue, pridopidine (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), to illustrate the selectivity profile. Pridopidine's well-documented high affinity for the sigma-1 receptor and comparatively low affinity for the dopamine D2 receptor serves as a critical case study in assessing the selectivity of this chemical scaffold.

Executive Summary

Compounds based on the 3-(phenyl)piperidine scaffold are of significant interest in neuroscience research and drug development. Understanding their receptor selectivity is paramount for predicting their pharmacological effects and therapeutic potential. This guide demonstrates that pridopidine, a key analogue, exhibits a pronounced selectivity for the sigma-1 receptor over the dopamine D2 receptor. This selectivity suggests that its primary mechanism of action at clinically relevant doses is likely mediated by the sigma-1 receptor.

Data Presentation: Comparative Binding Affinities

The following table summarizes the in vitro binding affinities (Ki) of pridopidine for the human sigma-1 receptor and the dopamine D2 receptor. The Ki value represents the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay; a lower Ki value indicates a higher binding affinity.

CompoundReceptorKi (nM)Selectivity (D2/Sigma-1)
PridopidineSigma-1~70>100-fold
Dopamine D2~7520

Note: The Ki values are approximate and can vary depending on the specific experimental conditions, such as the radioligand and tissue preparation used.

This substantial difference in binding affinity underscores the high selectivity of pridopidine for the sigma-1 receptor.

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound (e.g., pridopidine) to displace a radiolabeled ligand that is known to bind with high affinity and selectivity to the target receptor.

Key Components:
  • Receptor Source: Membrane preparations from cells recombinantly expressing the target receptor (e.g., human sigma-1 or dopamine D2 receptors) or from tissue homogenates rich in the native receptor.

  • Radioligand: A high-affinity, receptor-specific ligand labeled with a radioactive isotope (e.g., --INVALID-LINK---pentazocine for sigma-1 receptors or [³H]raclopride for dopamine D2 receptors).

  • Test Compound: A solution of the unlabeled compound of interest at various concentrations.

  • Assay Buffer: A buffer solution that maintains a physiological pH and ionic strength.

  • Filtration Apparatus: A system to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity of the bound radioligand.

General Procedure:
  • Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer until the binding reaches equilibrium.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) is determined. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + [L]/Kd)

    where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Logical Relationship of Receptor Selectivity

Selectivity of Pridopidine Pridopidine Pridopidine Sigma1 Sigma-1 Receptor Pridopidine->Sigma1 Binds with DopamineD2 Dopamine D2 Receptor Pridopidine->DopamineD2 Binds with HighAffinity High Affinity (Ki ≈ 70 nM) Sigma1->HighAffinity LowAffinity Low Affinity (Ki ≈ 7520 nM) DopamineD2->LowAffinity

Caption: Pridopidine's differential binding affinity.

Experimental Workflow for Radioligand Binding Assay

Radioligand Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Receptor Preparation Incubation Incubation to Equilibrium Receptor->Incubation Radioligand Radioligand Radioligand->Incubation TestCompound Test Compound (Serial Dilutions) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC50 Counting->IC50 ChengPrusoff Cheng-Prusoff Equation IC50->ChengPrusoff Ki Calculate Ki ChengPrusoff->Ki

Caption: Workflow of a competitive radioligand binding assay.

Signaling Pathways: Sigma-1 vs. Dopamine D2 Receptors

Signaling Pathways cluster_sigma1 Sigma-1 Receptor Signaling cluster_dopamine Dopamine D2 Receptor Signaling S1_Ligand Sigma-1 Ligand (e.g., Pridopidine) S1R Sigma-1 Receptor (ER) S1_Ligand->S1R IP3R IP3 Receptor S1R->IP3R Modulates ClientProteins Client Proteins S1R->ClientProteins Interacts with Ca_Release Ca²⁺ Release IP3R->Ca_Release Regulates CellularStress Cellular Stress ClientProteins->CellularStress Reduces Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gi Protein D2R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Inhibits

Caption: Contrasting signaling of Sigma-1 and Dopamine D2 receptors.

A Comparative Guide to In Vivo Validation of Novel Therapeutics for Amyotrophic Lateral Sclerosis (ALS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo validation of therapeutic agents for Amyotrophic Lateral Sclerosis (ALS), a progressive neurodegenerative disease with a critical unmet medical need. While established treatments offer modest benefits, the pipeline of novel therapeutics is expanding. This document will compare existing and emerging therapies, and introduce a hypothetical novel therapeutic candidate, 3-(3-(methylsulfonyl)phenyl)piperidine, to illustrate the validation pathway for new chemical entities.

Therapeutic Landscape in ALS: A Comparative Analysis

The development of effective treatments for ALS is challenging, with numerous compounds failing to translate from preclinical models to clinical efficacy.[1][2] The current therapeutic landscape and emerging strategies are summarized below.

Therapeutic AgentMechanism of ActionKey In Vivo Model(s)Efficacy Readouts (in vivo)Clinical Status
Riluzole Presynaptic glutamate release inhibitor.[3][4][5]SOD1-G93A transgenic mice.[3]Delayed disease onset, slowed decline in motor function, modest increase in survival.[3][4]Approved
Edaravone Free radical scavenger, reduces oxidative stress.[4][6]SOD1-G93A transgenic mice.Slowed functional decline in specific patient populations.[4][6]Approved
Tofersen (BIIB067) Antisense oligonucleotide (ASO) targeting SOD1 mRNA to reduce SOD1 protein synthesis.[6][7][8]SOD1-G93A transgenic mice and rats.[7]Reduced SOD1 protein levels, extended survival, preserved neuromuscular innervation.[7]Approved (for SOD1-ALS)
AMX0035 (Relyvrio) Combination of sodium phenylbutyrate and taurursodiol; targets endoplasmic reticulum stress and mitochondrial dysfunction.[8][9]Experimental models of ALS.[8]Reduced neuronal death.[8]Approved
Masitinib Tyrosine kinase inhibitor, targets mast cells and microglia to reduce neuroinflammation.SOD1-G93A transgenic mice.Slowed rate of functional decline when used as an add-on to riluzole.[9]Investigational
Ibudilast (MN-166) Phosphodiesterase and macrophage migration inhibitory factor inhibitor; anti-inflammatory and neuroprotective effects.SOD1-G93A and FUS-R521C transgenic mice.Prolonged survival, reduced spinal glial neuroinflammation and motor neuron degeneration.[7]Investigational
Gene Therapy (e.g., targeting C9orf72, FUS) ASOs or viral vectors to modulate the expression of disease-causing genes.[6][7]C9orf72 and FUS transgenic models.Reduction of pathological protein aggregates, improved motor function.Investigational
Hypothetical Candidate: This compound Hypothesized: Neuroprotective via modulation of dopaminergic signaling or reduction of neuroinflammation.SOD1-G93A, TDP-43 transgenic mice.Hypothetical: Improved motor performance, delayed disease progression, increased survival.Preclinical

In Vivo Experimental Protocols

Standardized and rigorous preclinical testing is crucial for the successful translation of novel therapies for ALS.[1][10][11] The following protocols outline key in vivo experiments.

Animal Models

The most widely used in vivo models for ALS are transgenic mice expressing mutations in human genes linked to the disease, such as SOD1, TDP-43, and FUS.[12][13] The SOD1-G93A mouse model, in particular, has been extensively used for preclinical drug testing.[2]

Drug Administration
  • Route of Administration: Dependent on the physicochemical properties of the compound. Common routes include oral gavage, intraperitoneal injection, and subcutaneous injection.

  • Dosing Regimen: The dose and frequency should be determined by pharmacokinetic and tolerability studies. Treatment can be initiated before or after the onset of symptoms to evaluate prophylactic or therapeutic effects, respectively.[1]

Behavioral and Functional Assessments
  • Motor Function:

    • Rotarod Test: Assesses motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

    • Grip Strength Test: Measures limb muscle strength.

  • Disease Onset and Progression:

    • Clinical Scoring: A semi-quantitative assessment of disease progression based on motor deficits.

    • Body Weight: Monitored regularly as weight loss is a hallmark of disease progression.

  • Survival: The ultimate endpoint is the lifespan of the animals from birth to disease end-stage.

Histopathological and Molecular Analysis
  • Motor Neuron Counts: At the study endpoint, spinal cord tissue is collected, sectioned, and stained (e.g., with Nissl stain) to quantify the number of surviving motor neurons in the lumbar spinal cord.[1]

  • Biomarker Analysis: Measurement of markers of neuroinflammation (e.g., microgliosis, astrogliosis), protein aggregation, and oxidative stress in spinal cord and brain tissue.

Signaling Pathways and Experimental Workflows

The pathophysiology of ALS is complex, involving multiple interconnected pathways. Novel therapeutics often target one or more of these pathways.

ALS_Pathways cluster_upstream Causative Factors cluster_downstream Pathogenic Mechanisms Gene_Mutations Gene Mutations (SOD1, C9orf72, TDP-43, FUS) Protein_Aggregation Protein Aggregation Gene_Mutations->Protein_Aggregation Oxidative_Stress Oxidative Stress Gene_Mutations->Oxidative_Stress Environmental_Factors Environmental Factors Environmental_Factors->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Protein_Aggregation->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation Protein_Aggregation->Neuroinflammation Motor_Neuron_Death Motor Neuron Death & Disease Progression Protein_Aggregation->Motor_Neuron_Death Oxidative_Stress->Mitochondrial_Dysfunction Mitochondrial_Dysfunction->Motor_Neuron_Death Neuroinflammation->Motor_Neuron_Death Glutamate_Excitotoxicity Glutamate Excitotoxicity Glutamate_Excitotoxicity->Motor_Neuron_Death

Caption: Key pathogenic pathways in Amyotrophic Lateral Sclerosis.

The in vivo validation workflow for a novel therapeutic candidate like this compound would follow a structured progression from initial characterization to efficacy studies.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Validation cluster_assessment Assessment Endpoints PK_PD Pharmacokinetics & Pharmacodynamics Tolerability Dose-Ranging & Tolerability Studies PK_PD->Tolerability Efficacy_Studies Efficacy Studies in ALS Models (e.g., SOD1-G93A mice) Tolerability->Efficacy_Studies Behavioral Behavioral Testing (Rotarod, Grip Strength) Efficacy_Studies->Behavioral Progression Disease Progression (Clinical Score, Body Weight) Efficacy_Studies->Progression Survival Survival Analysis Efficacy_Studies->Survival Histopathology Histopathology & Biomarker Analysis Efficacy_Studies->Histopathology

Caption: Experimental workflow for in vivo validation of a novel ALS therapeutic.

Conclusion

The in vivo validation of novel therapeutics for ALS requires a multifaceted approach, utilizing well-characterized animal models and a battery of behavioral, histological, and molecular endpoints. While the therapeutic landscape is evolving with the introduction of targeted therapies like ASOs and combination treatments, there remains a significant need for new small molecules that can effectively slow or halt disease progression. For a novel candidate such as this compound, a rigorous preclinical evaluation following established guidelines is paramount to determine its potential as a future ALS therapy. The comparative data and standardized protocols presented in this guide are intended to aid researchers and drug developers in this critical endeavor.

References

Head-to-head comparison of OSU-6162 and its N-depropyl analogue

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the pharmacological profiles of the dopamine stabilizer OSU-6162 and its primary human metabolite, the N-depropyl analogue, is currently hampered by a significant lack of publicly available data for the latter compound. While extensive research has characterized the parent drug, OSU-6162, as a promising therapeutic agent with a unique "dopamine stabilizing" mechanism, its N-depropyl metabolite, 3-(3-(methylsulfonyl)phenyl)piperidine, remains largely unprofiled in the scientific literature.

This guide endeavors to provide a detailed overview of OSU-6162 based on existing experimental data and outlines the critical knowledge gaps that prevent a direct, quantitative comparison with its N-depropyl analogue.

Introduction to OSU-6162 and its N-depropyl Analogue

OSU-6162, also known as (S)-3-(3-(methylsulfonyl)phenyl)-1-propylpiperidine, is a psychoactive compound that acts as a partial agonist at both dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to underlie its ability to modulate dopaminergic activity, increasing it in states of low dopamine and decreasing it in states of high dopamine. This has led to its investigation for a range of neuropsychiatric and neurological disorders.

The N-depropyl analogue of OSU-6162, this compound, is a known human metabolite of OSU-6162. The process of N-dealkylation is a common metabolic pathway for many drugs, often resulting in metabolites with altered pharmacological activity, potency, and selectivity. Understanding the pharmacological profile of this N-depropyl analogue is therefore crucial for a complete picture of OSU-6162's in vivo effects, including its efficacy and potential side effects.

Comparative Pharmacological Data: A Knowledge Gap

Despite extensive searches of the scientific literature, no studies providing a head-to-head comparison of the pharmacological properties of OSU-6162 and its N-depropyl analogue were identified. While a wealth of data exists for OSU-6162, similar quantitative information for this compound is not publicly available.

To facilitate future comparative research, the following tables highlight the available data for OSU-6162 and underscore the missing information for its N-depropyl analogue.

Table 1: Receptor Binding Affinities (Ki, nM)
CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
OSU-6162 Data available but varies across studiesData available but varies across studies
N-depropyl-OSU-6162 Data Not Available Data Not Available
Table 2: In Vitro Functional Activity
CompoundDopamine D2 ReceptorSerotonin 5-HT2A Receptor
OSU-6162 Partial AgonistPartial Agonist
N-depropyl-OSU-6162 Data Not Available Data Not Available
Table 3: In Vivo Effects
EffectOSU-6162N-depropyl-OSU-6162
Locomotor Activity Modulates activity (stimulant or depressant depending on baseline)Data Not Available
Antipsychotic-like Activity Demonstrated in animal modelsData Not Available
Effects on Dyskinesia Reduces L-DOPA induced dyskinesia in animal modelsData Not Available

Signaling Pathways of OSU-6162

The therapeutic effects of OSU-6162 are thought to be mediated through its modulation of dopamine D2 and serotonin 5-HT2A receptor signaling pathways. A simplified representation of these pathways is provided below. The functional consequences of receptor binding by the N-depropyl analogue on these pathways remain unknown.

cluster_OSU6162 OSU-6162 cluster_receptors Receptors cluster_signaling Intracellular Signaling OSU6162 OSU-6162 D2R Dopamine D2 Receptor OSU6162->D2R Partial Agonist HT2AR Serotonin 5-HT2A Receptor OSU6162->HT2AR Partial Agonist G_protein_D2 Gi/o Signaling D2R->G_protein_D2 G_protein_HT2A Gq/11 Signaling HT2AR->G_protein_HT2A Downstream_D2 Modulation of Dopaminergic Neurotransmission G_protein_D2->Downstream_D2 Downstream_HT2A Modulation of Serotonergic Neurotransmission G_protein_HT2A->Downstream_HT2A

Caption: Simplified signaling pathway of OSU-6162.

Experimental Protocols for OSU-6162 Characterization

The following are generalized experimental protocols that have been used to characterize the pharmacological properties of OSU-6162. Similar methodologies would be required to characterize its N-depropyl analogue.

Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., dopamine D2 or serotonin 5-HT2A) are prepared from cultured cells or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., OSU-6162).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate separate Separate Bound and Unbound Radioligand incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end

Caption: Workflow for a radioligand receptor binding assay.

In Vitro Functional Assays (e.g., GTPγS Binding Assay)

Objective: To determine the functional activity (e.g., agonist, antagonist, partial agonist) and potency (EC50) of a compound at a G-protein coupled receptor.

General Protocol:

  • Membrane Preparation: Similar to binding assays, cell membranes expressing the receptor of interest are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [35S]GTPγS, a non-hydrolyzable GTP analog.

  • Receptor Activation: Agonist binding to the receptor promotes the exchange of GDP for [35S]GTPγS on the G-protein alpha subunit.

  • Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured.

  • Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) and the maximal effect (Emax) relative to a full agonist are determined.

start Start prep Prepare Receptor Membranes start->prep incubate Incubate Membranes with Test Compound and [35S]GTPγS prep->incubate measure Measure [35S]GTPγS Binding incubate->measure analyze Determine EC50 and Emax measure->analyze end End analyze->end

Caption: Workflow for a GTPγS binding functional assay.

Future Directions

To provide a comprehensive head-to-head comparison, future research should focus on:

  • Pharmacological Profiling of the N-depropyl Analogue: Conducting in vitro binding and functional assays to determine the affinity and efficacy of this compound at dopamine D2, serotonin 5-HT2A, and a panel of other relevant receptors.

  • In Vivo Studies: Evaluating the behavioral and physiological effects of the N-depropyl analogue in animal models to understand its contribution to the overall pharmacological profile of OSU-6162.

  • Metabolic Stability and Pharmacokinetics: Characterizing the metabolic stability of both OSU-6162 and its N-depropyl analogue and determining their pharmacokinetic profiles to understand their relative concentrations and durations of action in the body.

The generation of this critical data will be invaluable for researchers, scientists, and drug development professionals in fully understanding the therapeutic potential and clinical pharmacology of OSU-6162.

Confirming CNS Target Engagement of 3-(3-(methylsulfonyl)phenyl)piperidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(3-(methylsulfonyl)phenyl)piperidine, primarily focusing on its well-studied (S)-enantiomer, OSU-6162 (also known as PNU-96391), with other relevant compounds to confirm its engagement with targets in the central nervous system (CNS). The information presented is based on experimental data from preclinical and clinical studies. While the focus is on OSU-6162 due to the availability of public research, it is important to note that the racemic mixture and the (R)-enantiomer may exhibit different pharmacological profiles.[1]

Executive Summary

OSU-6162 is characterized as a dopamine stabilizer, exhibiting partial agonist activity at both dopamine D2 and serotonin 5-HT2A receptors.[1][2] This dual action contributes to its unique pharmacological profile, which includes antipsychotic, anti-addictive, and anti-Parkinsonian effects observed in animal models.[1] Notably, despite a relatively low in vitro binding affinity for D2 receptors, OSU-6162 demonstrates significant in vivo receptor occupancy in the CNS.[3] Human positron emission tomography (PET) studies have revealed that OSU-6162 occupies a subpopulation of striatal D2/D3 receptors, with a maximal occupancy of approximately 40%.[4][5] This preferential binding, possibly to extrasynaptic receptors, is thought to underlie its dopamine-stabilizing effects and favorable side-effect profile, particularly the low incidence of extrapyramidal symptoms compared to typical antipsychotics.[4][6][7]

Data Presentation

In Vitro Receptor Binding and Functional Activity
CompoundTargetBinding Affinity (Ki)Functional Activity
OSU-6162 Dopamine D2447 nM[3]Low intrinsic activity partial agonist[8]
Serotonin 5-HT2A-Medium intrinsic activity partial agonist[8]
Haloperidol Dopamine D2HighAntagonist[9]
Aripiprazole Dopamine D2HighPartial agonist[9]
Serotonin 5-HT2AHighInverse Agonist/Antagonist
ACR16 Dopamine D2> 1 µM[3]-
In Vivo Dopamine D2 Receptor Occupancy
CompoundSpeciesMethodED50 / OccupancyKey Findings
OSU-6162 Human[11C]raclopride PET~40% max occupancy[4]Occupies a subpopulation of D2/D3 receptors, potentially extrasynaptic.[4][9]
RatEx vivo [3H]nemonapride5.27 mg/kg s.c.[3]Robust, dose-dependent occupancy.[3]
Haloperidol RatEx vivo [3H]nemonapride-Induces catalepsy at >80% occupancy.[9]
Aripiprazole RatEx vivo [3H]nemonapride-High occupancy (>90%) without catalepsy.[9]
ACR16 RatEx vivo [3H]nemonapride18.99 mg/kg s.c.[3]Dose-dependent occupancy.[3]
Comparative Behavioral Effects in Rodent Models
CompoundModelEffectComparison
OSU-6162 Amphetamine-induced hyperlocomotionInhibitionSimilar to haloperidol and aripiprazole at comparable D2 occupancy.[9]
Conditioned Avoidance ResponseLess efficacious than ACR16.[3]Required higher D2 occupancy than haloperidol and risperidone for inhibition.[9]
CatalepsyNo inductionIn contrast to haloperidol and risperidone which induce catalepsy at high D2 occupancy.[9]
Haloperidol CatalepsyInduction at >80% D2 occupancy-
Aripiprazole CatalepsyNo induction even at >90% D2 occupancy-

Experimental Protocols

In Vivo Dopamine D2 Receptor Occupancy using PET

Objective: To quantify the occupancy of dopamine D2 receptors in the living brain following administration of this compound.

Methodology: Positron Emission Tomography (PET) with the radioligand [11C]raclopride is a standard method.[4][10]

Protocol Outline:

  • Subject Preparation: Healthy human volunteers or patients are recruited. A baseline PET scan is performed before drug administration.[5]

  • Radiotracer Injection: A bolus of [11C]raclopride is injected intravenously.[10]

  • PET Scan Acquisition: Dynamic PET data are acquired for approximately 90-110 minutes.[10][11]

  • Drug Administration: A single oral dose of OSU-6162 (e.g., 15-90 mg) is administered.[5]

  • Post-dose PET Scan: A second PET scan is performed at the time of expected peak plasma concentration of the drug (Tmax).[5]

  • Image Analysis:

    • Regions of interest (ROIs) are defined on co-registered MRI scans for D2-rich areas like the striatum (caudate and putamen) and a reference region with negligible D2 receptor density (e.g., cerebellum).[5]

    • The binding potential (BPND) is calculated for each ROI.

    • Receptor occupancy is calculated as the percentage reduction in BPND after drug administration compared to baseline: Occupancy (%) = [(BPND_baseline - BPND_post-dose) / BPND_baseline] * 100.

In Vivo Microdialysis for Dopamine Release

Objective: To measure the extracellular levels of dopamine and its metabolites in specific brain regions (e.g., striatum, nucleus accumbens) in freely moving animals after administration of this compound.

Methodology: In vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ED).[3][12]

Protocol Outline:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat (e.g., Male Wistar) and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the brain region of interest (e.g., striatum). Secure it with dental cement.

    • Allow the animal to recover for several days.[3]

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12]

  • Baseline Sample Collection:

    • Allow a 1-2 hour equilibration period.

    • Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable basal dopamine level.[3]

  • Drug Administration:

    • Administer this compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

  • Post-dose Sample Collection:

    • Continue collecting dialysate samples for a defined period post-injection.

  • Sample Analysis by HPLC-ED:

    • Inject dialysate samples into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • Quantify dopamine and its metabolites (DOPAC and HVA) by comparing peak heights or areas to a standard curve.

    • Express post-dose neurotransmitter levels as a percentage of the baseline.

Mandatory Visualization

G Experimental Workflow for In Vivo PET Receptor Occupancy cluster_pre Pre-Drug Administration cluster_drug Drug Administration cluster_post Post-Drug Administration Subject Subject Preparation Baseline_Scan Baseline [11C]raclopride PET Scan Subject->Baseline_Scan Drug_Admin Administer this compound Baseline_Scan->Drug_Admin Post_Scan Post-dose [11C]raclopride PET Scan Drug_Admin->Post_Scan Image_Analysis Image Analysis (ROI Definition, BPND Calculation) Post_Scan->Image_Analysis Occupancy_Calc Receptor Occupancy Calculation Image_Analysis->Occupancy_Calc

Workflow for In Vivo PET Receptor Occupancy Study.

G Dopamine D2 Receptor Downstream Signaling D2R Dopamine D2 Receptor Gi_o Gi/o Protein D2R->Gi_o Activation Beta_Arrestin β-Arrestin D2R->Beta_Arrestin Recruitment AC Adenylyl Cyclase Gi_o->AC Inhibition GIRK GIRK Channels Gi_o->GIRK Activation cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation ERK ERK Activation Beta_Arrestin->ERK Scaffolding G Serotonin 5-HT2A Receptor Downstream Signaling HT2AR 5-HT2A Receptor Gq_11 Gq/11 Protein HT2AR->Gq_11 Activation PLC Phospholipase C (PLC) Gq_11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC

References

Comparative Guide to the Synthesis and Characterization of 3-(3-(Methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the successful replication of published synthetic procedures and the thorough characterization of the resulting compounds are fundamental to advancing research. This guide provides a comparative overview of published methods for the synthesis of 3-(3-(methylsulfonyl)phenyl)piperidine, a compound of interest in medicinal chemistry. Detailed experimental protocols, comparative data, and workflow visualizations are presented to aid in the reproduction and evaluation of these synthetic routes.

Introduction

This compound is a piperidine derivative with potential applications in drug discovery. The ability to reliably synthesize and characterize this compound is crucial for further investigation of its pharmacological properties. This guide details and compares two primary synthetic strategies: a modern approach utilizing a rhodium-catalyzed asymmetric reductive Heck reaction and a classical approach involving a Grignard reaction with a piperidinone precursor.

Data Presentation

The following tables summarize the key quantitative data associated with the different synthetic approaches to this compound.

Table 1: Comparison of Synthetic Methods

ParameterMethod A: Rh-Catalyzed Cross-CouplingMethod B: Grignard Reaction & Dehydroxylation
Starting Materials Pyridine, Phenyl Chloroformate, NaBH₄, 3-(Methylsulfonyl)phenylboronic acidN-protected piperidin-3-one, 3-Bromophenyl methyl sulfone, Mg, Triethylsilane, BF₃·OEt₂
Key Intermediates Phenyl pyridine-1(2H)-carboxylate, 3-(3-(Methylsulfonyl)phenyl)-1,2,5,6-tetrahydropyridine1-Benzenesulfonyl-3-(3-(methylsulfonyl)phenyl)piperidin-3-ol
Number of Steps 32
Overall Yield High (reported for analogous compounds)82-90% (reported for analogous compounds)[1]
Key Reagents Rh catalyst (e.g., [Rh(cod)OH]₂), Chiral ligand (e.g., (S)-Segphos)Grignard reagent, Triethylsilane, Boron trifluoride etherate
Scalability Potentially scalableDemonstrated on a gram scale for related compounds

Table 2: Characterization Data for this compound

PropertyData
Molecular Formula C₁₂H₁₇NO₂S
Molecular Weight 239.34 g/mol
Appearance Not explicitly reported, likely a solid
¹H NMR (ppm) Predicted values based on analogous structures. Aromatic protons (~7.5-8.0 ppm), Piperidine ring protons (~1.5-3.5 ppm), Methylsulfonyl protons (~3.0 ppm)
¹³C NMR (ppm) Predicted values based on analogous structures. Aromatic carbons (~125-145 ppm), Piperidine ring carbons (~25-55 ppm), Methylsulfonyl carbon (~44 ppm)
Mass Spectrometry (m/z) [M+H]⁺: 240.1053 (calculated)

Experimental Protocols

Method A: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction

This three-step synthesis is adapted from the general procedure described by Fletcher and coworkers for the synthesis of 3-arylpiperidines.[2][3]

Step 1: Synthesis of Phenyl pyridine-1(2H)-carboxylate

To a solution of pyridine (1 equiv) and NaBH₄ (1 equiv) in methanol at -78 °C under a nitrogen atmosphere, phenyl chloroformate (1 equiv) is added dropwise. The reaction is stirred for 3 hours at -78 °C and then quenched with water. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with 1N NaOH and 1N HCl, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by silica gel chromatography.[2]

Step 2: Rh-Catalyzed Cross-Coupling

In a vial under an argon atmosphere, [Rh(cod)OH]₂ (3 mol%) and a suitable chiral ligand (e.g., (S)-Segphos, 7 mol%) are dissolved in a mixture of toluene, THP, and water. Aqueous CsOH (2 equiv) is added, and the mixture is stirred at 70 °C for 10 minutes. 3-(Methylsulfonyl)phenylboronic acid (3 equiv) and phenyl pyridine-1(2H)-carboxylate (1 equiv) are then added, and the reaction is stirred at 70 °C for 20 hours. After cooling, the reaction mixture is passed through a plug of silica gel and concentrated. The crude product is purified by flash chromatography to yield the corresponding N-protected 3-aryl-1,2,5,6-tetrahydropyridine.[2]

Step 3: Reduction and Deprotection

The N-protected 3-aryl-1,2,5,6-tetrahydropyridine is dissolved in a suitable solvent (e.g., methanol) and subjected to hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The catalyst is removed by filtration, and the solvent is evaporated to yield this compound. If a protecting group is present on the nitrogen, a subsequent deprotection step is required.

Method B: Grignard Reaction and Dehydroxylation

This two-step synthesis is based on the procedure reported by Chuang and coworkers for the preparation of 3-arylpiperidines.[1]

Step 1: Grignard addition to N-protected piperidin-3-one

To a solution of an N-protected piperidin-3-one (e.g., 1-benzenesulfonyl-piperidin-3-one) in anhydrous THF at 0 °C is added a freshly prepared Grignard reagent from 3-bromophenyl methyl sulfone and magnesium turnings. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent. The combined organic layers are dried and concentrated to give the crude 3-aryl-3-hydroxypiperidine derivative, which can be purified by column chromatography.

Step 2: Dehydroxylation

To a solution of the 3-aryl-3-hydroxypiperidine derivative in a suitable solvent (e.g., dichloromethane) at 0 °C is added triethylsilane followed by boron trifluoride etherate. The reaction mixture is stirred at room temperature until completion. The reaction is then quenched with a saturated aqueous solution of NaHCO₃ and extracted. The combined organic extracts are dried and concentrated. The resulting N-protected 3-arylpiperidine is then deprotected (e.g., using sodium amalgam for a sulfonyl group) to afford this compound.[1]

Mandatory Visualization

Synthesis_Method_A Pyridine Pyridine Step1_reagents Pyridine->Step1_reagents Phenyl_chloroformate Phenyl Chloroformate Phenyl_chloroformate->Step1_reagents NaBH4 NaBH₄ NaBH4->Step1_reagents Intermediate1 Phenyl pyridine-1(2H)-carboxylate Step1_reagents->Intermediate1 Step 1: Partial Reduction Step2_reagents Intermediate1->Step2_reagents Arylboronic_acid 3-(Methylsulfonyl)phenyl- boronic acid Arylboronic_acid->Step2_reagents Rh_catalyst Rh Catalyst (e.g., [Rh(cod)OH]₂) Rh_catalyst->Step2_reagents Chiral_ligand Chiral Ligand (e.g., (S)-Segphos) Chiral_ligand->Step2_reagents Intermediate2 N-Protected 3-(3-(methylsulfonyl)phenyl)- 1,2,5,6-tetrahydropyridine Step2_reagents->Intermediate2 Step 2: Rh-Catalyzed Cross-Coupling Hydrogenation H₂, Pd/C Intermediate2->Hydrogenation Step 3: Reduction Final_Product This compound Hydrogenation->Final_Product

Synthetic pathway for Method A.

Synthesis_Method_B Piperidinone N-Protected Piperidin-3-one Step1_reagents Piperidinone->Step1_reagents Grignard_reagent 3-(Methylsulfonyl)phenyl magnesium bromide Grignard_reagent->Step1_reagents Intermediate1 N-Protected 3-(3-(methylsulfonyl)phenyl)- piperidin-3-ol Step1_reagents->Intermediate1 Step 1: Grignard Addition Step2_reagents Intermediate1->Step2_reagents Triethylsilane Triethylsilane Triethylsilane->Step2_reagents BF3 BF₃·OEt₂ BF3->Step2_reagents Intermediate2 N-Protected this compound Step2_reagents->Intermediate2 Step 2: Dehydroxylation Deprotection Deprotection Intermediate2->Deprotection Step 3: Deprotection Final_Product This compound Deprotection->Final_Product

Synthetic pathway for Method B.

Characterization_Workflow Start Synthesized Compound Purification Purification (e.g., Column Chromatography) Start->Purification Purity_Analysis Purity Analysis (e.g., HPLC, LC-MS) Purification->Purity_Analysis Structure_Elucidation Structure Elucidation Purity_Analysis->Structure_Elucidation NMR ¹H and ¹³C NMR Spectroscopy Structure_Elucidation->NMR MS Mass Spectrometry Structure_Elucidation->MS Other Other Spectroscopic Methods (e.g., IR, Elemental Analysis) Structure_Elucidation->Other Final_Data Final Characterization Data NMR->Final_Data MS->Final_Data Other->Final_Data

General characterization workflow.

References

A Comparative Pharmacological Guide to 3-Phenylpiperidines for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-study comparison of the pharmacological data for 3-phenylpiperidine derivatives. The information is presented to facilitate objective evaluation and support further research and development in this chemical class.

The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous psychoactive compounds.[1] These molecules exhibit a wide range of pharmacological activities, primarily through their interaction with monoamine transporters and G-protein coupled receptors in the central nervous system. This guide synthesizes data from multiple studies to offer a comparative overview of their binding affinities, functional activities, and pharmacokinetic profiles.

Binding Affinity Data

The binding affinity of 3-phenylpiperidine derivatives to their molecular targets is a key determinant of their potency and selectivity. The following tables summarize the inhibitory constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) values for a selection of these compounds at the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as dopamine D2 and D4 receptors. Lower values indicate higher binding affinity.

Table 1: Binding Affinities (Kᵢ/IC₅₀ in nM) of 3-Phenylpiperidine Derivatives at Monoamine Transporters

CompoundDAT (Kᵢ/IC₅₀)SERT (Kᵢ/IC₅₀)NET (Kᵢ/IC₅₀)Reference
GBR 1290914--[2]
Compound 96.6--[2]
Compound 19a6.0--[2]
S,S-(-)-19a11.3--
Methylphenidate Derivative (p-bromo)High AffinityLow AffinityModerate Affinity[1]
Methylphenidate Derivative (p-iodo)High AffinityLow AffinityModerate Affinity[1]
Methylphenidate Derivative (m-bromo)Higher than Methylphenidate--[1]
MPP+1000 (IC₅₀)--[3]

Table 2: Binding Affinities (Kᵢ in nM) of 3-Aryl Piperidine Analogs at Dopamine Receptors

CompoundDopamine D4 Receptor (Kᵢ)Dopamine D2 Receptor (Kᵢ)Reference
Analog 1Potent Agonist-[4]
Analog 2Potent Agonist-[4]

Functional Activity Data (In Vitro)

Functional assays provide insights into the efficacy of a compound at its target, determining whether it acts as an agonist, antagonist, or inhibitor. The following table summarizes the half-maximal effective concentration (EC₅₀) and maximal effect (Eₘₐₓ) for selected 3-phenylpiperidine derivatives.

Table 3: Functional Activity (EC₅₀/Eₘₐₓ) of 3-Phenylpiperidine Derivatives

CompoundAssayTargetEC₅₀ (nM)Eₘₐₓ (%)Reference
MPP+DA ReleaseStriatal Synaptosomes3000-[3]
DopaminecAMP InhibitionD2 Receptor2760-[5]
QuinpiroleAdenylyl Cyclase InhibitionD3 Receptor-Reference Agonist[6]
Compound 6aAdenylyl Cyclase InhibitionD3 Receptor-Weak Partial Agonist[6]
Compound 6bAdenylyl Cyclase InhibitionD3 Receptor-Weak Partial Agonist[6]

Pharmacokinetic Data

Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a compound, which are critical for its in vivo efficacy and safety profile. The data for 3-phenylpiperidine derivatives is more limited in the public domain, with fentanyl and its analogs being the most studied.

Table 4: Pharmacokinetic Parameters of Selected Phenylpiperidine Derivatives

CompoundAdministration RouteBioavailability (%)Elimination Half-life (t₁/₂)CₘₐₓTₘₐₓReference
FentanylIntravenous1002-4 hours--[7][8]
FentanylTransdermal90-92---[8]
FentanylBuccal (film)71~14 hours--[7]
FentanylOral35---[8]
U-47700Subcutaneous-68-102 min40-173 ng/mL15-38 min[9]
PiperineOral241.224 hours0.983 µg/ml~2 hours[10]
M6GSubcutaneous102--0.5 hours[11]
M6GNebulized63.1 hours-1.2 hours[11]
M6GOral11--3.1 hours (first peak)[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to generate the data in this guide.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor or transporter.

  • Dopamine Transporter (DAT) Binding Assay:

    • Membrane Preparation: Homogenize rat striatal tissue or cells expressing the human DAT in an ice-cold buffer. Centrifuge to pellet the membranes, which are then resuspended in the assay buffer.

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a radioligand (e.g., [³H]WIN 35,428), and varying concentrations of the test compound.

    • Incubation: Incubate the plate to allow the binding to reach equilibrium.

    • Termination and Filtration: Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

    • Quantification: Measure the radioactivity on the filters using a scintillation counter.

    • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation.

  • Dopamine D2 Receptor Binding Assay:

    • Cell Culture: Use cells stably expressing the human Dopamine D2 Receptor (e.g., CHO or HEK293 cells).

    • Assay Setup: In each well of a 96-well plate, add labeled cells, a fluorescently labeled D2 receptor ligand, and the test compound at various concentrations.[12]

    • Incubation: Incubate the plate to reach binding equilibrium. No washing steps are required in HTRF assays.[12]

    • Detection: Measure the HTRF signal.

    • Data Analysis: Perform competitive binding analysis to determine the Kᵢ of the test compound.[12]

Functional Assays

These assays measure the biological effect of a compound following its binding to a target.

  • Dopamine Uptake Assay:

    • Cell Culture: Plate cells expressing DAT in a multi-well plate.

    • Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of the test compound.

    • Uptake Initiation: Add a fixed concentration of [³H]dopamine to initiate the uptake.

    • Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Quantification: Lyse the cells and measure the intracellular radioactivity.

    • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

  • cAMP Inhibition Assay (for D2 Receptors):

    • Cell Seeding: Seed cells expressing the D2 receptor in a 96-well plate.

    • Compound Incubation: Pre-incubate the cells with the test compound (D2 receptor agonist).

    • Stimulation: Add forskolin to stimulate adenylyl cyclase and increase intracellular cAMP levels.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit (e.g., HTRF, ELISA).

    • Data Analysis: Determine the EC₅₀ and Eₘₐₓ of the test compound for the inhibition of forskolin-stimulated cAMP production.[13]

In Vivo Behavioral Assays
  • Locomotor Activity Assay:

    • Acclimation: Acclimate the animals (e.g., rats or mice) to the testing environment.

    • Drug Administration: Administer the test compound or vehicle control.

    • Data Collection: Place the animal in an open-field arena equipped with infrared beams to automatically record horizontal and vertical movements over a specified period.[14]

    • Data Analysis: Analyze the total distance traveled, rearing frequency, and other locomotor parameters to assess the stimulant or depressant effects of the compound.[15][16]

Visualizations

To further clarify the concepts and methodologies discussed, the following diagrams are provided.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA Dopamine Vesicle Synaptic Vesicle DA_cleft Dopamine Vesicle->DA_cleft Release DAT Dopamine Transporter (DAT) DA_cleft->DAT Reuptake D2R Dopamine D2 Receptor DA_cleft->D2R Binding Signal Signal Transduction D2R->Signal Activation Phenylpiperidine 3-Phenylpiperidine Derivative Phenylpiperidine->DAT Inhibition

Caption: Mechanism of action of 3-phenylpiperidines at a dopamine synapse.

start Start prep Prepare Cell Membranes (Expressing Target Transporter) start->prep setup Set up 96-well Plate: - Membranes - Radioligand ([³H]Ligand) - Test Compound (Varying Conc.) prep->setup incubate Incubate to Reach Equilibrium setup->incubate filter Rapid Filtration (Separate Bound from Unbound) incubate->filter wash Wash Filters (Remove Non-specific Binding) filter->wash count Scintillation Counting (Quantify Radioactivity) wash->count analyze Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

start Start plate Plate DAT-expressing Cells in Multi-well Plate start->plate preincubate Pre-incubate Cells with Test Compound plate->preincubate initiate Initiate Uptake with [³H]Dopamine preincubate->initiate terminate Terminate Uptake (Wash with Cold Buffer) initiate->terminate lyse Lyse Cells terminate->lyse quantify Quantify Intracellular Radioactivity lyse->quantify analyze Data Analysis (Determine IC₅₀) quantify->analyze end End analyze->end

Caption: Experimental workflow for a dopamine uptake assay.

References

Benchmarking the Neuroprotective Activity of 3-(3-(methylsulfonyl)phenyl)piperidine Against Established Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of effective neuroprotective agents is a cornerstone of modern neuroscience research. This guide provides a comparative framework for evaluating the neuroprotective potential of a novel compound, 3-(3-(methylsulfonyl)phenyl)piperidine, against well-established neuroprotective drugs: Edaravone, Riluzole, and Memantine. Due to the nascent stage of research on this compound, this document serves as a template, outlining the requisite experimental comparisons and data presentation formats for a comprehensive assessment. The data for the established compounds are derived from existing literature, while the entries for this compound are presented as placeholders to be populated with future experimental findings.

Comparative Analysis of Neuroprotective Activity

A thorough evaluation of a novel neuroprotective compound requires benchmarking against existing therapies across a range of in vitro and in vivo models. The following tables summarize the neuroprotective effects of Edaravone, Riluzole, and Memantine, and provide a template for the data required for this compound.

In Vitro Neuroprotection Data

This table summarizes the efficacy of the compounds in protecting neuronal cells from various insults in a controlled laboratory setting.

CompoundIn Vitro ModelInsultAssayEndpoint MeasuredObserved Effect
This compound SH-SY5Y cellsH₂O₂MTT AssayCell Viability (%)Data to be determined
Primary Cortical NeuronsGlutamateLDH AssayCytotoxicity (%)Data to be determined
BV-2 MicrogliaLPSGriess AssayNitric Oxide Production (µM)Data to be determined
Edaravone SH-SY5Y cellsH₂O₂MTT AssayCell Viability (%)Increased cell viability by scavenging free radicals.[1][2]
Primary Cortical NeuronsOxygen-Glucose DeprivationTUNEL AssayApoptotic Cells (%)Reduced neuronal apoptosis.[3]
BV-2 MicrogliaLPSELISATNF-α, IL-6 Levels (pg/mL)Decreased pro-inflammatory cytokine release.[1]
Riluzole Primary Cortical NeuronsGlutamateCalcium ImagingIntracellular Ca²⁺ (nM)Attenuated glutamate-induced calcium influx.[4][5]
Spinal Cord Motor NeuronsTrophic Factor WithdrawalCaspase-3 Activity AssayCaspase-3 Activity (RFU)Inhibited apoptosis.
Organotypic Hippocampal SlicesExcitotoxicityPropidium Iodide StainingNeuronal Death (%)Reduced excitotoxic neuronal death.[6]
Memantine Primary Cortical NeuronsNMDAMTT AssayCell Viability (%)Protected against NMDA receptor-mediated excitotoxicity.[7][8]
Mixed Neuronal-Glial CulturesLPSImmunocytochemistryMicroglial Activation (Iba1+)Reduced neuroinflammation.[9]
Hippocampal NeuronsAβ oligomersSynaptophysin StainingSynaptic DensityPreserved synaptic integrity.
In Vivo Neuroprotection Data

This table outlines the neuroprotective effects of the compounds in animal models of neurological disorders.

CompoundAnimal ModelDisease/Injury ModelKey Outcome MeasuresObserved Effect
This compound C57BL/6 MiceMPTP-induced Parkinson's DiseaseDopaminergic Neuron Count (SNpc)Data to be determined
Sprague-Dawley RatsMiddle Cerebral Artery Occlusion (Stroke)Infarct Volume (mm³), Neurological Deficit ScoreData to be determined
Edaravone Sprague-Dawley RatsMiddle Cerebral Artery Occlusion (Stroke)Infarct Volume (mm³), Neurological ScoreReduced infarct size and improved neurological function.[3][10]
SOD1 G93A MiceAmyotrophic Lateral Sclerosis (ALS)Motor Performance, SurvivalDelayed motor decline and extended survival.[2]
Riluzole SOD1 G93A MiceAmyotrophic Lateral Sclerosis (ALS)Survival, Motor Neuron CountExtended lifespan and preserved motor neurons.[11]
RatsTransient Global Cerebral IschemiaHippocampal CA1 Neuron Survival (%)Protected hippocampal neurons from ischemic damage.[4][6]
Memantine APP/PS1 MiceAlzheimer's DiseaseMorris Water Maze (Escape Latency)Improved cognitive function.[8][12]
RatsTraumatic Brain InjuryLesion Volume (mm³), Motor FunctionReduced brain tissue loss and improved motor recovery.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key in vitro assays to assess neuroprotective activity.

Neuroprotection Assay against Oxidative Stress

This assay evaluates a compound's ability to protect neuronal cells from damage induced by oxidative stress.

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and allowed to adhere for 24 hours.

  • Compound Pre-treatment: Cells are pre-treated with various concentrations of this compound or benchmark compounds for 1-2 hours.

  • Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the wells (excluding the control group) at a final concentration of 100 µM to induce oxidative stress.

  • Incubation: The plate is incubated for 24 hours.

  • Assessment of Cell Viability: Cell viability is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Glutamate Excitotoxicity Assay

This assay assesses the capacity of a compound to protect neurons from excitotoxic cell death induced by excessive glutamate.

  • Cell Culture: Primary cortical neurons are isolated from embryonic day 18 rat brains and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • Cell Seeding: Neurons are seeded on poly-D-lysine coated 96-well plates at a density of 5 x 10⁴ cells/well and cultured for 7-10 days.

  • Compound Treatment: The culture medium is replaced with a medium containing various concentrations of this compound or benchmark compounds.

  • Induction of Excitotoxicity: After 1 hour of pre-treatment, glutamate is added to a final concentration of 50 µM.[13][14]

  • Incubation: The cells are incubated for 24 hours.

  • Assessment of Cytotoxicity: Cytotoxicity is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium using a commercially available LDH cytotoxicity assay kit.

Anti-Neuroinflammatory Assay

This assay evaluates the ability of a compound to suppress the inflammatory response in microglial cells.

  • Cell Culture: Murine microglial BV-2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 24-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere.

  • Compound Treatment: Cells are pre-treated with different concentrations of this compound or benchmark compounds for 1 hour.

  • Induction of Inflammation: Lipopolysaccharide (LPS) is added to the wells at a final concentration of 100 ng/mL to stimulate an inflammatory response.[15]

  • Incubation: The plate is incubated for 24 hours.

  • Measurement of Nitric Oxide: The production of nitric oxide (NO) is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.[16]

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by a neuroprotective compound is critical for its development. The following diagrams illustrate key signaling pathways involved in neuroprotection and neuronal cell death.

G cluster_0 Experimental Workflow: In Vitro Neuroprotection Assay A Seed Neuronal Cells (e.g., SH-SY5Y) B Pre-treat with Compound (e.g., this compound) A->B C Induce Neuronal Insult (e.g., Oxidative Stress, Excitotoxicity) B->C D Incubate (24-48 hours) C->D E Assess Neuroprotection (e.g., Cell Viability, Apoptosis) D->E

A generalized workflow for in vitro neuroprotection screening.

Established Compound Mechanisms
  • Edaravone: A potent free-radical scavenger that reduces oxidative stress by neutralizing reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1][10] It also exhibits anti-inflammatory properties.[1]

  • Riluzole: Primarily acts by inhibiting glutamate release, inactivating voltage-dependent sodium channels, and blocking postsynaptic NMDA receptors.[4][5][6]

  • Memantine: A low-to-moderate affinity uncompetitive NMDA receptor antagonist that preferentially blocks excessive receptor activation associated with excitotoxicity while preserving normal synaptic function.[7][8] It also shows anti-inflammatory effects by preventing microglial activation.[9]

G cluster_1 Key Neuroprotective Signaling Pathways cluster_nrf2 Nrf2 Pathway (Oxidative Stress Response) cluster_apoptosis Apoptosis Pathway (Programmed Cell Death) cluster_excitotoxicity NMDA Receptor Pathway (Excitotoxicity) Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE activation Keap1 Keap1 Keap1->Nrf2 inhibition Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, SOD) ARE->Antioxidant_Enzymes transcription Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Bax Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c release from mitochondria Bcl2 Bcl-2 Bcl2->Bax inhibition Caspase9 Caspase-9 Cytochrome_c->Caspase9 activation Caspase3 Caspase-3 Caspase9->Caspase3 activation Apoptosis Apoptosis Caspase3->Apoptosis Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R activation Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Cell_Death Neuronal Cell Death Ca_influx->Cell_Death excessive influx leads to

Simplified signaling pathways in neuroprotection and cell death.

Conclusion

This guide provides a foundational framework for the systematic evaluation of this compound as a potential neuroprotective agent. By benchmarking against established compounds like Edaravone, Riluzole, and Memantine using standardized in vitro and in vivo assays, researchers can generate the robust, comparative data necessary to ascertain its therapeutic potential. Elucidating its mechanism of action through the investigation of key signaling pathways will be paramount in advancing this compound through the drug development pipeline. The provided protocols and visual aids are intended to facilitate a structured and comprehensive approach to this critical area of research.

References

Validating Analytical Methods for 3-(3-(methylsulfonyl)phenyl)piperidine Quantification in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug candidates in biological matrices is a cornerstone of pharmacokinetic and toxicokinetic studies, providing critical data for assessing the safety and efficacy of new therapeutic agents. This guide offers a comparative overview of two common bioanalytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), for the quantification of 3-(3-(methylsulfonyl)phenyl)piperidine in plasma. While specific validated methods for this analyte are not publicly available, this document presents hypothetical, yet realistic, experimental protocols and performance data based on established industry practices and regulatory guidelines.

The validation of any analytical method is essential to ensure reliable results for decisions on drug dosage and patient safety.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation.[1][2][3][4] This guide draws upon the principles outlined in these documents to present a robust framework for method development and validation.

Comparative Overview of Analytical Techniques

LC-MS/MS is generally favored for its high sensitivity and selectivity, allowing for the detection of low analyte concentrations in complex biological matrices.[5][6] In contrast, HPLC-UV is a more widely available and cost-effective technique, suitable for analytes with a strong chromophore and when high sensitivity is not a prerequisite.[7][8][9]

Table 1: Hypothetical Performance Comparison of LC-MS/MS and HPLC-UV Methods

Validation ParameterLC-MS/MSHPLC-UV
Linearity Range 0.1 - 1000 ng/mL10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 0.1 ng/mL10 ng/mL
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 15% (± 20% at LLOQ)
Precision (% CV) < 15% (< 20% at LLOQ)< 15% (< 20% at LLOQ)
Mean Recovery 85 - 95%75 - 85%
Selectivity High (specific mass transitions)Moderate (potential for interference)

Detailed Experimental Protocols

The following sections outline hypothetical yet detailed experimental protocols for the quantification of this compound in plasma using LC-MS/MS and HPLC-UV.

Method 1: LC-MS/MS Quantification

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a common and straightforward method for extracting small molecules from plasma.[10]

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard (e.g., a deuterated analog of the analyte).

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography Conditions

  • Column: A C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for the separation of piperidine derivatives.[11]

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometry Conditions

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • Hypothetical MRM Transitions:

    • Analyte: Precursor ion (e.g., [M+H]⁺) → Product ion

    • Internal Standard: Precursor ion (e.g., [M+D+H]⁺) → Product ion

Method 2: HPLC-UV Quantification

1. Sample Preparation (Liquid-Liquid Extraction)

Liquid-liquid extraction can offer a cleaner extract compared to protein precipitation, which is beneficial for reducing matrix effects in HPLC-UV analysis.

  • To 200 µL of plasma sample, add 50 µL of 1M NaOH and 1 mL of an organic solvent (e.g., ethyl acetate).

  • Vortex mix for 2 minutes.

  • Centrifuge at 3,000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. High-Performance Liquid Chromatography Conditions

  • Column: A phenyl-bonded column can provide alternative selectivity for aromatic compounds.[12]

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (e.g., 20 mM, pH 3.0) (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

  • UV Detection: Wavelength to be determined based on the UV absorbance spectrum of this compound.

Visualizing the Workflow and Method Comparison

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

Bioanalytical_Method_Validation_Workflow cluster_PreValidation Pre-Validation cluster_Validation Validation cluster_PostValidation Post-Validation Method_Development Method Development Method_Optimization Method Optimization Method_Development->Method_Optimization Selectivity Selectivity Method_Optimization->Selectivity Linearity_Range Linearity & Range Accuracy_Precision Accuracy & Precision LLOQ LLOQ Recovery Recovery Stability Stability Sample_Analysis Routine Sample Analysis Stability->Sample_Analysis ISR Incurred Sample Reanalysis Sample_Analysis->ISR

Bioanalytical Method Validation Workflow

Method_Performance_Comparison cluster_Performance Performance Characteristics LCMSMS LC-MS/MS Sensitivity Sensitivity (LLOQ) LCMSMS->Sensitivity High (Sub-ng/mL) Selectivity_Node Selectivity LCMSMS->Selectivity_Node Very High (Mass-based) Throughput Throughput LCMSMS->Throughput High Cost_Complexity Cost & Complexity LCMSMS->Cost_Complexity High HPLCUV HPLC-UV HPLCUV->Sensitivity Moderate (ng/mL) HPLCUV->Selectivity_Node Moderate (Chromatographic) HPLCUV->Throughput Moderate HPLCUV->Cost_Complexity Low

Comparison of Key Performance Characteristics

References

Comparative Analysis of 3-(3-(methylsulfonyl)phenyl)piperidine and Alternative Ligands at the Sigma-1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the molecular docking characteristics of 3-(3-(methylsulfonyl)phenyl)piperidine and other key ligands at the sigma-1 receptor (S1R). The S1R is a crucial intracellular chaperone protein implicated in a variety of neurological disorders, making it a significant target for drug development. Understanding the binding interactions of different ligands is paramount for the rational design of novel therapeutics.

Ligand Binding Affinity Comparison

The binding affinities of this compound and a selection of alternative piperidine and piperazine-based ligands for the sigma-1 receptor are summarized below. This data, compiled from various studies, highlights the structural nuances that influence receptor binding.

CompoundSigma-1 Receptor Affinity (Ki in nM)Reference Compound(s)
This compound (PNU-96391)Data not available in provided search results-
1-([1,1'-biphenyl]-4-yl)-4-(piperidin-1-yl)butan-1-one (12)Good affinity (specific value not stated)[1][2]-
Compound 5 (a piperidine derivative)3.64[3][4]
Compound 11 (a piperidine derivative)2.80[3][4]
Compound 12a (AD353) (a piperidine derivative)High Potency (specific value not stated)[5]-
Compound 12c (AD408) (a piperidine derivative)High Potency (specific value not stated)[5]-
N-[(4-methoxyphenoxy)ethyl]piperidines (1b, (R)-2b, (S)-2b)0.89–1.49[6]
p-chlorophenoxy counterparts (1a, (R)-2a, (S)-2a)0.34–1.18[6]
(S)-L111[7]
(R)-L358[7]
(S)-L281[7]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (1)3.2[8]
Haloperidol2.5[8]

Note: Direct comparative docking scores for this compound were not available in the provided search results. The table presents binding affinities (Ki) which are experimentally determined and serve as a reliable measure for comparison.

Experimental Protocols

A generalized experimental protocol for comparative molecular docking studies at the sigma-1 receptor, synthesized from multiple research articles, is outlined below.[1][2][9][10]

Molecular Docking Workflow
  • Protein Preparation:

    • The three-dimensional crystal structure of the human sigma-1 receptor is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

    • The binding site is defined based on the co-crystallized ligand or through binding site prediction algorithms.

  • Ligand Preparation:

    • The 2D structures of the ligands, including this compound and its comparators, are sketched and converted to 3D structures.

    • Energy minimization of the ligand structures is performed using a suitable force field (e.g., MMFF94).

    • Appropriate protonation states are assigned to the ligands at physiological pH.

  • Molecular Docking:

    • A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding pose and affinity of the ligands within the S1R binding pocket.

    • The docking protocol is typically validated by redocking the co-crystallized ligand into the binding site to ensure the software can reproduce the experimental binding mode.

    • Each ligand is then docked into the prepared receptor grid, and multiple binding poses are generated.

  • Scoring and Analysis:

    • The generated poses for each ligand are ranked based on a scoring function that estimates the binding free energy.

    • The top-ranked poses are visually inspected to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges with the receptor's amino acid residues.

    • The docking scores and interaction patterns of this compound are compared with those of the alternative ligands to understand the structure-activity relationships.

Visualizations

Experimental Workflow for Comparative Docking Studies

G cluster_0 Preparation cluster_1 Docking cluster_2 Analysis PDB Select S1R PDB Structure PrepProt Prepare Protein (add hydrogens, remove water) PDB->PrepProt Grid Define Binding Site Grid PrepProt->Grid Ligands Prepare Ligand Library Dock Perform Molecular Docking Ligands->Dock Grid->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Interactions Score->Analyze Compare Compare Ligands Analyze->Compare

Caption: A generalized workflow for in silico comparative molecular docking studies.

Sigma-1 Receptor Ligand Interaction Pathway

G Ligand S1R Ligand (e.g., Piperidine Derivative) Binding Ligand Binding Ligand->Binding S1R Sigma-1 Receptor (S1R) S1R->Binding Conformation Conformational Change Binding->Conformation Signaling Downstream Signaling Modulation Conformation->Signaling

Caption: Simplified pathway of ligand interaction with the Sigma-1 Receptor.

References

Efficacy Showdown: A Comparative Analysis of 3-(3-(methylsulfonyl)phenyl)piperidine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the pharmacological efficacy of the enantiomers of 3-(3-(methylsulfonyl)phenyl)piperidine. This analysis is based on available preclinical and clinical data, focusing on their distinct interactions with key neurological targets.

The stereochemistry of a molecule is a critical determinant of its pharmacological activity. In the case of this compound, the spatial orientation of the methylsulfonylphenyl group confers distinct properties upon its (R) and (S) enantiomers. While comprehensive comparative data is not extensively available in publicly accessible literature, a significant body of research exists for the (S)-enantiomer, known as Pridopidine or OSU-6162, particularly in its N-propylated form. This guide will primarily focus on the well-documented efficacy of the (S)-enantiomer and, where possible, draw inferences about the potential activities of the (R)-enantiomer based on the broader understanding of phenylpiperidine pharmacology.

The (S)-Enantiomer: A Profile of a Dopamine Stabilizer

The (S)-enantiomer of N-propyl-3-(3-(methylsulfonyl)phenyl)piperidine, known as Pridopidine (formerly OSU-6162), has been extensively studied as a "dopamine stabilizer."[1][2] This terminology reflects its unique, state-dependent modulation of the dopamine system.[2][3][4] Unlike typical dopamine agonists or antagonists, Pridopidine exhibits a dual action: it can inhibit hyperdopaminergic states and enhance hypodopaminergic states.[3][4]

Key Pharmacological Activities of the (S)-Enantiomer (Pridopidine/OSU-6162):
  • Dopamine D2 Receptor Interaction: Pridopidine demonstrates low-affinity, fast-off antagonism at dopamine D2 receptors.[4] This characteristic is believed to contribute to its stabilizing effect without causing the motor side effects often associated with potent D2 receptor blockers.[1]

  • Sigma-1 Receptor Agonism: A key feature of Pridopidine is its potent agonism at the Sigma-1 receptor (S1R).[5] The S1R is a chaperone protein involved in various cellular functions, including neuroprotection, and its activation by Pridopidine is thought to contribute significantly to the compound's therapeutic effects in neurodegenerative disorders like Huntington's disease.[3][5]

  • Modulation of Neurotransmitter Release: Pridopidine has been shown to increase the release of dopamine and noradrenaline in the prefrontal cortex.[2] This action may underlie its beneficial effects on cognitive and motor functions.[4]

  • Behavioral Effects: Preclinical studies have demonstrated that Pridopidine can reduce hyperlocomotion induced by stimulants like d-amphetamine and MK-801, while preserving normal spontaneous locomotor activity.[2] It has also shown anxiolytic-like properties and the ability to reduce voluntary alcohol intake in animal models.[6]

The (R)-Enantiomer: An Underexplored Counterpart

Direct and specific pharmacological data comparing the efficacy of the (R)-enantiomer of this compound to its (S)-counterpart is scarce in the available scientific literature. General principles of stereochemistry in pharmacology suggest that the (R)-enantiomer would likely exhibit a different affinity and/or efficacy profile at the same biological targets. However, without direct experimental evidence, any statements regarding its specific activity would be speculative.

Data Summary

The following table summarizes the available quantitative data for the (S)-enantiomer (in its N-propylated form, Pridopidine/OSU-6162). Data for the (R)-enantiomer is not available for a direct comparison.

Parameter(S)-(-)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine (OSU-6162)(R)-(+)-3-(3-methanesulfonyl-phenyl)-1-propyl-piperidine
Dopamine D2 Receptor Affinity (Ki) ~447 nM[1]Not Reported
In Vivo D2 Occupancy (ED50) 5.27 mg/kg (s.c. in rats)[1]Not Reported
Effect on d-amphetamine-induced hyperlocomotion (ED50) 54 µmol/kg (i.p. in rats)[2]Not Reported
Effect on MK-801-induced hyperlocomotion (ED50) 40 µmol/kg (i.p. in rats)[2]Not Reported

Experimental Protocols

In Vitro Receptor Binding Affinity

Objective: To determine the binding affinity of the test compounds to specific receptors (e.g., dopamine D2).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., human dopamine D2 receptor) are prepared from transfected cell lines.

  • Radioligand Binding Assay: A competition binding assay is performed using a specific radioligand for the receptor (e.g., [³H]raclopride for D2 receptors).

  • Incubation: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the test compound.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Receptor Occupancy

Objective: To measure the extent to which the test compound binds to its target receptor in the living brain.

Methodology:

  • Animal Model: Typically, rats or mice are used.

  • Compound Administration: The test compound is administered to the animals at various doses.

  • Radiotracer Injection: At a specific time after compound administration, a radiolabeled ligand that binds to the target receptor (e.g., [¹¹C]raclopride for PET imaging of D2 receptors) is injected intravenously.

  • Imaging or Tissue Analysis:

    • Positron Emission Tomography (PET): Brain radioactivity is measured over time to determine the binding potential of the radiotracer.

    • Ex Vivo Autoradiography: Animals are euthanized, and brain sections are prepared for autoradiography to visualize and quantify radiotracer binding.

  • Data Analysis: The receptor occupancy is calculated as the percentage reduction in specific radiotracer binding in the drug-treated animals compared to vehicle-treated controls. The dose that produces 50% receptor occupancy (ED50) is then determined.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway associated with the (S)-enantiomer and a typical experimental workflow for its evaluation.

G Dopamine D2 Receptor and Sigma-1 Receptor Signaling of (S)-Enantiomer cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R AC Adenylyl Cyclase D2R->AC S1R Sigma-1 Receptor Neuroprotection Neuroprotection & Synaptic Plasticity S1R->Neuroprotection cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA DARPP32 DARPP-32 PKA->DARPP32 Cellular_Effects Modulation of Neuronal Excitability DARPP32->Cellular_Effects S_Enantiomer (S)-Enantiomer (Pridopidine) S_Enantiomer->D2R Antagonist (fast-off) S_Enantiomer->S1R Agonist

Caption: Proposed signaling pathways for the (S)-enantiomer (Pridopidine).

G Experimental Workflow for Efficacy Comparison cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Racemic This compound chiral_sep Chiral Separation (e.g., HPLC) start->chiral_sep r_enantiomer (R)-Enantiomer chiral_sep->r_enantiomer s_enantiomer (S)-Enantiomer chiral_sep->s_enantiomer binding_assay Receptor Binding Assays (D2, S1R, etc.) r_enantiomer->binding_assay s_enantiomer->binding_assay functional_assay Functional Assays (e.g., cAMP, Ca2+ flux) binding_assay->functional_assay pk_pd Pharmacokinetics & Pharmacodynamics functional_assay->pk_pd behavioral Behavioral Models (e.g., Locomotion, Anxiety) pk_pd->behavioral comparison Comparative Efficacy and Safety Analysis behavioral->comparison

Caption: A typical workflow for comparing the efficacy of enantiomers.

References

Safety Operating Guide

Proper Disposal of 3-(3-(Methylsulfonyl)phenyl)piperidine: A Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide outlines the essential procedures for the safe disposal of 3-(3-(Methylsulfonyl)phenyl)piperidine, emphasizing regulatory compliance and best practices.

Immediate Safety and Handling

Recommended PPE:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: A standard laboratory coat.

Spill Management

In the event of a spill, immediate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.[7]

  • Containment: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep to avoid generating dust.[3]

  • Collection: Place the absorbed or swept material into a clearly labeled, sealed container for hazardous waste.[3]

  • Decontamination: Clean the spill area thoroughly.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to federal, state, and local regulations.[3] It is crucial to treat this compound as hazardous waste.

  • Waste Characterization: Due to the presence of the piperidine and methylsulfonyl functional groups, it is prudent to classify this compound as hazardous waste.[3]

  • Segregation and Collection:

    • Solid Waste: Collect any solid form of the compound and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled hazardous waste container.[3]

    • Liquid Waste: If in solution, collect it in a separate, clearly labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.[3][8]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the chemical name, and any known hazard information.[9][10]

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[9][10][11] These containers must be kept closed except when adding waste.[11][12]

  • Professional Disposal: Engage a licensed environmental waste management company for the final disposal.[3][13] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations. Do not dispose of this chemical down the drain or in regular trash.[3][12][14]

Waste Type Container Labeling Storage Location Disposal Method
Solid this compound & Contaminated Materials Sealed, compatible hazardous waste container"Hazardous Waste," Chemical Name, Hazard SymbolsSatellite Accumulation Area (SAA)Licensed Waste Disposal Contractor
Liquid Solutions of this compound Sealed, compatible liquid hazardous waste container"Hazardous Waste," Chemical Name, Hazard SymbolsSatellite Accumulation Area (SAA)Licensed Waste Disposal Contractor

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined below. This process ensures safety and regulatory adherence from the point of generation to final disposal.

A Generation of Waste (Solid or Liquid) B Segregate Waste (Solid vs. Liquid) A->B C Package in Labeled Hazardous Waste Container B->C D Store in Satellite Accumulation Area (SAA) C->D E Schedule Pickup with Licensed Waste Contractor D->E F Transport and Final Disposal (e.g., Incineration) E->F

Figure 1. Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling 3-(3-(Methylsulfonyl)phenyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 3-(3-(Methylsulfonyl)phenyl)piperidine

Audience: Researchers, scientists, and drug development professionals.

This guide provides critical safety and logistical information for handling this compound, a compound requiring careful management in a laboratory setting. The following procedures are based on best practices for handling analogous piperidine and sulfonyl-containing compounds, given the absence of a specific Safety Data Sheet (SDS) for the target molecule.

Hazard Assessment

Primary Hazards:

  • Acute Oral Toxicity: Harmful if swallowed.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Skin Corrosion/Irritation: Piperidine-based compounds can cause severe skin burns and eye damage.[2][4]

  • Respiratory Irritation: May cause respiratory tract irritation.[5]

  • Flammability: Piperidine derivatives are often flammable liquids and vapors.[2][4]

Personal Protective Equipment (PPE)

A comprehensive suite of PPE is mandatory for all personnel handling this compound to prevent inhalation, ingestion, and dermal and eye contact.[6][7][8]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye and Face Protection Safety Goggles & Face ShieldChemical splash goggles are required. A face shield should be worn over goggles for splash protection.[1][6]
Skin Protection Disposable Nitrile GlovesDouble-gloving is recommended. Change gloves frequently and immediately if contaminated.[6][7]
Laboratory CoatA flame-resistant lab coat should be worn and buttoned completely.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and its solutions must be conducted in a certified chemical fume hood.[8]
RespiratorFor operations outside a fume hood or during a spill, a NIOSH-approved respirator with organic vapor cartridges is necessary.
Foot Protection Closed-toe ShoesLeather or chemical-resistant shoes are required.
Operational Plan: Step-by-Step Handling Procedures

3.1. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, etc.) inside the fume hood before handling the compound.

  • Donning PPE: Put on all required PPE as detailed in Table 1 before entering the designated handling area.

  • Weighing: Tare a clean, dry weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of this compound to the weigh boat using a clean spatula. Avoid creating dust.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: Add the solvent to the reaction vessel inside the fume hood.

  • Compound Addition: Carefully add the weighed this compound to the solvent.

  • Mixing: Use magnetic stirring or gentle agitation to dissolve the compound.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

3.3. Post-Reaction Work-up and Purification:

  • Quenching: If necessary, quench the reaction carefully in the fume hood.

  • Extraction and Washing: Perform all liquid-liquid extractions and washes within the fume hood.

  • Solvent Removal: Use a rotary evaporator placed within a fume hood or connected to a suitable exhaust system to remove solvents.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.[8][9][10]

4.1. Waste Segregation:

  • Solid Waste: Contaminated consumables (gloves, weigh boats, paper towels) should be placed in a designated, sealed, and clearly labeled hazardous waste bag.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, properly labeled, and sealed hazardous waste container. Halogenated and non-halogenated waste streams should be segregated.[4][8]

  • Sharps: Any needles or sharp objects that come into contact with the compound must be disposed of in a designated sharps container.

4.2. Container Labeling: All waste containers must be labeled with:

  • The words "Hazardous Waste".[9]

  • The full chemical name: "this compound".[9]

  • Associated hazards (e.g., "Toxic," "Irritant").[9]

  • The date of initial waste accumulation.[9]

4.3. Storage and Collection:

  • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.[9]

  • Ensure containers are kept closed except when adding waste.

  • Arrange for waste pickup by your institution's Environmental Health and Safety (EHS) department.

Emergency Procedures
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][2]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Visual Workflow for Safe Handling

The following diagram outlines the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Prep 1. Prepare Work Area (Fume Hood) Don_PPE 2. Don Full PPE Prep->Don_PPE Weigh 3. Weigh Compound Don_PPE->Weigh Dissolve 4. Dissolve in Solvent Weigh->Dissolve Transfer to Reaction React 5. Perform Reaction Dissolve->React Workup 6. Conduct Work-up React->Workup Segregate 7. Segregate Waste Workup->Segregate Generate Waste Label 8. Label Waste Containers Segregate->Label Store 9. Store in SAA Label->Store EHS EHS Disposal Store->EHS Request Pickup

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.